Pilocarpine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFTSOMWOSFHM-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021162 | |
| Record name | Pilocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pilocarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE) | |
| Record name | PILOCARPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L | |
| Record name | Pilocarpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PILOCARPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pilocarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
OIL OR CRYSTALS, NEEDLES | |
CAS No. |
92-13-7, 54-71-7 | |
| Record name | Pilocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilocarpine [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilocarpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pilocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pilocarpine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pilocarpine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MI4Q9DI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PILOCARPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pilocarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204-205 °C, 34 °C | |
| Record name | Pilocarpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PILOCARPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pilocarpine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pilocarpine on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine, a naturally occurring alkaloid, is a well-established parasympathomimetic agent that exerts its pharmacological effects through the activation of muscarinic acetylcholine receptors (mAChRs). As a direct-acting cholinergic agonist, this compound mimics the action of acetylcholine, leading to a variety of physiological responses. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on the five subtypes of muscarinic receptors (M1-M5). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of the underlying molecular pathways.
This compound Binding Affinity at Muscarinic Receptor Subtypes
This compound exhibits non-selective binding across the five muscarinic receptor subtypes, albeit with some variations in affinity. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound pKi | This compound Ki (nM) | Species | Radioligand | Reference |
| M1 | 5.7 | 2000 | Human | [3H]-pirenzepine | [1] |
| M2 | 5.01 | 9800 | Rat | [3H]-N-methylscopolamine | [1] |
| M3 | 5.1 | 7943 | Human | Not Specified | [1] |
| M4 | 5.2 | 6310 | Human | Not Specified | [1] |
| M5 | Not Specified | Not Specified | Human | Not Specified | [1] |
Note: The IUPHAR/BPS Guide to PHARMACOLOGY provides pKi values, which are the negative logarithm of the Ki value. The Ki values in nM have been calculated from these for easier interpretation. Data for the M5 receptor from this specific source was not available.
Functional Potency and Efficacy of this compound
The functional activity of this compound at each muscarinic receptor subtype is characterized by its potency (EC50) and efficacy (Emax). The EC50 is the concentration of the drug that produces 50% of the maximal response, while the Emax represents the maximum response that can be elicited by the drug.
M1, M3, and M5 Receptors (Gq/11-coupled)
The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
| Receptor Subtype | Assay | This compound EC50 (µM) | This compound Emax (% of control agonist) | Control Agonist | Cell Line | Reference |
| M1 | Phosphoinositide (PI) Turnover | 18 | 35% | Carbachol | Rat Hippocampus | |
| M3 | Phosphoinositide (PI) Turnover | Not specified | Partial Agonist | Carbachol | Not specified | |
| M5 | Mitogen-Activated Protein Kinase (MAPK) Activation | Not specified | Partial Agonist | Carbachol | CHO Cells |
M2 and M4 Receptors (Gi/o-coupled)
The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
| Receptor Subtype | Assay | This compound EC50 (µM) | This compound Emax (% of control agonist) | Control Agonist | Cell Line | Reference |
| M2 | Low-Km GTPase activity | 4.5 | 50% | Carbachol | Rat Cortex | |
| M4 | cAMP Inhibition | >100 | Increased maximal effect | Carbachol | CHO M4 cells |
Signaling Pathways Activated by this compound
This compound's interaction with muscarinic receptors triggers distinct downstream signaling cascades depending on the receptor subtype.
Gq/11 Signaling Pathway (M1, M3, M5)
Gi/o Signaling Pathway (M2, M4)
Biased Agonism of this compound at Muscarinic Receptors
Recent studies have revealed that this compound can act as a biased agonist, particularly at the M3 receptor. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the case of this compound at the M3 receptor, it has been shown to be a full agonist for Gq-mediated calcium mobilization but can act as an antagonist for PIP2 hydrolysis under certain conditions. Furthermore, evidence suggests that this compound may preferentially activate the β-arrestin pathway downstream of the M3 receptor.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype are prepared from cultured cells or tissue homogenates through differential centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (for determining EC50 and Emax at Gq-coupled receptors)
This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing Gq-coupled muscarinic receptors.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the M1, M3, or M5 receptor are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence upon binding to calcium.
-
Stimulation: A baseline fluorescence is recorded before the addition of varying concentrations of this compound to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each this compound concentration is used to generate a dose-response curve, from which the EC50 and Emax values are calculated.
Adenylyl Cyclase Inhibition Assay (for determining EC50 and Emax at Gi-coupled receptors)
This protocol describes a method to measure the inhibition of adenylyl cyclase activity in response to this compound in cells expressing Gi-coupled muscarinic receptors.
Methodology:
-
Cell Culture: Cells expressing the M2 or M4 receptor are cultured and prepared for the assay.
-
Stimulation of Adenylyl Cyclase: The cells are treated with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP production.
-
This compound Treatment: The cells are then incubated with varying concentrations of this compound.
-
cAMP Quantification: The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production by this compound is used to generate a dose-response curve, from which the IC50 (which corresponds to the EC50 in this inhibitory assay) and Emax values are determined.
Conclusion
This compound's mechanism of action at muscarinic receptors is multifaceted, involving non-selective binding to all five subtypes and the activation of distinct downstream signaling pathways. While traditionally viewed as a general muscarinic agonist, recent evidence highlights the complexity of its pharmacology, including the phenomenon of biased agonism, particularly at the M3 receptor. A thorough understanding of these nuances, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of more selective and effective muscarinic receptor-targeted therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing the field of cholinergic pharmacology.
References
An In-depth Technical Guide to the Chemical and Physical Properties of the Pilocarpine Alkaloid
Introduction
Pilocarpine is a naturally occurring imidazole alkaloid isolated from shrubs of the genus Pilocarpus.[1][2] It functions as a non-selective muscarinic acetylcholine receptor agonist with a notable affinity for the M3 subtype, though it also interacts with M1 and M4 receptors.[3][4][5] This activity underlies its therapeutic use as a miotic and antiglaucoma agent, and for the treatment of xerostomia (dry mouth). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.
Chemical and Physical Properties
The chemical and physical properties of this compound and its common salt forms are summarized in the tables below. These data are crucial for its formulation, delivery, and analysis.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one | |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| Appearance | Colorless oil or crystalline solid (needles) | |
| CAS Number | 92-13-7 |
Table 2: Physicochemical Properties of this compound and its Salts
| Property | This compound Base | This compound Hydrochloride | This compound Nitrate |
| Melting Point | 34 °C | 201-205 °C | 173.5-174.0 °C (decomposes) |
| Boiling Point | 260 °C at 5 mmHg (with partial conversion to isothis compound) | Not applicable | Not applicable |
| Solubility | Soluble in water, alcohol, chloroform; sparingly soluble in ether, benzene; almost insoluble in petroleum ether. | Very soluble in water; freely soluble in ethanol; practically insoluble in diethyl ether. | 1 g dissolves in 4 mL water, 75 mL alcohol; insoluble in chloroform, ether. |
| pKa | pKₐ₁= 7.15; pKₐ₂= 12.57 @ 20 °C | pKₐ₁= 6.8, pKₐ₂= 1.3 | Not specified |
| Specific Optical Rotation | +106° (c=2, 18°C/D) | +88.5° to +91.5° | +77° to +83° |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| UV-Vis Spectroscopy | λmax: 215 nm in methanol and PBS (pH 7.4) | |
| Infrared (IR) Spectroscopy | Principal peaks at 3217.10 cm⁻¹ (N-H stretching), 1764.75 cm⁻¹ (C=O stretching), 1612.38 cm⁻¹ (C=N stretching), 1552.59 cm⁻¹ (N-H bending), and ~3400.27 cm⁻¹ (O-H stretching). | |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants provide detailed structural information. | |
| ¹³C NMR Spectroscopy | Used for structural elucidation and quantitative analysis of this compound and its degradation products. | |
| Mass Spectrometry | Electron ionization mass spectra are available for structural confirmation. LC-MS/MS methods have been developed for quantitative analysis in biological matrices. |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound. The following sections outline the protocols for key analytical techniques.
Determination of Melting Point
The melting point of this compound hydrochloride is determined using a capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered, dried this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min until the temperature is about 30 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
-
The experiment is performed in triplicate to ensure accuracy.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is used to determine the wavelength of maximum absorbance (λmax) and for quantification.
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure for λmax Determination:
-
A standard solution of this compound hydrochloride is prepared in a suitable solvent (e.g., methanol or phosphate-buffered saline, pH 7.4).
-
The spectrophotometer is blanked using the same solvent.
-
The absorbance of the this compound solution is scanned over a wavelength range of 200-400 nm.
-
The wavelength at which the maximum absorbance occurs is recorded as λmax.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound and its related substances, such as its epimer, isothis compound.
-
Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), mobile phase.
-
Illustrative HPLC Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Column: A reverse-phase C18 column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard solutions of this compound and isothis compound are prepared and injected into the HPLC system to determine their retention times.
-
A calibration curve is generated by injecting a series of standard solutions of known concentrations.
-
The sample solution is then injected, and the peak areas are used to calculate the concentration of this compound and its impurities based on the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices like plasma.
-
Apparatus: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Procedure:
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate this compound from the biological matrix. An internal standard (a structural analog of this compound) is added before extraction.
-
Chromatography: The extracted sample is injected into an HPLC system for separation. An isocratic or gradient elution with a suitable mobile phase is used.
-
Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in positive ion mode using electrospray ionization (ESI). Data is collected using multiple reaction monitoring (MRM) for high specificity and sensitivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of this compound and a general experimental workflow for its analysis.
This compound Signaling Pathway
This compound primarily acts as an agonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is coupled to a Gq protein. This interaction initiates a signaling cascade that leads to various physiological responses. Recent studies also suggest a biased agonism towards the β-arrestin pathway.
Caption: this compound's primary signaling cascade via the M3 muscarinic receptor.
Experimental Workflow for this compound Analysis
The analysis of this compound from a plant source or pharmaceutical formulation follows a structured workflow to ensure accurate identification and quantification.
Caption: A generalized workflow for the analysis of this compound.
References
The Ocular Journey of Pilocarpine: A Deep Dive into its Pharmacokinetics and Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of pilocarpine following topical ocular administration. This compound, a cornerstone in glaucoma therapy, exerts its effects through a complex interplay of absorption, distribution, metabolism, and elimination within the intricate environment of the eye. Understanding these processes is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing potential side effects. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Analysis of this compound Distribution
The distribution of topically applied this compound is a dynamic process, with concentrations varying significantly across different ocular tissues and over time. The following tables summarize key pharmacokinetic parameters and tissue concentrations reported in studies utilizing the albino rabbit model, a standard for ophthalmic research.
Table 1: Peak Concentration (Cmax) and Time to Peak Concentration (Tmax) of this compound in Ocular Tissues and Plasma
| Tissue | Cmax (µg/g or µg/mL) | Tmax (hours) | Study Reference |
| Cornea | 23.4 ± 3.5 | 0.25 | Lee et al. (1980)[1] |
| Aqueous Humor | 1.67 (mean) | 0.03 - 0.53 | Lerman & Reininger (1971)[2] |
| Iris-Ciliary Body | 10.2 ± 1.8 | 0.5 | Lee et al. (1980)[1] |
| Conjunctiva | Not Reported | Not Reported | |
| Eyeball | Not Reported | Not Reported | |
| Plasma | 0.015 (5mg oral dose) | 1.25 | DrugBank[3] |
| Plasma | 0.041 (10mg oral dose) | 0.85 | DrugBank[3] |
| Plasma (Ophthalmic) | 0.897 ± 0.287 | 2.2 | DrugBank |
Note: Data from different studies may not be directly comparable due to variations in formulation, dose, and analytical methods.
Table 2: Area Under the Curve (AUC) and Mean Residence Time (MRT) of this compound
| Tissue | AUC (µg·h/g or µg·h/mL) | MRT (hours) | Study Reference |
| Eyelid Skin | Not Reported | 14.9 | Yamauchi et al. (2019) |
| Conjunctiva | Not Reported | 8.50 | Yamauchi et al. (2019) |
| Eyeball | Not Reported | 6.29 | Yamauchi et al. (2019) |
| Plasma | 2.699 ± 0.741 (ophthalmic) | 8.11 | DrugBank, Yamauchi et al. (2019) |
Table 3: this compound Concentration in Aqueous Humor Over Time
| Time (minutes) | Concentration (µg/mL) | Vehicle | Study Reference |
| 15 | Variable | 2% this compound Solution | Ellis et al. (1991) |
| 30 | Variable | 2% this compound Solution | Ellis et al. (1991) |
| 60 | Variable | 2% this compound Solution | Ellis et al. (1991) |
| 120 | Variable | 2% this compound Solution | Chien et al. (1983) |
Note: Specific concentrations at each time point are highly dependent on the formulation. For instance, vehicles containing polyvinylpyrrolidone or hydroxypropyl methylcellulose have been shown to increase aqueous humor concentrations compared to saline solutions.
Experimental Protocols
The data presented above are derived from meticulously designed preclinical studies. Understanding the methodologies employed is crucial for interpreting the results and designing future experiments.
Animal Model
The most commonly used animal model for studying the ocular pharmacokinetics of this compound is the New Zealand albino rabbit . This model is chosen for its large eye size, which facilitates tissue dissection and sample collection. Both male and female rabbits are used, and they are typically housed under standard laboratory conditions.
Drug Formulation and Administration
This compound is typically administered as a solution of This compound hydrochloride or nitrate in a suitable vehicle. The concentration of these solutions often ranges from 1% to 4%.
-
Topical Instillation: A precise volume (e.g., 25-50 µL) of the this compound solution is instilled into the lower conjunctival sac of the rabbit eye. Care is taken to avoid blinking to ensure maximal contact time.
-
Controlled Delivery Systems: In some studies, membrane-controlled delivery systems are used to provide a continuous, zero-order release of this compound.
Sample Collection
At predetermined time points after drug administration, animals are euthanized, and ocular tissues are rapidly dissected.
-
Aqueous Humor: A fine-gauge needle is used to aspirate aqueous humor from the anterior chamber.
-
Cornea, Iris-Ciliary Body, Lens, Vitreous Humor, and Conjunctiva: These tissues are carefully excised and weighed.
-
Blood/Plasma: Blood samples are collected, typically from a marginal ear vein, and centrifuged to obtain plasma.
Analytical Methods for this compound Quantification
The concentration of this compound in biological samples is determined using highly sensitive and specific analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying this compound in ocular tissues and fluids.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers very high sensitivity and specificity, allowing for the detection of low concentrations of this compound and its metabolites in plasma and other biological matrices. Sample cleanup is often performed using liquid-liquid extraction.
-
Gas-Liquid Chromatography (GLC): This technique has also been employed for the determination of this compound concentrations.
-
Radiolabeling: In some studies, radiolabeled this compound (e.g., with ³H or ¹⁴C) is used to trace its distribution within the eye and the body. Radioactivity in tissue samples is then measured using liquid scintillation counting.
Visualizing the Pathways
To better understand the processes involved in this compound's action and its experimental investigation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for pharmacokinetic studies of topical this compound.
Caption: this compound signaling pathway in the ciliary muscle.
Systemic Absorption and Metabolism
While the primary goal of topical administration is local action, a portion of the instilled dose is invariably absorbed systemically. This can occur through the conjunctival vessels, nasolacrimal drainage into the gastrointestinal tract, and subsequent absorption. Although systemic concentrations are generally low, they can lead to side effects in some individuals.
This compound is metabolized in the cornea to pilocarpic acid, and this metabolism appears to be more extensive in pigmented rabbits compared to albino rabbits. This finding suggests that corneal metabolism, in addition to drug-pigment binding, may contribute to the observed differences in this compound's effects in individuals with different iris pigmentation.
Conclusion
The pharmacokinetics of topically applied this compound are characterized by rapid absorption into the anterior segment of the eye, with peak concentrations typically reached within 30 minutes in key tissues like the cornea and iris-ciliary body. The distribution is not uniform, with higher concentrations observed in more vascularized and pigmented tissues. While the majority of the drug acts locally, systemic absorption does occur, although plasma concentrations remain low. The methodologies outlined in this guide provide a framework for conducting robust preclinical studies to further elucidate the ocular disposition of this compound and to develop novel formulations with improved therapeutic profiles. A thorough understanding of these pharmacokinetic principles is essential for the continued development of safe and effective treatments for glaucoma and other ocular conditions.
References
An In-depth Technical Guide to Pilocarpine as a Non-selective Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine is a naturally occurring alkaloid derived from the leaves of plants of the genus Pilocarpus. It functions as a non-selective agonist at muscarinic acetylcholine receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine. Due to its broad spectrum of activity across the five muscarinic receptor subtypes (M1-M5), this compound elicits a wide range of parasympathomimetic effects, making it a valuable tool in pharmacological research and a therapeutic agent for conditions such as glaucoma and xerostomia (dry mouth). This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its interaction with muscarinic receptor subtypes, the downstream signaling pathways it activates, and detailed protocols for key experimental assays used in its characterization.
Core Pharmacology of this compound
This compound's pharmacological profile is defined by its ability to bind to and activate all five muscarinic receptor subtypes, which are G protein-coupled receptors (GPCRs). While it is considered non-selective, some studies suggest a degree of selectivity for certain subtypes over others. The therapeutic and physiological effects of this compound are a composite of its actions at these different receptors, which are differentially expressed throughout the body.
Quantitative Pharmacological Data
The binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at each muscarinic receptor subtype are crucial parameters for understanding its pharmacological activity. The following tables summarize these values from various in vitro studies. It is important to note that these values can vary depending on the experimental system, cell type, and assay conditions.
Table 1: this compound Binding Affinity (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (μM) | Reference |
| M1 | Rat | Hippocampal/Striatal Regions | [3H]-l-QNB | 40.6 ± 9.4 | [1] |
| M2 | Rat | Thalamic/Brainstem Regions | [3H]-l-QNB | 14.9 ± 6.2 | [1] |
| M3 | Not Specified | Not Specified | Not Specified | ~30 | [2] |
Table 2: this compound Functional Potency (EC50) and Efficacy (Emax) at Muscarinic Receptor Subtypes
| Receptor Subtype | Species | Assay Type | EC50 (μM) | Emax (% of Carbachol) | Reference |
| M1/M3 | Rat | Phosphoinositide (PI) Turnover (Hippocampus) | 18 | 35% | [3] |
| M2 | Rat | low-Km GTPase (Cortex) | 4.5 | 50% | [3] |
| M1 | CHO Cells | Intracellular Ca2+ Mobilization | 6.8 | Not Specified | |
| M3 | HEK293T Cells | Intracellular Ca2+ Mobilization | 11 ± 2 | Not a full agonist |
Signaling Pathways Activated by this compound
The activation of muscarinic receptors by this compound initiates distinct downstream signaling cascades depending on the G protein to which the receptor subtype is coupled.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by this compound, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. This compound-induced activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a decrease in cellular excitability, as seen in the heart.
Signaling Pathway Diagrams
Caption: this compound-induced signaling via Gq/11-coupled M1, M3, and M5 muscarinic receptors.
Caption: this compound-induced signaling via Gi/o-coupled M2 and M4 muscarinic receptors.
Experimental Protocols
The characterization of this compound's activity at muscarinic receptors relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.
Materials:
-
Cell membranes prepared from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
Non-specific binding control: Atropine (1-10 µM).
-
This compound hydrochloride.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., 10^-10 to 10^-3 M).
-
For determination of non-specific binding, add a high concentration of atropine instead of this compound.
-
For determination of total binding, add assay buffer instead of this compound or atropine.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy (Emax) of this compound.
Objective: To determine the EC50 and Emax of this compound for G protein activation at M1-M5 muscarinic receptors.
Materials:
-
Cell membranes from cells expressing a single muscarinic receptor subtype.
-
[35S]GTPγS.
-
Guanosine diphosphate (GDP).
-
This compound hydrochloride.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
A fixed concentration of GDP (e.g., 10-30 µM).
-
Increasing concentrations of this compound.
-
For basal binding, add buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Add the membrane preparation and pre-incubate for a short period (e.g., 10-15 minutes) at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of this compound.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
-
Intracellular Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by this compound.
Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization via M1, M3, or M5 receptors.
Materials:
-
Live cells expressing the muscarinic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound hydrochloride.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Fluorescence microscope or a fluorescence plate reader with an injection port.
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate or on coverslips) and allow them to adhere and grow.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in physiological salt solution. A dispersing agent like Pluronic F-127 is often included to aid in dye solubilization.
-
Remove the cell culture medium and wash the cells with the physiological salt solution.
-
Add the dye loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.
-
-
Washing: After incubation, wash the cells with the physiological salt solution to remove any extracellular dye.
-
Measurement:
-
Place the plate or coverslip in the fluorescence imaging system.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound to the cells.
-
Record the change in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured. For Fluo-4, the change in fluorescence intensity at ~516 nm with excitation at ~494 nm is measured.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each this compound concentration.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound's activity at muscarinic receptors.
Conclusion
This compound remains a cornerstone in the study of the cholinergic system due to its broad agonist activity at all five muscarinic receptor subtypes. Its complex pharmacological profile, characterized by varying affinities and efficacies at each subtype, necessitates the use of a combination of detailed in vitro assays for a thorough understanding of its mechanism of action. This technical guide provides a foundational understanding of this compound's pharmacology, its downstream signaling effects, and the experimental methodologies crucial for its investigation. For researchers and drug development professionals, a comprehensive grasp of these principles is essential for leveraging this compound as a research tool and for the development of more selective and efficacious muscarinic receptor modulators.
References
- 1. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of this compound through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioral responses of this compound at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Cholinergic Agonist: A Technical History of Pilocarpine from Pilocarpus
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pilocarpine, a parasympathomimetic alkaloid, has been a cornerstone in the treatment of glaucoma and xerostomia for over a century.[1][2] Its origins lie within the leaflets of the neotropical shrubs of the genus Pilocarpus, from which it was first isolated in the late 19th century. This technical guide provides a comprehensive overview of the history, origin, and scientific development of this compound. It details the ethnobotanical uses of Pilocarpus species, the timeline of this compound's discovery and medical introduction, and quantitative data on its prevalence in various species. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and analysis of this compound, and presents visualizations of its key signaling pathway and the experimental workflow for its isolation. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a deep dive into the foundational science of this essential medicine.
Historical Perspective and Ethnobotanical Origins
The story of this compound begins not in a laboratory, but in the traditional medicine practices of indigenous peoples of South America. The native Tupí people of Brazil referred to plants of the Pilocarpus genus as "jaborandi," which translates to "what causes slobbering," a direct reference to the plant's potent sialagogue (saliva-inducing) properties.[3][4] For centuries, these leaves were used for their diaphoretic (sweat-inducing) and sialogogue effects to treat fevers and other ailments.[5]
The introduction of jaborandi to Western medicine can be traced back to 1873, when Dr. Symphronio Coutinho of Brazil brought samples of the leaves to France, demonstrating their powerful physiological effects. This sparked significant interest among European physicians and chemists. The key active compound, this compound, was independently isolated in 1875 by Arthur William Gerrard in London and Edmond Hardy in Paris.
Shortly after its isolation, the therapeutic potential of this compound was recognized. In 1876, it was introduced into ophthalmology as a miotic agent to constrict the pupil. A year later, it was being used to lower intraocular pressure in glaucoma patients, a role it continues to play today.
Timeline of Key Events:
-
Pre-19th Century: Indigenous tribes in South America use Pilocarpus leaves (jaborandi) for their diaphoretic and sialogogue properties.
-
1873: Dr. Symphronio Coutinho introduces jaborandi leaves to European medicine.
-
1875: The alkaloid this compound is independently isolated by A.W. Gerrard and E. Hardy.
-
1876: this compound is first used in ophthalmology as a miotic.
-
1877: The use of this compound for the treatment of glaucoma is established.
-
Early 20th Century: this compound becomes a widely used and essential medicine, primarily for ophthalmic applications.
The Botanical Source: Pilocarpus Species
This compound is an imidazole alkaloid found exclusively in the genus Pilocarpus, which belongs to the Rutaceae family. This genus comprises approximately 13 species of shrubs and small trees native to the Neotropics of South America, with a significant presence in Brazil. While several species contain this compound, the primary commercial sources have historically been Pilocarpus microphyllus (Maranham jaborandi) and Pilocarpus jaborandi (Pernambuco jaborandi). P. microphyllus is currently the main source for industrial this compound production.
The concentration of this compound and other related imidazole alkaloids can vary significantly between different Pilocarpus species and even within the same species depending on environmental factors and the time of harvest.
Quantitative Analysis of this compound Content
The following table summarizes the this compound and total alkaloid content in the leaves of various Pilocarpus species, providing a comparative overview for researchers.
| Pilocarpus Species | Total Alkaloids (% of dry weight) | This compound (% of total alkaloids) | Reference |
| P. microphyllus (Maranhão) | 1.00 ± 0.14 | 35.0 ± 1.0 | |
| P. jaborandi | 0.88 ± 0.04 | 70.8 ± 1.2 | |
| P. racemosus | 0.98 ± 0.05 | 45.6 ± 0.8 | |
| P. trachyllophus | 0.90 ± 0.06 | 38.7 ± 0.9 | |
| P. pennatifolius | 0.89 ± 0.05 | 2.6 ± 0.1 | |
| P. spicatus | 0.88 ± 0.04 | Not Detected |
Experimental Protocols
The extraction and purification of this compound from Pilocarpus leaves involve a multi-step process that has been refined over the years for both laboratory and industrial-scale production.
Laboratory-Scale Extraction and Purification of this compound
This protocol provides a detailed methodology for the isolation of this compound from dried Pilocarpus leaves.
Materials and Reagents:
-
Dried and powdered Pilocarpus microphyllus leaves
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
3% (v/v) Hydrochloric acid (HCl) solution
-
Concentrated ammonium hydroxide (NH₄OH) solution
-
Activated carbon
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (95%)
-
6M Nitric acid (HNO₃)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
-
pH meter or pH indicator strips
Protocol:
-
Alkaloid Basification:
-
Moisten 100 g of dried, powdered Pilocarpus leaves with a 10% NaOH solution until the powder is damp. This converts the this compound salt present in the plant material into its free base form, which is soluble in organic solvents.
-
Allow the basified powder to stand for 30 minutes.
-
-
Solvent Extraction:
-
Transfer the basified plant material to a Soxhlet extractor or a large flask for maceration.
-
Extract the material with 500 mL of chloroform for 6-8 hours in the Soxhlet apparatus, or by stirring for 24 hours at room temperature if using maceration.
-
Filter the chloroform extract to remove the plant debris.
-
-
Acid-Base Extraction for Purification:
-
Transfer the chloroform extract to a separatory funnel.
-
Extract the chloroform phase three times with 100 mL portions of 3% HCl solution. This compound will move into the acidic aqueous phase as a salt.
-
Combine the acidic aqueous extracts.
-
-
Decolorization and Initial Purification:
-
Neutralize the combined acidic extract to a pH of 7-8 using concentrated ammonium hydroxide.
-
Add 5 g of activated carbon to the neutralized solution and stir for 1-2 hours to adsorb impurities.
-
Filter the solution to remove the activated carbon.
-
-
Re-extraction of this compound Base:
-
Make the filtrate alkaline (pH 9-10) with concentrated ammonium hydroxide.
-
Extract the alkaline solution three times with 100 mL portions of chloroform. The this compound free base will now move back into the organic phase.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
-
Crystallization of this compound Nitrate:
-
Filter the dried chloroform extract and evaporate the solvent using a rotary evaporator to obtain a crude this compound oil.
-
Dissolve the oil in a minimal amount of 95% ethanol.
-
Slowly add a solution of 3 parts ethanol to 1 part 6M nitric acid dropwise while stirring until the pH is between 5 and 7.
-
Cool the solution in an ice bath or refrigerator overnight to induce crystallization of this compound nitrate.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the this compound nitrate from hot ethanol to obtain a purified product.
-
Analytical Quantification by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A buffer solution of acidified water, phosphoric acid, and triethylamine mixed with methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 25 °C.
-
Standard Preparation: Prepare a stock solution of this compound hydrochloride standard in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extracted and purified this compound nitrate in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Quantify the this compound content in the sample by comparing its peak area to the calibration curve.
Pharmacological Action and Signaling Pathways
This compound exerts its effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. The therapeutic effects of this compound are primarily mediated through the M3 subtype of muscarinic receptors.
The Canonical Gq-Mediated Signaling Pathway
The primary mechanism of action for this compound involves the activation of the Gq family of G-proteins coupled to M3 receptors. This initiates a downstream signaling cascade that leads to the physiological responses associated with this compound, such as smooth muscle contraction and glandular secretion.
Diagram of the this compound-M3 Receptor Signaling Pathway:
Caption: this compound's canonical M3 receptor signaling pathway.
This pathway involves the following key steps:
-
This compound binds to and activates the M3 muscarinic receptor.
-
The activated receptor stimulates the Gq protein.
-
The alpha subunit of the Gq protein activates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
The rise in intracellular Ca²⁺ and the activation of PKC lead to the ultimate physiological responses, such as smooth muscle contraction (in the eye, causing miosis and increased aqueous humor outflow) and increased secretion from glands (e.g., salivary and sweat glands).
Experimental and Industrial Workflow
The journey from the Pilocarpus plant to a purified, therapeutic-grade this compound involves a series of well-defined steps. The following diagram illustrates a typical workflow.
Diagram of this compound Extraction and Purification Workflow:
Caption: A generalized workflow for this compound extraction.
Conclusion
This compound stands as a remarkable example of a therapeutic agent derived from a natural source with a rich ethnobotanical history. From its traditional use by indigenous peoples to its isolation and characterization in the 19th century, and its subsequent establishment as a vital medication, the journey of this compound is a testament to the value of natural product drug discovery. This technical guide has provided a comprehensive overview of its origins, the botanical sources, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and a visualization of its mechanism of action. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the history and science of established drugs like this compound can provide valuable insights for the discovery and development of new therapeutic agents.
References
- 1. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of this compound through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Pilocarpine's Role as a Partial Agonist on M3 Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of pilocarpine's interaction with the M3 muscarinic acetylcholine receptor (M3R). While classically defined as a muscarinic agonist, extensive research has revealed a more complex pharmacological profile, characterizing it as a partial agonist with significant biased signaling properties. This document consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.
Core Concepts: Partial Agonism and Biased Signaling
This compound's effects on the M3 receptor are highly dependent on the cellular context, receptor expression levels, and the specific signaling pathway being measured.[1][2] Unlike full agonists such as carbachol, which elicit a maximal response, this compound often produces a submaximal effect, classifying it as a partial agonist.[3][4]
Furthermore, this compound exhibits biased agonism , also known as functional selectivity. This means it can preferentially activate one downstream signaling pathway over another.[1] Specifically, at the M3 receptor, this compound shows a bias towards the β-arrestin pathway, while demonstrating weak or even antagonistic effects on the canonical Gq-protein-mediated pathway.
M3 Muscarinic Receptor Signaling Pathways
The M3 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit. However, alternative pathways, such as those mediated by β-arrestin, play a crucial role in the nuanced pharmacology of ligands like this compound.
Canonical Gq-Mediated Signaling
Activation of the M3 receptor by a full agonist typically initiates the following cascade:
-
Gq Protein Activation: The agonist-bound receptor activates the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels activate PKC, which then phosphorylates various downstream targets, leading to a cellular response.
Diagram of the Canonical M3R-Gq Signaling Pathway
Caption: Canonical Gq-protein signaling pathway of the M3 muscarinic receptor.
This compound-Biased β-Arrestin Signaling
This compound demonstrates a preference for a G-protein-independent pathway involving β-arrestin, leading to the activation of the extracellular signal-regulated kinase (ERK).
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the M3 receptor.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin to the receptor.
-
Scaffolding and ERK Activation: β-arrestin acts as a scaffold protein, recruiting components of the MAPK cascade, such as Src kinase, which ultimately leads to the phosphorylation and activation of ERK1/2.
Diagram of this compound-Biased M3R-β-Arrestin Signaling
References
- 1. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of this compound through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of this compound through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and carbachol exhibit markedly different patterns of Ca2+ signaling in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholinergic signaling pathways activated by pilocarpine in vitro
An In-Depth Technical Guide to Cholinergic Signaling Pathways Activated by Pilocarpine In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring alkaloid classified as a direct-acting cholinergic agonist, exerting its effects primarily on muscarinic acetylcholine receptors (mAChRs) with minimal activity at nicotinic receptors[1]. As a parasympathomimetic, it mimics the action of the endogenous neurotransmitter acetylcholine[2]. For decades, this compound has been a cornerstone in treating conditions like glaucoma and xerostomia (dry mouth)[2][3][4]. Its therapeutic utility stems from its ability to stimulate secretions from exocrine glands and contract smooth muscles. In the laboratory, this compound is an invaluable tool for studying the intricacies of muscarinic receptor signaling.
This guide provides a detailed examination of the core signaling pathways activated by this compound in vitro, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications. This compound's pharmacology is notably complex; depending on the receptor subtype, cell type, and expression levels, it can act as a full agonist, partial agonist, or even an antagonist, exhibiting biased signaling toward specific downstream pathways.
Core Signaling Pathways Activated by this compound
This compound can activate all five muscarinic receptor subtypes (M1-M5), but its most well-characterized actions are mediated through the Gq/11-coupled M1 and M3 receptors and the Gi/o-coupled M2 and M4 receptors. The therapeutic effects observed in humans are predominantly mediated by the M3 receptor.
The Canonical Gq/11-PLC-Ca²⁺ Pathway
The primary and most-studied pathway initiated by this compound, particularly upon binding to M1 and M3 receptors, is the canonical Gq/11 pathway. This cascade is fundamental to many of its physiological effects, such as smooth muscle contraction and glandular secretion.
The sequence of events is as follows:
-
Receptor Activation: this compound binds to and activates M1 or M3 muscarinic receptors.
-
G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq/11, causing the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of M1/M3 activation.
-
PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC) isoforms, which then phosphorylate a multitude of downstream protein targets to elicit cellular responses.
Biased Agonism and Alternative Pathways
Recent research has revealed that this compound's interaction with muscarinic receptors is more nuanced than simple agonism. It can act as a "biased agonist," preferentially activating certain downstream pathways over others, particularly at the M3 receptor.
-
β-Arrestin-Mediated ERK Activation: In some cell types, such as MIN6 mouse insulinoma cells, this compound fails to induce the canonical Gq-mediated Ca²⁺ mobilization but can still stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2). This action is often mediated by β-arrestin and is dependent on the activation of Src family kinases. In this context, this compound-bound M3R assumes a conformation that is unfavorable for Gq activation but can still engage the β-arrestin signaling cascade.
-
Antagonistic Behavior: Paradoxically, in cells with endogenous M3R expression like HEK293T, this compound can fail to stimulate Ca²⁺ mobilization and instead act as an antagonist, blocking the effects of other muscarinic agonists like carbachol (CCh). This effect appears to be dependent on receptor expression levels; when M3R is overexpressed, this compound can once again act as an agonist for Ca²⁺ release.
Quantitative Data Summary
The potency and efficacy of this compound vary significantly depending on the receptor subtype, the cell line used, and the specific signaling readout being measured.
| Cell Line | Receptor | Assay | Agonist | EC₅₀ | Eₘₐₓ (% of Control/Max) | Reference |
| CHO-K1 | M1 (overexpressed) | Ca²⁺ Mobilization | This compound | 0.08 ± 0.02 µM | 100% (vs. CCh) | |
| CHO-K1 | M1 (overexpressed) | PIP2 Hydrolysis | This compound | 0.8 ± 0.2 µM | 100% (vs. CCh) | |
| CHO-K1 | M3 (overexpressed) | Ca²⁺ Mobilization | This compound | 2.0 ± 0.4 µM | 100% (vs. CCh) | |
| CHO-K1 | M3 (overexpressed) | PIP2 Hydrolysis | This compound | No Activity | N/A | |
| HEK293T | M3 (endogenous) | Ca²⁺ Mobilization | This compound | No Activity | N/A | |
| HEK293T | M3 (endogenous) | Ca²⁺ Mobilization | Carbachol (CCh) | 11 ± 2 µM | 100% | |
| MIN6 | M3 (endogenous) | ERK1/2 Phosphorylation | This compound | ~100 µM | ~32% (vs. Oxo-M) | |
| Rat Hippocampus | M1/M3 | PI Turnover | This compound | 18 µM | 35% (vs. Carbachol) | |
| Rat Cortex | M2 | low-Km GTPase | This compound | 4.5 µM | 50% (vs. Carbachol) |
Experimental Protocols
Calcium Mobilization Assay
This is the most common assay to assess Gq/11-coupled receptor activation by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate adherent cells (e.g., HEK293T, CHO-K1) expressing the muscarinic receptor of interest onto 96- or 384-well black-walled, clear-bottom microplates and grow to ~90% confluency.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) diluted in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with the buffer to remove excess extracellular dye.
-
Compound Addition & Measurement: Place the plate into a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR). Record a baseline fluorescence reading. Use the instrument's integrated fluidics to add varying concentrations of this compound.
-
Data Acquisition: Immediately following compound addition, continuously measure the fluorescence intensity over time (e.g., every second for 3-5 minutes). Agonist activation will cause a rapid increase in fluorescence as the dye binds to Ca²⁺ released from the ER.
-
Analysis: The peak fluorescence response is measured and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of the MAPK/ERK pathway, a common downstream target and a key indicator of biased agonism.
Methodology:
-
Cell Culture & Starvation: Grow cells (e.g., MIN6, HSY) in 12-well plates. Prior to stimulation, starve the cells of serum for at least 4 hours to reduce basal ERK phosphorylation.
-
Inhibitor Pre-treatment (Optional): To probe the involvement of specific upstream kinases (like Src), pre-incubate cells with selective inhibitors (e.g., PP2) during the starvation period.
-
Agonist Stimulation: Stimulate the cells with various concentrations of this compound for a short duration (typically 5 minutes at 37°C), as ERK activation is often transient.
-
Cell Lysis: Rapidly aspirate the medium and lyse the cells directly in the well by adding 1x SDS-PAGE sample buffer. Sonicate the lysate briefly to shear chromosomal DNA.
-
SDS-PAGE and Western Blot:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (e.g., anti-P-ERK1/2 T202/Y204).
-
Wash and then incubate with a horseradish peroxidase (HRP) or fluorescently-labeled secondary antibody.
-
-
Detection & Analysis:
-
Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence or infrared fluorescence).
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein like actin.
-
Quantify the band intensity using densitometry software. The signal for phosphorylated ERK is normalized to the signal for the loading control.
-
Inositol Trisphosphate (IP₃) Production Assay
This biochemical assay directly measures the production of the second messenger IP₃ following receptor activation.
Methodology:
-
Cell Culture and Labeling: Culture cells to a high density. For radiolabeling, incubate cells with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: Pre-incubate the labeled cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to an accumulation of IP₃. Stimulate the cells with this compound for a defined period.
-
Extraction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate proteins and extract the soluble inositol phosphates.
-
Separation and Quantification: Neutralize the extract. Separate the different inositol phosphates (IP₁, IP₂, IP₃) using anion-exchange chromatography columns.
-
Measurement: Quantify the amount of [³H]IP₃ in the collected fractions using liquid scintillation counting. Alternatively, competitive binding ELISA kits are commercially available for non-radioactive quantification of IP₃.
Conclusion
This compound is a multifaceted muscarinic agonist whose in vitro activity is highly dependent on the cellular and receptor context. While its primary signaling mechanism in many systems is the canonical Gq/11 pathway leading to PLC activation and calcium mobilization, it is crucial for researchers to recognize its potential for biased agonism. In certain cell types, this compound preferentially activates the β-arrestin-ERK pathway while failing to stimulate, or even antagonizing, the Gq/11-Ca²⁺ cascade. This complexity underscores the importance of using multiple assay readouts (e.g., Ca²⁺, IP₃, ERK phosphorylation) to fully characterize the pharmacological profile of this compound and other muscarinic ligands in any given in vitro system. A thorough understanding of these distinct signaling pathways is essential for the accurate interpretation of experimental data and for the development of novel therapeutics targeting the muscarinic cholinergic system.
References
- 1. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of this compound through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Navigating the Nuances: A Technical Guide to Pilocarpine Hydrochloride and Pilocarpine Nitrate in Research
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of pilocarpine hydrochloride and this compound nitrate, two common salt forms of the muscarinic acetylcholine receptor agonist this compound, widely utilized in biomedical research. This document aims to equip researchers with the critical information necessary to select the most appropriate salt form for their specific experimental needs, ensuring data accuracy, reproducibility, and overall study success. We will delve into their chemical and physical properties, stability profiles, and provide detailed experimental protocols for key research applications.
Core Physicochemical and Stability Characteristics
The choice between this compound hydrochloride and this compound nitrate can hinge on fundamental differences in their physicochemical properties and stability. These characteristics influence everything from solution preparation and storage to in vivo bioavailability and efficacy.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride and this compound nitrate is presented in Table 1. A notable distinction is the hygroscopic nature of the hydrochloride salt, meaning it readily absorbs moisture from the atmosphere, which can affect its handling and weighing accuracy.[1][2] In contrast, this compound nitrate is not hygroscopic.[1][3] Solubility also differs, with the hydrochloride form being more soluble in water than the nitrate form.[4]
| Property | This compound Hydrochloride | This compound Nitrate |
| Molecular Formula | C₁₁H₁₆N₂O₂·HCl | C₁₁H₁₇N₃O₅ |
| Molecular Weight | 244.72 g/mol | 271.27 g/mol |
| Appearance | Colorless crystals or white crystalline powder | Colorless crystals or a white, crystalline powder |
| Solubility in Water | 1 g in 0.3 mL | 1 g in 4 mL |
| Solubility in Alcohol | 1 g in 3 mL | 1 g in 75 mL |
| Melting Point | 200-203°C | 173.5-174.0°C (with decomposition) |
| Hygroscopicity | Hygroscopic | Not hygroscopic |
| pH of Solution (1 in 10) | 3.5 - 4.5 | Aqueous solutions are slightly acid to litmus |
Stability and Degradation
The stability of this compound is a critical factor in research, as degradation can lead to a loss of potency and the formation of inactive or even interfering byproducts. Both this compound hydrochloride and nitrate are susceptible to degradation, primarily through hydrolysis and epimerization to isothis compound and pilocarpic acid, respectively.
Several studies have highlighted that the stability of this compound solutions is highly dependent on pH and temperature. Generally, this compound is more stable in acidic conditions. As the pH increases, the rate of degradation also increases, particularly at elevated temperatures.
A comparative study of ophthalmic solutions revealed that all tested samples of this compound nitrate met the United States Pharmacopeia (USP) requirements for strength, while eight samples of this compound hydrochloride exceeded the upper limit. This suggests that under typical storage and handling conditions in a clinical setting, this compound nitrate solutions may exhibit greater stability.
Key Research Applications and Methodologies
This compound, in both its hydrochloride and nitrate forms, serves as an indispensable tool in various research models, primarily due to its ability to stimulate the parasympathetic nervous system.
Ocular Research: Glaucoma and Miosis
Both salts are extensively used in ophthalmic research, particularly in the study of glaucoma and the modulation of pupil size (miosis). This compound reduces intraocular pressure by increasing the outflow of aqueous humor.
One study that investigated the efficacy and bioavailability of different this compound eye drops in patients with glaucoma found that a this compound borate formulation was more effective at reducing intraocular pressure compared to both this compound hydrochloride and nitrate solutions. The 2% this compound borate solution showed a particularly prolonged effect and resulted in almost double the amount of the drug in the aqueous humor of rabbits compared to the 2% hydrochloride and nitrate solutions. While this study did not find a significant difference in efficacy between the hydrochloride and nitrate salts, it highlights the importance of the chosen salt and formulation in ocular drug delivery. Another study noted that the ocular bioavailability of this compound nitrate can be increased by decreasing the volume of the instilled drop.
Modeling Xerostomia (Dry Mouth)
This compound is widely used to induce salivation and to model conditions of salivary gland hypofunction, such as Sjögren's syndrome and radiation-induced xerostomia.
Experimental Protocol: Induction of Salivary Secretion in a Rat Model
This protocol describes a general method for stimulating salivation in rats to study salivary gland function.
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).
-
Drug Preparation: Prepare a fresh solution of this compound hydrochloride or this compound nitrate in sterile saline. A typical dose range for this compound hydrochloride is 0.1-0.8 mg/kg for intravenous or intraperitoneal administration.
-
Administration: Administer the this compound solution via the desired route (e.g., intraperitoneal injection).
-
Saliva Collection: Carefully collect saliva from the oral cavity using a pre-weighed cotton ball or a micropipette over a specified time period (e.g., 30 minutes).
-
Quantification: Determine the volume of saliva by weighing the cotton ball before and after collection or by direct measurement with the micropipette. The salivary flow rate can then be calculated.
Modeling Status Epilepticus
This compound hydrochloride is a well-established chemoconvulsant used to induce status epilepticus in rodents, creating a widely used model for studying temporal lobe epilepsy.
Experimental Protocol: this compound-Induced Status Epilepticus in Mice
This protocol is a common method for inducing status epilepticus in mice.
-
Animal Model: Adult male mice (e.g., C57BL/6 or FVB) are typically used.
-
Pre-treatment: To reduce peripheral cholinergic effects, administer a subcutaneous injection of scopolamine methyl nitrate or atropine sulfate (e.g., 1 mg/kg) 30 minutes prior to this compound injection.
-
This compound Administration: Administer a single intraperitoneal injection of this compound hydrochloride at a dose of 280-300 mg/kg.
-
Seizure Monitoring: Continuously monitor the mice for behavioral seizures using a standardized scale (e.g., the Racine scale). Status epilepticus is typically defined as continuous seizure activity lasting for a defined period (e.g., >30 minutes).
-
Termination of Status Epilepticus: After a predetermined duration of status epilepticus (e.g., 1-2 hours), administer an anticonvulsant such as diazepam (e.g., 10 mg/kg, i.p.) or levetiracetam to terminate the seizures and reduce mortality.
-
Post-procedural Care: Provide supportive care, including hydration with subcutaneous fluids and access to softened food, to aid in recovery.
Mechanism of Action: Muscarinic Receptor Signaling
This compound exerts its effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes of muscarinic receptors (M1-M5). The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, which triggers a variety of cellular responses, including smooth muscle contraction and glandular secretion. The M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Conclusion and Recommendations
The selection of this compound hydrochloride versus this compound nitrate for research applications should be a carefully considered decision based on the specific requirements of the study.
-
This compound hydrochloride is more water-soluble, which may be advantageous for preparing highly concentrated stock solutions. However, its hygroscopic nature requires careful handling and storage to prevent absorption of atmospheric moisture, which could lead to inaccuracies in concentration. It is the more commonly cited salt form for inducing status epilepticus in rodent models.
-
This compound nitrate is not hygroscopic, offering easier handling and potentially greater long-term stability in solid form. While slightly less soluble in water, its stability in ophthalmic solutions may be superior under certain conditions.
For in vivo studies, particularly in ophthalmology, the formulation of the this compound solution can have a greater impact on bioavailability and efficacy than the choice of salt alone. Researchers should consider the buffer system, pH, and viscosity of their formulations.
Ultimately, the choice between these two salts will depend on a balance of factors including the desired concentration, the need for long-term stability, and the specific experimental model being employed. For applications where precise concentration and stability are paramount, the non-hygroscopic nature of this compound nitrate may be preferable. For studies requiring high aqueous concentrations, this compound hydrochloride may be the more suitable option, provided appropriate handling procedures are in place. Researchers are encouraged to consult the primary literature and consider pilot studies to determine the optimal salt and formulation for their specific research questions.
References
Molecular Pharmacology of Pilocarpine: An In-depth Technical Guide to its Interaction with M1, M2, and M3 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine, a parasympathomimetic alkaloid derived from the plant Pilocarpus microphyllus, has been a cornerstone in cholinergic pharmacology for over a century. Primarily classified as a muscarinic acetylcholine receptor (mAChR) agonist, its therapeutic applications in treating glaucoma and xerostomia are well-established.[1] However, a deeper understanding of its molecular interactions with the five muscarinic receptor subtypes (M1-M5) reveals a more complex pharmacological profile than that of a simple agonist. This guide provides a comprehensive technical overview of the molecular pharmacology of this compound, with a specific focus on its interaction with the M1, M2, and M3 receptor subtypes, which mediate the majority of its therapeutic and physiological effects. Recent studies have highlighted that this compound can act as a partial agonist and, in some contexts, even an antagonist, exhibiting significant signaling bias. This guide will delve into the quantitative aspects of its receptor binding and functional activity, detail the experimental protocols used to elucidate these properties, and visualize the intricate signaling pathways it modulates.
Data Presentation: Quantitative Pharmacology of this compound
The interaction of this compound with M1, M2, and M3 receptors is characterized by its binding affinity (Ki, Kd), potency (EC50), and efficacy (Emax). These parameters are crucial for understanding its pharmacological effects and are summarized in the tables below. It is important to note that these values can vary depending on the experimental system, including the cell line, receptor expression levels, and the specific functional assay employed.
Table 1: this compound Binding Affinities (Ki/Kd) for M1, M2, and M3 Receptors
| Receptor Subtype | Ligand/Radioligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |
| M3 | [3H]-NMS | Dog Atria Homogenates | 34.6 (high affinity), 2200 (low affinity) | [2] |
Note: NMS refers to N-methylscopolamine. Data for M1 and M2 binding affinities from the provided search results were not sufficiently detailed for inclusion in this table.
Table 2: this compound Functional Potency (EC50) at M1, M2, and M3 Receptors
| Receptor Subtype | Functional Assay | Cell Line | EC50 (µM) | Reference |
| M1 | Phosphoinositide Turnover | Rat Hippocampus | 18 | [3] |
| M1 | Calcium Mobilization | CHO-M1 | 6.8 | [4][5] |
| M1 | β-arrestin Recruitment | HEK293 | 296 | |
| M1 | Gαq Recruitment | HEK293 | 250 | |
| M2 | Low-Km GTPase Activity | Rat Cortex | 4.5 | |
| M3 | Calcium Mobilization | CHO-K1 (overexpressing M3R) | 0.8 ± 0.2 | |
| M3 | PIP2 Hydrolysis | CHO-K1 (overexpressing M3R) | No effect |
Table 3: this compound Efficacy (Emax) at M1 and M2 Receptors
| Receptor Subtype | Functional Assay | Comparison Agonist | Emax (% of Comparison Agonist) | Reference |
| M1 | Phosphoinositide Turnover | Carbachol | 35% | |
| M2 | Low-Km GTPase Activity | Carbachol | 50% |
Signaling Pathways of this compound at M1, M2, and M3 Receptors
This compound's interaction with M1, M2, and M3 receptors initiates distinct intracellular signaling cascades. M1 and M3 receptors primarily couple to Gq/11 proteins, while M2 receptors couple to Gi/o proteins. Furthermore, evidence suggests that this compound can induce biased signaling, preferentially activating certain downstream pathways over others.
M1 and M3 Receptor Signaling
Upon activation by this compound, M1 and M3 receptors, which are coupled to Gq/11 proteins, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).
Interestingly, studies have shown that this compound's action on the M3 receptor can be biased. While it may not effectively stimulate PIP2 hydrolysis in some cell systems with endogenous receptor levels, it can activate the extracellular signal-regulated kinase (ERK) 1/2 pathway. This activation appears to be mediated through a β-arrestin-dependent and Src family kinase-sensitive pathway, highlighting a G-protein-independent signaling mechanism.
M2 Receptor Signaling
The M2 muscarinic receptor is coupled to inhibitory G proteins (Gi/o). When activated by this compound, the α-subunit of the Gi/o protein dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of various downstream effector proteins.
Experimental Protocols
The characterization of this compound's molecular pharmacology relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of this compound for muscarinic receptors.
Objective: To quantify the affinity of this compound for M1, M2, and M3 receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate Gq/11-coupled receptors (M1 and M3), leading to an increase in intracellular calcium.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing calcium release via M1 and M3 receptors.
Materials:
-
Cells stably expressing the M1 or M3 receptor (e.g., CHO-M1, HEK293-M3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and a reference full agonist (e.g., carbachol).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds. Then, automatically add the different concentrations of this compound or the reference agonist to the wells and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence intensity (peak minus baseline) for each well. Normalize the data to the maximal response of the reference agonist. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
cAMP Inhibition Assay
This functional assay is used to measure the ability of this compound to activate Gi/o-coupled M2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting cAMP production via the M2 receptor.
Materials:
-
Cells stably expressing the M2 receptor (e.g., CHO-M2).
-
Forskolin (an adenylyl cyclase activator).
-
This compound and a reference agonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
-
A plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Culture: Culture M2-expressing cells and prepare them for the assay, either in suspension or plated in a 384-well white plate.
-
Compound Addition: Add serial dilutions of this compound or the reference agonist to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a competitive immunoassay format.
-
Measurement: Incubate the plate as recommended by the kit manufacturer and then read the signal on a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (which reflects the EC50 for inhibition) and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the ERK1/2 signaling pathway, which can be downstream of both G-protein-dependent and β-arrestin-dependent pathways.
Objective: To determine if this compound stimulates the phosphorylation of ERK1/2 and to elucidate the upstream signaling components.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Starvation: Culture cells to an appropriate confluency. To reduce basal ERK phosphorylation, serum-starve the cells for several hours before the experiment.
-
Ligand Stimulation: Treat the cells with different concentrations of this compound for a specific time course (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Collect the lysates and determine the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities for both phosphorylated and total ERK1/2. Express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.
Conclusion
This compound exhibits a multifaceted molecular pharmacology at M1, M2, and M3 muscarinic receptors. While it is generally considered a muscarinic agonist, its activity is highly dependent on the receptor subtype, the cellular context, and the specific signaling pathway being measured. The quantitative data reveal it to be a partial agonist at M1 and M2 receptors for G-protein-mediated responses. At the M3 receptor, its profile is even more complex, acting as a biased agonist that can preferentially activate the β-arrestin-ERK pathway over the canonical Gq/11-PLC pathway, and in some cases, it can even act as an antagonist of Gq/11 signaling. This nuanced understanding, derived from the detailed experimental protocols described herein, is critical for the rational design and development of novel muscarinic receptor modulators with improved therapeutic profiles and reduced side effects. The continued investigation into the signaling bias of this compound and other muscarinic ligands will undoubtedly pave the way for more selective and effective cholinergic therapies.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates the cellular electrical properties of mammalian hearts by activating a cardiac M3 receptor and a K+ current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioral responses of this compound at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Pilocarpine's Pro-secretory Effects on Exocrine Glands: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of pilocarpine, a parasympathomimetic alkaloid, on exocrine gland secretion in animal models. This compound is a valuable pharmacological tool for studying secretory mechanisms and a therapeutic agent for conditions characterized by glandular hypofunction, such as xerostomia (dry mouth) and xerophthalmia (dry eyes). This document summarizes key quantitative data, details experimental protocols for assessing glandular function, and illustrates the underlying cellular signaling pathways.
Quantitative Effects of this compound on Exocrine Secretion
This compound stimulates fluid and electrolyte secretion from various exocrine glands, primarily through the activation of muscarinic acetylcholine receptors. The following tables summarize the quantitative effects of this compound on salivary, lacrimal, and pancreatic gland secretion in different animal models.
Table 1: Effect of this compound on Salivary Gland Secretion
| Animal Model | This compound Dose | Route of Administration | Measured Parameter | Result | Reference(s) |
| Rat | 0.1 - 1 mg/kg | Intraperitoneal | Saliva Flow Rate | Dose-dependent increase | [1] |
| Rat (Wistar) | 0.2 mg/100g body weight | Not Specified | Salivary Flow | Data available for comparison with reserpine-treated rats | [2] |
| Mouse (Normal) | 0.05 - 0.4 mg/kg | Oral | Salivary Flow Rate & Total Volume | Dose-dependent increase | [3] |
| Mouse (Sjögren's Syndrome Model) | 0.1 - 0.4 mg/kg | Oral | Salivary Secretion | Increased secretion | [3] |
| Rat (Alloxan-induced diabetic) | Not Specified | Not Specified | Salivary Flow Rate | Significantly decreased compared to non-diabetic controls | [4] |
Table 2: Effect of this compound on Lacrimal Gland Secretion
| Animal Model | This compound Dose | Route of Administration | Measured Parameter | Result | Reference(s) |
| Mouse | 30 mg/kg | Subcutaneous | Tear Production (Schirmer Test) | Increase in tear production | |
| Rat | 30 mg/kg | Subcutaneous | Tear Production (Schirmer Test) | Increase in tear production | |
| Dog | 3 mg/kg | Subcutaneous | Tear Production (Schirmer Test) | Increase in tear production | |
| Dog (Normotensive & Glaucomatous Beagle) | 0.5% - 8% solution | Topical | Pupil Size | Dose-dependent reduction | |
| Rabbit | 20 or 80 µg/hr | Continuous from ocular therapeutic systems | Tear Film pH | Little to no effect |
Table 3: Effect of this compound on Pancreatic Gland Secretion
| Animal Model | This compound Dose | Route of Administration | Measured Parameter | Result | Reference(s) |
| Rat | 0.2 mg/100 g body weight | Not Specified | Pancreatic Juice Volume | 57.0% of control rats (in a reserpine-treated model) | |
| Rat | 0.2 mg/100 g body weight | Not Specified | Amylase Output | 63.8% of control rats (in a reserpine-treated model) | |
| Rat | 0.2 mg/100 g body weight | Not Specified | Bicarbonate Output | 29.9% of control rats (in a reserpine-treated model) | |
| Rat | 10 µM (maximal concentration) | In vitro (isolated pancreatic acini) | Amylase Release | 63% of the secretion stimulated by a maximal concentration of carbachol |
Experimental Protocols
Accurate assessment of this compound's effects on exocrine secretion requires standardized and meticulously executed experimental protocols. This section details common methodologies for measuring salivary, lacrimal, and pancreatic secretions in animal models.
Measurement of Salivary Secretion in Rodents
Objective: To quantify the volume of saliva produced in response to this compound stimulation.
Materials:
-
This compound hydrochloride solution
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Small, pre-weighed cotton swabs or absorbent paper
-
Microcentrifuge tubes
-
Precision balance
Procedure:
-
Animal Preparation: Anesthetize the animal following approved institutional protocols.
-
Baseline Measurement: Carefully place a pre-weighed cotton swab into the animal's oral cavity for a defined period (e.g., 1-2 minutes) to collect any basal saliva. Remove the swab and determine its weight. The change in weight corresponds to the mass of saliva collected.
-
This compound Administration: Administer a known dose of this compound, typically via intraperitoneal injection.
-
Stimulated Saliva Collection: At a predetermined time point after this compound administration, place a new pre-weighed cotton swab into the oral cavity for a specific duration (e.g., 5-15 minutes).
-
Quantification: Remove the saliva-saturated swab and immediately weigh it. The difference between the post- and pre-collection weight provides the amount of saliva secreted.
-
Data Expression: Salivary flow rate can be expressed as microliters or milligrams of saliva per minute.
Caption: Step-by-step protocol for the Schirmer test in rodents.
Measurement of Pancreatic Secretion in Rats
Objective: To collect and analyze pancreatic juice to determine the effect of this compound on volume and composition.
Materials:
-
This compound hydrochloride solution
-
Anesthetic agent
-
Surgical instruments for laparotomy
-
Polyethylene cannula
-
Surgical microscope or loupes
-
Fraction collector or microcentrifuge tubes
Procedure:
-
Animal Preparation and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the duodenum and pancreas.
-
Duct Cannulation: Under magnification, carefully dissect and identify the main pancreatic duct. Ligate the duct distally and insert a fine polyethylene cannula into the duct towards the pancreas. Secure the cannula with a ligature.
-
Basal Collection: Allow the animal to stabilize and collect basal pancreatic juice for a defined period.
-
This compound Administration: Administer this compound, typically intravenously or intraperitoneally.
-
Stimulated Collection: Collect the stimulated pancreatic juice in pre-weighed tubes at timed intervals.
-
Analysis: Measure the volume of the collected juice. The composition can be analyzed for protein (e.g., amylase) and electrolyte (e.g., bicarbonate) concentrations using standard biochemical assays.
-
Data Expression: Secretory rates are expressed as volume, protein output, or electrolyte output per unit of time.
Pancreatic Duct Cannulation and Juice Collection
Caption: Workflow for pancreatic secretion analysis post-pilocarpine.
Signaling Pathways of this compound-Induced Exocrine Secretion
This compound exerts its effects by acting as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. In exocrine glands, the M3 subtype is the predominant receptor mediating fluid and electrolyte secretion, with some contribution from the M1 subtype.
Upon binding to the M3 receptor, this compound initiates a signaling cascade that leads to the secretion of water and electrolytes. The primary pathway involves the activation of the Gq/11 family of G proteins.
This compound-Induced Signaling Cascade in Exocrine Gland Acinar Cells
Caption: this compound's primary signaling pathway in exocrine glands.
Key Steps in the Signaling Pathway:
-
Receptor Binding: this compound binds to and activates the M3 muscarinic receptor on the basolateral membrane of acinar cells.
-
G-Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein, leading to its activation.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol. This leads to a rapid increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).
-
PKC Activation: DAG, along with the increased [Ca²⁺]i, activates protein kinase C (PKC).
-
Downstream Effects: The rise in intracellular Ca²⁺ is the primary trigger for the fusion of secretory vesicles with the apical membrane and the opening of ion channels, leading to the secretion of fluid and electrolytes. PKC can further modulate this process and is also involved in other cellular responses, such as the activation of the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that this compound can activate ERK through a Src-dependent transactivation of the EGF receptor, a pathway distinct from that of another muscarinic agonist, carbachol. The role of cyclic AMP (cAMP) in this compound-mediated secretion is less direct but may be involved in the modulation of the secretory response, particularly in mucin secretion.
This technical guide provides a foundational understanding of this compound's effects on exocrine gland secretion in animal models. The presented data, protocols, and pathway diagrams are intended to aid researchers in the design and interpretation of their studies in the fields of pharmacology, physiology, and drug development.
References
- 1. Amylase released from the parotid gland by this compound elevates the enzyme activity in the submandibular and sublingual glands of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exocrine pancreatic secretion in rats treated with reserpine after stimulation with this compound, dopamine, and caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response of topical this compound in the normotensive and glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Differential Effects of Pilocarpine on Endogenous Versus Overexpressed M3 Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological differences of pilocarpine, a widely used muscarinic agonist, on M3 acetylcholine receptors (M3R) expressed at endogenous, physiological levels versus those in common overexpression systems. Recent findings have revealed that receptor expression levels can dramatically alter the perceived action of a ligand, shifting its classification from an antagonist to an agonist and engaging distinct signaling pathways. This phenomenon, known as probe dependence, has significant implications for drug screening and development.
Core Findings: this compound's Dual Personality at the M3 Receptor
This compound, a drug traditionally classified as a partial or full muscarinic agonist for its role in treating glaucoma and dry mouth, exhibits a striking dual personality when interacting with the M3 receptor. Its effects are critically dependent on the receptor's expression level and the specific signaling pathway being measured.
At endogenously expressed M3 receptors , such as those in native HEK293T and MIN6 cells, this compound acts as an antagonist of the canonical Gαq signaling pathway. It fails to induce calcium mobilization and, in fact, competitively inhibits the action of other agonists like carbachol (CCh).[1][2] However, at these same endogenous receptors, this compound displays biased agonism , activating the extracellular signal-regulated kinase (ERK) 1/2 pathway through a β-arrestin and Src-dependent mechanism.[1][2][3]
Conversely, in systems where the M3 receptor is overexpressed via transient transfection (e.g., in HEK293T or CHO-K1 cells), this compound behaves as a conventional agonist , robustly stimulating intracellular calcium release. This agonist activity, however, is not universal across all Gαq-mediated events. Even in overexpression systems, this compound fails to stimulate significant phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis and acts as an antagonist of CCh-stimulated PIP2 breakdown.
These findings underscore that the high receptor densities in overexpression systems, commonly used for drug screening, can produce pharmacological profiles that do not accurately reflect the drug's action in a native physiological context.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing this compound's effects on endogenous versus overexpressed M3 receptors.
| Table 1: this compound Activity on Intracellular Calcium (Ca²⁺) Mobilization | ||
| Receptor System | Cell Type | This compound Effect |
| Endogenous M3R | HEK293T, MIN6 | No Ca²⁺ mobilization; acts as an antagonist. |
| Overexpressed M3R | HEK293T, CHO-K1 | Acts as a full agonist, inducing Ca²⁺ transients. |
| Table 2: this compound Activity on Phosphoinositide (PIP2) Hydrolysis | ||
| Receptor System | Cell Type | This compound Effect |
| Overexpressed M1R (Control) | HEK293T, CHO-K1 | Stimulates PIP2 hydrolysis. |
| Overexpressed M3R | HEK293T, CHO-K1 | No stimulation of PIP2 hydrolysis; acts as an antagonist against CCh. |
| Table 3: this compound Activity on ERK1/2 Phosphorylation | ||
| Receptor System | Cell Type | This compound Effect |
| Endogenous M3R | MIN6 | Partial agonist; stimulates ERK1/2 phosphorylation. |
| Maximal effect is ~32% of that induced by Oxotremorine-M. | ||
| Effect is blocked by the Src family kinase inhibitor PP2. |
| Table 4: Comparative Potency of Muscarinic Agonists in a Physiological System | ||
| Assay | Agonist | Relative Potency |
| Mouse-eye pupil constriction (ex vivo) | This compound | ~1000 times less potent than Oxotremorine-M or Carbachol. |
| Note: All three ligands have similar binding affinities (Kd) for M3R. |
Signaling Pathways and Experimental Workflows
The differential effects of this compound are rooted in its ability to selectively engage distinct downstream signaling cascades based on receptor context.
Caption: Canonical M3R Gαq Signaling Pathway.
Caption: this compound's Biased Signaling at Endogenous M3R.
Caption: Experimental Logic and Differential Outcomes.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Pronin et al. (2017) and represent best practices for investigating the differential effects of ligands on M3 receptors.
Cell Culture and Transient Transfection
-
Cell Lines:
-
HEK293T (Human Embryonic Kidney): Expresses endogenous M3R. Ideal for both endogenous studies and as a host for overexpression.
-
MIN6 (Mouse Insulinoma): Expresses endogenous M3R and is a model for pancreatic β-cell function.
-
CHO-K1 (Chinese Hamster Ovary): Lacks endogenous muscarinic receptors, making it a clean background for M3R overexpression studies.
-
-
Culture Conditions:
-
HEK293T and CHO-K1: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
MIN6: Culture in DMEM with 25 mM glucose, supplemented with 15% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM β-mercaptoethanol.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Transient Transfection (for Overexpression Studies):
-
Plate cells (e.g., HEK293T or CHO-K1) in the desired format (e.g., 6-well plates or on poly-L-lysine-coated glass coverslips).
-
On the following day, when cells are approximately 70-80% confluent, transfect using a suitable reagent like Lipofectamine 2000 or FuGENE HD.
-
Prepare DNA-lipid complexes according to the manufacturer's protocol. For a single well of a 6-well plate, use approximately 1-2 µg of plasmid DNA (e.g., human M3R in a pcDNA3.1 vector).
-
For co-expression with fluorescent reporters (e.g., for PIP2 assays), mix plasmids in the desired ratio.
-
Add the transfection complex to the cells and incubate for 24-48 hours before performing assays.
-
Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the activation of the Gαq-PLC-IP3 pathway.
-
Cell Plating: Plate cells (either untransfected for endogenous M3R or transfected for overexpressed M3R) onto 12-mm glass coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash cells once with buffer.
-
Incubate cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
-
Washing: Wash the cells 2-3 times with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for an additional 20-30 minutes.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with buffer at 37°C.
-
Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
-
Stimulation: Switch the perfusion to a buffer containing the desired concentration of this compound or other agonists.
-
Data Analysis: The F340/F380 ratio, which is proportional to the intracellular Ca²⁺ concentration, is plotted against time. Calculate the peak response over baseline to determine the magnitude of Ca²⁺ mobilization.
PIP2 Hydrolysis Assay
This assay directly visualizes the depletion of PIP2 from the plasma membrane following PLC activation.
-
Transfection: Co-transfect cells (e.g., HEK293T) with the M3R expression plasmid and a plasmid encoding a fluorescent PIP2 biosensor (e.g., PH-PLCδ-GFP), which binds specifically to PIP2.
-
Imaging Preparation: 24-48 hours post-transfection, mount the coverslip with transfected cells on a fluorescence microscope (confocal or widefield).
-
Image Acquisition:
-
Acquire baseline images of the GFP signal. In unstimulated cells, the fluorescence will be localized at the plasma membrane.
-
Stimulate the cells with this compound or other agonists.
-
-
Data Analysis: Upon PLC activation and PIP2 hydrolysis, the PH-PLCδ-GFP probe will translocate from the membrane to the cytosol. Quantify the change in fluorescence intensity between the membrane and cytosolic compartments over time. A decrease in membrane fluorescence indicates PIP2 hydrolysis.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK pathway, a key target of biased signaling.
-
Cell Culture and Serum Starvation: Plate cells (e.g., MIN6) in 6-well plates. Once confluent, starve the cells in a low-serum (0.5%) or serum-free medium for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the starved cells with this compound or other compounds for a defined period (typically 5-10 minutes for peak ERK activation). For inhibitor studies, pre-incubate with the inhibitor (e.g., 10 µM PP2) for 30 minutes before adding the agonist.
-
Cell Lysis:
-
Place the plate on ice and quickly wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the image using a digital imager.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to control for loading.
-
Quantify band intensities using densitometry software. Express the p-ERK signal as a ratio of the total ERK signal.
-
References
Foundational Research on Pilocarpine for Glaucoma and Xerostomia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core foundational research on pilocarpine for the treatment of glaucoma and xerostomia. It details the mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action
This compound is a parasympathomimetic agent, specifically a cholinergic agonist that primarily targets muscarinic acetylcholine receptors (mAChRs).[1][2] It is a tertiary alkaloid derived from plants of the Pilocarpus genus.[3] While it can activate all five muscarinic receptor subtypes (M1-M5), its primary therapeutic effects in glaucoma and xerostomia are mediated through the M3 receptor subtype.[1][4]
Glaucoma Treatment
In the eye, this compound's efficacy in treating glaucoma stems from its ability to reduce intraocular pressure (IOP). It achieves this by stimulating muscarinic receptors in the iris sphincter and ciliary muscle.
-
Action on Iris Sphincter: Activation of M3 receptors on the iris sphincter muscle causes it to contract, leading to miosis (constriction of the pupil).
-
Action on Ciliary Muscle: Contraction of the ciliary muscle increases tension on the scleral spur, which in turn opens up the trabecular meshwork.
This dual action facilitates the drainage of aqueous humor from the eye's anterior chamber through the trabecular meshwork and into the canal of Schlemm, thereby lowering IOP.
Xerostomia Treatment
For xerostomia (dry mouth), this compound functions as a sialogogue, or saliva-stimulating agent. This effect is also mediated by the M3 receptors, which are abundantly expressed in salivary glands. By binding to and activating these receptors on the acinar cells of the salivary glands, this compound mimics the action of acetylcholine and stimulates the secretion of saliva. This helps to alleviate the symptoms of dry mouth commonly caused by conditions like Sjögren's syndrome or as a side effect of radiation therapy for head and neck cancers.
Signaling Pathways
The therapeutic effects of this compound are initiated by the activation of a G-protein coupled receptor signaling cascade following M3 receptor binding.
M3 Receptor Signaling in Salivary Glands
Upon binding to the M3 muscarinic receptor on salivary gland acinar cells, this compound initiates a signaling cascade that leads to saliva secretion.
M3 Receptor Signaling in the Eye
In the eye, this compound's binding to M3 receptors on the ciliary and iris sphincter muscles triggers contraction, leading to increased aqueous humor outflow.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound.
Glaucoma: Dose-Response and IOP Reduction
| Study Type | Subject | This compound Concentration | Key Finding |
| Dose-Response Study | Normotensive and Glaucomatous Beagle Dogs | 0.5%, 1%, 2%, 3%, 4%, 6%, 8% | All concentrations significantly reduced IOP and pupil size compared to baseline and placebo (P < 0.01). |
| Dose-Effect Study | Human (Ocular Hypertension) | Ocusert delivery system (release rates >50 µ g/hour ) | A greater release rate results in a greater ocular hypotensive effect. The effect is not significantly modified for release rates above 50 µg per hour. |
| Retrospective Study | Primary Open Angle Glaucoma (POAG) Patients | 2% eye drops (adjunctive therapy) | Significant reduction in IOP from a baseline of 25.0±2.1 mmHg to 19.0±1.73 mmHg at 6 months (p<0.001). |
| Clinical Trial | Primary Angle Closure Glaucoma | 1% this compound liposome eye drops | Liposome formulation showed a slow-release profile, prolonging the action time compared to standard 1% this compound eye drops. |
Xerostomia: Salivary Flow Rate Increase
| Study Population | This compound Dosage | Duration | Key Finding |
| Radiation-Induced Xerostomia | 5.0 mg or 10.0 mg tablets t.i.d. | 12 weeks | Statistically significant improvements in salivary flow in this compound groups vs. placebo. |
| Radiation-Induced Xerostomia & Sjögren's Syndrome | 5.0 mg tablets q.i.d. | 12 weeks | Significant amelioration of mouth dryness-related symptoms and saliva production compared to placebo. |
| Healthy Volunteers (Topical) | 1% and 2% solutions (mouthwash) | Single Dose | Significantly increased salivary flow compared to saline, with a dose-dependent effect. |
| Patients with Xerostomia | 0.1% mouthwash | 4 weeks | Increased saliva secretion from minor salivary glands compared to placebo. |
| Salivary Gland Hypofunction | 5-mg capsules t.i.d. | 5 months | Significantly increased salivary output in 21 of 31 patients. Subjective improvement reported by 27 of 31 individuals. |
Experimental Protocols
Measurement of Intraocular Pressure (IOP) in Animal Models
A common protocol for assessing the effect of this compound on IOP in animal models, such as rabbits, involves the following steps:
-
Animal Acclimatization: Rabbits are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.
-
Induction of Ocular Hypertension: In some studies, glaucoma is induced, for example, by injecting a corticosteroid to create experimental ocular hypertension.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes using a calibrated tonometer, such as a Schiotz Tonometer.
-
Drug Administration: A specific volume (e.g., 40 µL) of the test formulation (this compound niosomal gel) is administered to the left eye, while the right eye may serve as a control.
-
Post-Administration IOP Measurement: IOP readings are taken at multiple time intervals after drug administration (e.g., 2, 4, 6, 8, 10, and 24 hours) to determine the onset, peak, and duration of the pressure-lowering effect.
Assessment of Salivary Flow in Human Subjects
Protocols for evaluating this compound's effect on xerostomia typically involve both objective and subjective measurements.
-
Participant Selection: Patients with clinically significant xerostomia (e.g., due to radiation therapy or Sjögren's syndrome) are recruited.
-
Baseline Assessment:
-
Objective Measurement (Sialometry): Unstimulated whole saliva is collected for a set period (e.g., 10 minutes) by having the subject spit into a pre-weighed container. The volume or weight of the collected saliva is measured to determine the flow rate (ml/min).
-
Subjective Measurement: Patients complete questionnaires using tools like a Visual Analog Scale (VAS) to rate the severity of oral dryness and its impact on functions like speaking and chewing.
-
-
Intervention: Participants are randomized to receive either oral this compound tablets (e.g., 5 mg t.i.d.) or a placebo in a double-blind manner.
-
Follow-up Assessments: Objective and subjective measurements are repeated at specified intervals throughout the study period (e.g., at weeks 4, 8, and 12) to assess changes from baseline.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating the efficacy of oral this compound for xerostomia.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Review on the Role of this compound on the Management of Xerostomia and the Importance of the Topical Administration Systems Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Role of this compound on the Management of Xerostomia and the Importance of the Topical Administration Systems Development [mdpi.com]
Methodological & Application
Application Notes and Protocols for Pilocarpine-Induced Status Epilepticus in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pilocarpine model is a widely utilized and well-characterized animal model for inducing status epilepticus (SE), which subsequently leads to a chronic epileptic state that mimics human temporal lobe epilepsy (TLE).[1][2] Systemic administration of the muscarinic cholinergic agonist, this compound, reliably produces prolonged seizures (status epilepticus), a subsequent seizure-free latent period, and the eventual development of spontaneous recurrent seizures (SRSs).[1][3] This model is invaluable for investigating the pathophysiology of epilepsy, studying epileptogenesis, and for the preclinical evaluation of potential anti-epileptic drugs. These application notes provide detailed protocols for inducing this compound-mediated status epilepticus in both rats and mice, along with key quantitative data and a summary of the underlying signaling pathways.
I. Experimental Protocols
Two primary protocols are widely used: the standard high-dose this compound protocol and the lithium-pilocarpine protocol, which requires a lower dose of this compound. The choice of protocol may depend on the specific research question, rodent species and strain, and desired severity of the initial insult.
A. Standard High-Dose this compound Protocol for Rats
This protocol involves the administration of a high dose of this compound to induce status epilepticus.
-
Animal Preparation:
-
Species/Strain: Male Sprague-Dawley or Wistar rats (8-9 weeks old) are commonly used.[4]
-
Housing: Animals should be housed in a controlled environment with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
-
Procedure:
-
Step 1: Pre-treatment with a Muscarinic Antagonist: To mitigate the peripheral cholinergic effects of this compound (e.g., excessive salivation, gastrointestinal distress), administer scopolamine methyl nitrate (1 mg/kg, i.p.) or atropine methyl bromide. This should be done 30 minutes prior to this compound injection.
-
Step 2: this compound Administration: Administer this compound hydrochloride at a dose of 300-400 mg/kg via intraperitoneal (i.p.) injection. A common starting dose for rats is 380-385 mg/kg, i.p.
-
Step 3: Seizure Monitoring and Scoring: Continuously monitor the animals for behavioral seizures. Seizure severity is typically graded using a modified Racine scale (see Table 2). The onset of status epilepticus is characterized by continuous seizures or a series of seizures without recovery in between, often corresponding to Stage 4/5 on the Racine scale.
-
Step 4: Termination of Status Epilepticus: To reduce mortality and control the duration of SE, an anticonvulsant is administered. Diazepam (4-10 mg/kg, i.p. or i.m.) is commonly used 1-2 hours after the onset of SE. Alternatively, a combination of diazepam (10 mg/kg) and pentobarbital (30 mg/kg) can be used.
-
Step 5: Post-SE Care: Animals require intensive supportive care following SE. Provide hydration with subcutaneous or intraperitoneal injections of sterile Ringer's lactate or saline. Soft, palatable food should be made readily available. Monitor body weight daily for the first week post-SE.
-
B. Lithium-Pilocarpine Protocol for Rats
This protocol utilizes lithium chloride pre-treatment to potentiate the convulsant effects of this compound, thereby allowing for a significantly lower dose of this compound.
-
Animal Preparation: As described in the standard protocol.
-
Procedure:
-
Step 1: Lithium Administration: Administer lithium chloride (3 mEq/kg or 127 mg/kg, i.p.) 18-24 hours prior to this compound injection.
-
Step 2: Pre-treatment with a Muscarinic Antagonist (Optional but Recommended): Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before this compound.
-
Step 3: this compound Administration: Administer a lower dose of this compound hydrochloride (20-30 mg/kg, i.p.).
-
Step 4: Seizure Monitoring and Scoring: As described in the standard protocol.
-
Step 5: Termination of Status Epilepticus: As described in the standard protocol.
-
Step 6: Post-SE Care: As described in the standard protocol.
-
C. This compound Protocol for Mice
Inducing status epilepticus in mice can be associated with higher mortality rates, and thus, careful dose selection and monitoring are crucial.
-
Animal Preparation:
-
Species/Strain: C57BL/6 or NMRI mice are commonly used.
-
Housing and Acclimation: As described for rats.
-
-
Procedure:
-
Step 1: Pre-treatment with a Muscarinic Antagonist: Administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes prior to this compound injection.
-
Step 2: this compound Administration: A single high dose of this compound (e.g., 280-300 mg/kg, i.p.) can be used. To reduce mortality, a repeated low-dose protocol can be employed: inject an initial dose (e.g., 100 mg/kg, i.p.) followed by subsequent smaller doses (e.g., 50 mg/kg, i.p.) every 30 minutes until SE is induced.
-
Step 3: Seizure Monitoring and Scoring: Continuously monitor the animals using a modified Racine scale (see Table 2).
-
Step 4: Termination of Status Epilepticus: Administer a benzodiazepine such as diazepam (5 mg/kg, i.p.) or midazolam (10 mg/kg, i.p.) 1 to 3 hours after the onset of SE. Levetiracetam has also been shown to be effective in improving survival rates.
-
Step 5: Post-SE Care: Provide intensive supportive care, including hydration and softened food, as described for rats.
-
II. Data Presentation
The following tables summarize key quantitative data associated with the this compound-induced status epilepticus model.
Table 1: Drug Dosages and Administration Routes
| Drug | Rodent | Dosage | Route | Purpose | Reference |
| This compound HCl (High Dose) | Rat | 300-400 mg/kg | i.p. | SE Induction | |
| This compound HCl (Lithium) | Rat | 20-30 mg/kg | i.p. | SE Induction | |
| This compound HCl | Mouse | 280-300 mg/kg | i.p. | SE Induction | |
| Lithium Chloride | Rat | 3 mEq/kg (127 mg/kg) | i.p. | Potentiation | |
| Scopolamine Methyl Nitrate | Rat/Mouse | 1 mg/kg | i.p./s.c. | Peripheral Effect Blockade | |
| Diazepam | Rat | 4-10 mg/kg | i.p./i.m. | SE Termination | |
| Diazepam | Mouse | 5 mg/kg | i.p. | SE Termination | |
| Midazolam | Mouse | 10 mg/kg | i.p. | SE Termination | |
| Pentobarbital | Rat | 30 mg/kg | i.p. | SE Termination (often with Diazepam) |
Table 2: Modified Racine Scale for Behavioral Seizure Scoring
| Stage | Behavioral Manifestations |
| I | Mouth and facial movements (twitching) |
| II | Head nodding |
| III | Forelimb clonus |
| IV | Rearing with bilateral forelimb clonus |
| V | Rearing and falling with generalized tonic-clonic seizures |
Source: Adapted from Racine (1972) and subsequent modifications for the this compound model.
Table 3: Timeline and Outcomes of this compound-Induced SE
| Parameter | Typical Range/Observation | Rodent | Reference |
| Latency to first seizure | 10-30 minutes | Rat/Mouse | |
| Latency to SE onset | 30-60 minutes | Rat/Mouse | |
| Recommended SE duration | 1-3 hours | Rat/Mouse | |
| Latent period (seizure-free) | Days to weeks | Rat/Mouse | |
| Onset of spontaneous seizures | From 3 days to several weeks post-SE | Rat/Mouse | |
| Mortality Rate | Highly variable (10-50% or more), dependent on protocol and SE duration | Rat/Mouse |
III. Visualization of Pathways and Workflows
A. Signaling Pathway of this compound-Induced Seizures
This compound, a muscarinic acetylcholine receptor agonist, initiates a cascade of events leading to neuronal hyperexcitability and status epilepticus. The primary mechanism involves the activation of M1 muscarinic receptors, which leads to an imbalance in excitatory and inhibitory neurotransmission. This is followed by the activation of NMDA receptors, contributing to sustained seizure activity and excitotoxicity.
Caption: Signaling cascade in this compound-induced status epilepticus.
B. Experimental Workflow for this compound Model
The following diagram illustrates the typical experimental workflow for the this compound-induced status epilepticus model, from animal preparation to the chronic epilepsy phase.
Caption: Experimental workflow of the this compound epilepsy model.
References
- 1. The this compound model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of the this compound animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Temporal Lobe Epilepsy in Mice with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Status Epilepticus [bio-protocol.org]
Application Notes and Protocols for Pilocarpine-Induced Salivation in Saliva Sample Collection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine is a parasympathomimetic agent that acts as a muscarinic cholinergic agonist.[1][2][3] It is widely utilized in research and clinical settings to stimulate exocrine glands, most notably the salivary glands, making it an invaluable tool for the collection of saliva samples.[2][4] By activating muscarinic receptors, this compound effectively increases salivary flow, facilitating the collection of adequate volumes for various analytical purposes, including biomarker discovery, pharmacokinetic studies, and diagnostic assays. This document provides detailed application notes and standardized protocols for the use of this compound to induce salivation for saliva sample collection in both human and animal subjects.
Mechanism of Action
This compound primarily exerts its sialagogue effect by stimulating muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype located on the acinar cells of the salivary glands. The activation of these G-protein-coupled receptors initiates a signaling cascade that leads to increased intracellular calcium levels. This elevation in calcium triggers the secretion of water and electrolytes, resulting in a copious flow of saliva. While this compound can activate all five muscarinic receptor subtypes, its therapeutic effects on salivation are predominantly mediated through the M3 receptor. Systemically administered this compound can also act on central muscarinic receptors, which in turn activate autonomic efferent fibers to induce salivation.
Signaling Pathway of this compound-Induced Salivation
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data on this compound administration for saliva collection from various studies.
Table 1: Human Studies
| Indication | This compound Dosage | Administration Route | Onset of Action | Peak Effect | Salivary Flow Increase | Reference |
| Xerostomia (Radiation-induced) | 5-10 mg, 3 times daily | Oral | Rapid | 1-2 hours | 2- to 10-fold increase vs. placebo | |
| Sjögren's Syndrome | 5 mg, 4 times a day | Oral | - | - | Significant improvement | |
| Healthy Volunteers | 2% solution (5 mL) | Mouthwash | - | - | Comparable to 5 mg oral tablet | |
| Elderly with Xerostomia | 0.01% solution | Mouthwash | - | - | Significant increase |
Table 2: Animal Studies (Rodents)
| Species | This compound Dosage | Administration Route | Collection Time | Saliva Volume (Example) | Reference |
| Mouse | 0.5 mg/kg body weight | Subcutaneous | 10 minutes | - | |
| Mouse | 100 mg/kg body weight | Intraperitoneal | 12 minutes | - | |
| Mouse | 0.25, 0.5, 1.0 mg/kg body weight | Intraperitoneal | 15 minutes | Dose-dependent increase | |
| Rat | 4 µmol/kg | Intraperitoneal | 7 minutes | ~463 mg | |
| Rat | 3 mg/kg | Intraperitoneal | - | Weak secretory response |
Experimental Protocols
Protocol 1: Saliva Collection in Mice
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Analytical balance
-
Microcentrifuge tubes
-
Syringes with appropriate gauge needles (e.g., 29G)
-
Capillary tubes or micropipette with tips
-
Collection tubes (pre-weighed)
-
Anesthetic (e.g., ketamine/xylazine mixture or isoflurane)
Procedure:
-
Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. A common concentration is 1 mg/mL, but this should be adjusted based on the desired dosage. Protect the solution from light.
-
Animal Preparation: Weigh the mouse to calculate the precise dose of this compound and anesthetic. Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine mixture or using an isoflurane chamber.
-
This compound Administration: Once the mouse is fully anesthetized, administer the calculated dose of this compound via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Saliva Collection:
-
Position the mouse on its side or angled downwards to facilitate saliva flow.
-
Gross salivation typically begins within 2 minutes of injection.
-
Collect saliva directly from the oral cavity using a pre-weighed capillary tube or a micropipette.
-
Place the collected saliva into a pre-weighed collection tube.
-
Continue collection for a standardized period, typically 10-15 minutes.
-
-
Sample Processing:
-
Weigh the collection tube containing the saliva to determine the total volume (assuming a density of 1 g/mL).
-
The saliva can be used immediately or stored at -80°C for future analysis.
-
Protocol 2: Saliva Collection in Humans (Oral Rinse/Mouthwash Method)
Materials:
-
This compound hydrochloride solution (e.g., 1% or 2%) or oral tablets
-
Sterile water or placebo solution (for control groups)
-
Graduated collection tubes
-
Stopwatch
Procedure:
-
Subject Preparation: Instruct participants to refrain from eating, drinking, or oral hygiene for at least one hour prior to collection.
-
Baseline Saliva Collection: Collect an unstimulated whole saliva sample for a defined period (e.g., 5 minutes) by having the subject drool into a pre-weighed tube.
-
This compound Administration:
-
Oral Rinse: Provide the subject with a measured volume (e.g., 5 mL) of the this compound solution (e.g., 1% or 2%). Instruct them to rinse their mouth for a specific duration (e.g., 1 minute) and then expectorate.
-
Oral Tablet: Administer a 5 mg this compound tablet with a glass of water.
-
-
Stimulated Saliva Collection: Following administration, begin collecting stimulated whole saliva at timed intervals (e.g., every 15 minutes for 75 minutes) into pre-weighed tubes.
-
Sample Processing:
-
Determine the volume of saliva collected at each time point by weight.
-
Store samples appropriately for the intended analysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound-induced saliva collection experiment in a research setting.
Experimental Workflow for Saliva Collection
Important Considerations and Safety
-
Dose-Response: The volume of saliva secreted is dose-dependent. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for the specific research model and desired outcome.
-
Side Effects: this compound is a potent drug with potential side effects, including excessive sweating, nausea, rhinitis, dizziness, and increased urination. In animal studies, higher doses can cause distress. Monitor subjects closely for any adverse reactions.
-
Fresh Preparation: this compound solutions can lose activity over time and are light-sensitive. Therefore, they should be prepared fresh on the day of use.
-
Anesthesia: In animal studies, anesthesia can affect salivary flow. It is important to use a consistent anesthetic regimen to minimize variability.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Human studies require approval from an institutional review board (IRB) and informed consent from participants.
References
- 1. Long-term this compound Treatment Improves Salivary Flow in Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces the residual secretion of salivary fluid in perfused submandibular glands of rats | PLOS One [journals.plos.org]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for EEG and Video Monitoring in the Pilocarpine Model of Temporal Lobe Epilepsy
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for utilizing electroencephalography (EEG) and video monitoring in the pilocarpine-induced rodent model of temporal lobe epilepsy (TLE). This model is a cornerstone in epilepsy research, recapitulating key features of human TLE, including an initial precipitating injury (status epilepticus), a latent period, and the subsequent development of spontaneous recurrent seizures.
Introduction to the this compound Model
Systemic administration of the muscarinic cholinergic agonist, this compound, induces a state of prolonged, continuous seizures known as status epilepticus (SE) in rodents.[1] This initial insult leads to neuronal damage, particularly in limbic structures like the hippocampus, and subsequent aberrant neuronal plasticity.[2][3] Following a latent period of days to weeks, animals develop spontaneous recurrent seizures (SRSs), a hallmark of chronic epilepsy.[1][2] Continuous video-EEG monitoring is the gold standard for characterizing the progression of epileptogenesis, quantifying seizure frequency and duration, and evaluating the efficacy of potential anti-epileptic therapies in this model.
Experimental Protocols
EEG Electrode Implantation Surgery (Rat/Mouse)
This protocol outlines the surgical procedure for implanting cortical EEG electrodes for chronic monitoring.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Stainless steel screw electrodes
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics as per institutional guidelines
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal using isoflurane (or another approved anesthetic) and administer pre-operative analgesics. Place the animal in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp and disinfect the area with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Skull Preparation: Gently clean and dry the skull surface. Use a scalpel to score the skull in a crosshatch pattern to improve the adherence of the dental cement.
-
Electrode Placement: Using a stereotaxic drill, create small burr holes over the desired cortical regions (e.g., frontal cortex, parietal cortex).
-
Screw Implantation: Carefully screw the stainless steel electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue. A reference electrode is typically placed over a region with minimal expected epileptic activity, such as the cerebellum.
-
Headmount Fixation: Connect the electrode leads to a headmount. Apply a layer of dental cement over the screws and the base of the headmount to secure it to the skull.
-
Suturing and Post-operative Care: Suture the skin around the implant. Administer post-operative analgesics and antibiotics as required and monitor the animal closely during recovery. Allow for a recovery period of at least one week before commencing experiments.
Induction of Status Epilepticus with this compound
This protocol describes the chemical induction of SE. Doses may need to be optimized based on the rodent species, strain, age, and gender.
Materials:
-
This compound hydrochloride
-
Scopolamine methyl nitrate (or another peripheral cholinergic antagonist)
-
Lithium chloride (optional, for potentiation)
-
Diazepam or another anticonvulsant to terminate SE
-
Saline solution
Procedure:
-
Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to this compound injection. In some protocols, lithium chloride (3 mEq/kg, i.p.) is administered 18-24 hours before this compound to potentiate its convulsant effects and reduce the required dose.
-
This compound Administration: Inject this compound hydrochloride (doses vary, see Table 1) intraperitoneally (i.p.).
-
Behavioral Monitoring: Continuously observe the animal for the onset and progression of seizures using the modified Racine scale (see Table 2). The onset of SE is typically defined as continuous seizure activity (Racine stage 4-5) for a predetermined duration (e.g., >30 minutes).
-
Termination of SE: After a defined period of SE (e.g., 90 minutes), administer diazepam (10 mg/kg, i.p.) or another anticonvulsant to terminate the seizures. This step is crucial for reducing mortality.
-
Post-SE Care: Provide supportive care, including hydration (subcutaneous saline) and easily accessible food, to aid in recovery.
Continuous Video-EEG Monitoring
This protocol details the long-term monitoring of animals for the development of spontaneous recurrent seizures.
Procedure:
-
Habituation: Acclimate the animal to the recording chamber for a period before starting the monitoring.
-
Connection to Recording System: Connect the animal's headmount to the EEG recording system. Ensure the cable allows for free movement.
-
Data Acquisition: Record EEG signals and synchronized video footage continuously. The monitoring period can range from days to weeks, depending on the study's objectives.
-
Seizure Detection and Analysis: Visually score the video recordings for behavioral seizures. Analyze the EEG data for electrographic seizures, which are characterized by high-frequency, high-amplitude discharges that are clearly distinct from the background activity.
Data Presentation
This compound Administration Protocols
| Animal Model | Pre-treatment | This compound Dose (i.p.) | Notes | Reference |
| Rat | Scopolamine methyl nitrate (1 mg/kg) | 310-380 mg/kg | Single high dose. | |
| Rat | Lithium chloride (3 mEq/kg) 18-24h prior, Scopolamine methyl nitrate (1 mg/kg) | 30 mg/kg (single dose) or 10 mg/kg (repeated every 30 min) | Lithium potentiation reduces this compound dose and mortality. | |
| Mouse | Scopolamine (0.5 mg/ml) | 280 mg/kg | Supplemental doses of 30-60 mg/kg can be given if seizures do not occur. |
Modified Racine Scale for Behavioral Seizure Scoring
This scale is used to quantify the severity of behavioral seizures.
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements, chewing, facial twitching. |
| 2 | Head nodding. |
| 3 | Forelimb clonus. |
| 4 | Rearing with forelimb clonus. |
| 5 | Rearing and falling with loss of postural control (generalized tonic-clonic seizure). |
EEG Characteristics During this compound-Induced Seizures
| Seizure Phase | EEG Characteristics | Behavioral Correlate (Racine Scale) | Reference |
| Pre-ictal | Low voltage, fast activity; emergence of theta rhythm (4-8 Hz) in the hippocampus. | Normal behavior to Stage 1-2. | |
| Ictal Onset | High-voltage, high-frequency spikes and sharp waves, initially in the hippocampus and amygdala, then spreading to the cortex. | Stage 3-4. | |
| Status Epilepticus (SE) | Continuous, high-amplitude, high-frequency polyspike discharges (8-10 Hz). | Continuous Stage 4-5 seizures. | |
| Post-ictal | Suppression of background EEG activity (post-ictal depression). | Immobility, recovery period. | |
| Interictal (Chronic Phase) | Intermittent spikes and sharp waves. | Normal behavior between spontaneous seizures. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound model of TLE.
This compound-Induced Cholinergic Signaling Pathway
Caption: Simplified cholinergic signaling cascade initiated by this compound.
References
- 1. Induction of Temporal Lobe Epilepsy in Mice with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In the Rat Hippocampus, this compound-Induced Status Epilepticus Is Associated with Reactive Glia and Concomitant Increased Expression of CD31, PDGFRβ, and Collagen IV in Endothelial Cells and Pericytes of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pilocarpine Ophthalmic Solution in Presbyopia Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presbyopia, the age-related decline in near vision, presents a significant area of research and development in ophthalmology. Pilocarpine, a cholinergic muscarinic agonist, has emerged as a leading therapeutic agent for the pharmacological treatment of this condition. By inducing miosis (pupil constriction) and increasing the depth of focus, this compound ophthalmic solutions can temporarily improve near visual acuity. This document provides detailed application notes and protocols for the clinical evaluation of this compound ophthalmic solutions in presbyopia, based on data from key Phase 3 clinical trials.
Mechanism of Action: Muscarinic Agonism in the Eye
This compound acts as a non-selective muscarinic receptor agonist, primarily targeting M1 and M3 receptors in the iris sphincter and ciliary muscles of the eye.[1] Activation of these receptors initiates a signaling cascade that leads to smooth muscle contraction. Contraction of the iris sphincter muscle results in a reduction of pupil size (miosis), creating a pinhole effect that increases the depth of focus and improves near vision.[2][3] Simultaneously, contraction of the ciliary muscle can also contribute to this effect. The intracellular signaling pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), ultimately resulting in smooth muscle contraction.[1][4]
Key Phase 3 Clinical Trial Data for this compound Ophthalmic Solutions
Several formulations of this compound have undergone rigorous Phase 3 clinical evaluation. The following tables summarize the quantitative data from these pivotal trials, providing a comparative overview of their efficacy and safety profiles.
Table 1: Efficacy of this compound Ophthalmic Solutions in Presbyopia Clinical Trials
| Clinical Trial Program | Investigational Drug (Concentration) | Primary Endpoint: % of Participants with ≥3-Line Gain in Mesopic DCNVA | Key Secondary/Other Efficacy Data | Onset of Action | Duration of Effect |
| GEMINI 1 & 2 | AGN-190584 (Vuity™) (1.25% this compound HCl) | GEMINI 1: 30.7% vs 8.1% vehicle (Day 30, Hour 3) GEMINI 2: 26% vs 11% vehicle | 75% of participants treated with AGN-190584 achieved a ≥2-line improvement in mesopic DCNVA. | 15 minutes | Up to 6 hours |
| VIRGO | AGN-190584 (Vuity™) (1.25% this compound HCl) - Twice Daily | 35.1% vs 7.8% vehicle (Day 14, Hour 9, 3 hours post-second dose) | Extended duration of effect up to 9 hours with twice-daily dosing. | Not specified for the second dose | Up to 9 hours |
| NEAR-1 & NEAR-2 | CSF-1 (Qlosi™) (0.4% this compound HCl) | 40.1% vs 19.1% vehicle (pooled data, Day 8, 1 hour post-dose 1) | On Day 15, participants achieved statistically significant 3-line or more improvement in DCNVA as early as 20 minutes and up to 8 hours post-dose 1. | 20 minutes | Up to 8 hours |
| VISION-1 | MicroLine (1% and 2% this compound) | Met primary endpoint of a statistically significant proportion of subjects with a ≥3-line improvement in DCNVA vs placebo at 2 hours post-treatment. | Specific percentages not detailed in the initial announcement. | Not specified | At least 2 hours |
DCNVA: Distance-Corrected Near Visual Acuity
Table 2: Safety and Tolerability of this compound Ophthalmic Solutions in Presbyopia Clinical Trials
| Clinical Trial Program | Investigational Drug | Most Common Adverse Events (>5% incidence) | Incidence of Headache | Incidence of Instillation Site Pain/Irritation | Discontinuation Rate Due to Adverse Events |
| GEMINI 1 & 2 | AGN-190584 (Vuity™) (1.25% this compound HCl) | Headache | >5% | Eye irritation (1-5%) | 1.2% |
| VIRGO | AGN-190584 (Vuity™) (1.25% this compound HCl) - Twice Daily | Headache, Eye Irritation | >5% | >5% | Not specified |
| NEAR-1 & NEAR-2 | CSF-1 (Qlosi™) (0.4% this compound HCl) | Headache, Instillation Site Pain | 6.8% | 5.8% | Not specified |
| VISION-1 | MicroLine (1% and 2% this compound) | All adverse events were reported as mild in nature. | Not specified | Not specified | No serious adverse events reported. |
Experimental Protocols for Presbyopia Clinical Trials with this compound
The following section outlines a generalized protocol for a Phase 3, multicenter, randomized, double-masked, vehicle-controlled clinical trial designed to evaluate the efficacy and safety of a this compound ophthalmic solution for the treatment of presbyopia. This protocol is a synthesis of methodologies reported in the GEMINI, VIRGO, and NEAR clinical trial programs.
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound ophthalmic solution compared to vehicle in improving near visual acuity in participants with presbyopia.
-
Secondary Objectives: To evaluate the onset and duration of action of the this compound solution, its safety and tolerability, and its impact on distance vision and patient-reported outcomes.
Study Design
A multicenter, randomized, double-masked, parallel-group, vehicle-controlled study.
Participant Population
Inclusion Criteria:
-
Age: 40-64 years.
-
General Health: Good general health.
-
Visual Acuity:
-
Distance-Corrected Near Visual Acuity (DCNVA) at 40 cm between 20/50 and 20/160 Snellen equivalent (≥0.40 and ≤0.90 logMAR) in at least one eye.
-
Corrected Distance Visual Acuity (CDVA) at 4m of 20/20-2 or better (≤0.04 logMAR) in each eye.
-
-
Refractive Error: Manifest refraction between -4.50 and +2.00 diopter (D) sphere in each eye, with ≤2.00D difference between eyes and <2.00D of cylinder.
Exclusion Criteria:
-
Prior Ocular Surgery: History of refractive surgery or intraocular lens implantation.
-
Ocular Conditions: Presence of other ocular diseases that could affect vision.
-
Pupil Size: Average dark-adapted pupil diameter <3.5 mm.
-
Intraocular Pressure (IOP): IOP <9 or >22 mm Hg.
Study Procedures
-
Screening and Baseline: Informed consent is obtained, and eligibility is confirmed. Baseline visual acuity measurements (DCNVA, CDVA) and other ocular assessments are performed.
-
Randomization and Dosing: Eligible participants are randomized to receive either the this compound ophthalmic solution or the vehicle, to be self-administered bilaterally (in both eyes) once or twice daily for the duration of the study (e.g., 14 to 30 days).
-
Follow-up Visits: Participants return for follow-up visits on specified days (e.g., Day 8, 15, 30).
-
Efficacy Assessments:
-
Primary Endpoint: The proportion of participants with a gain of 3 or more lines in mesopic, high-contrast, binocular DCNVA without a loss of ≥1 line in CDVA at a specific time point (e.g., 1 hour post-dose on Day 8 or 3 hours post-dose on Day 30).
-
Visual Acuity Testing: DCNVA is typically assessed at 40 cm using a standard chart (e.g., ETDRS) under mesopic (low light) conditions.
-
-
Safety Assessments:
-
Adverse events are recorded at each visit.
-
Ocular examinations, including slit-lamp biomicroscopy, IOP measurements, and fundoscopy, are performed.
-
Drop comfort and conjunctival redness are also assessed.
-
Conclusion
The clinical development of this compound ophthalmic solutions for presbyopia has demonstrated a consistent and statistically significant improvement in near visual acuity with a favorable safety profile. The data from the GEMINI, VIRGO, and NEAR clinical trial programs provide a robust foundation for understanding the efficacy and safety of various this compound formulations. The standardized protocols outlined in this document serve as a guide for researchers and drug development professionals in the design and execution of future clinical trials in this therapeutic area. The continued investigation and optimization of this compound formulations hold promise for providing a convenient and effective non-surgical treatment option for individuals with presbyopia.
References
- 1. Mechanisms of this compound‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. hcplive.com [hcplive.com]
- 4. Mechanisms of this compound-Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Pilocarpine-Based Ocular Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of advanced pilocarpine-based ocular drug delivery systems. The focus is on enhancing the bioavailability and prolonging the residence time of this compound for the treatment of conditions such as glaucoma.[1][2] Conventional this compound eye drops exhibit low bioavailability (1-3%) due to rapid precorneal elimination.[3][4] To overcome this, novel formulations like nanoparticles, in situ gels, and mucoadhesive systems are being explored.[2]
Nanoparticle-Based Drug Delivery Systems
Nanoparticles offer several advantages for ocular drug delivery, including improved drug penetration, controlled release, and enhanced bioavailability. Polymeric nanoparticles, lipid nanoparticles, and nanosuspensions have been successfully formulated for this compound delivery.
Quantitative Data Summary
The following tables summarize the key characteristics of various this compound-loaded nanoparticle formulations.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Eudragit® RS 100 | 121.5 ± 2.28 to 291.5 ± 1.28 | 0.218 ± 0.003 to 0.658 ± 0.035 | +14.1 ± 0.7 to +19.8 ± 2.3 | - | - | |
| Lipid Nanoparticles | Gelucire® 44/14 | - | - | - | - | - | |
| Chitosan-Carbopol Nanoparticles | Chitosan, Carbopol | - | - | - | - | - | |
| PCL Nanospheres | Poly(ε-caprolactone) | ~227 | - | - | - | - | |
| PCL Nanocapsules | Poly(ε-caprolactone) | ~235 | - | - | ~3x higher than nanospheres | - | |
| Gelatin-grafted PNIPAA Thermogel | Poly(N-isopropyl acrylamide) | - | - | - | - | ~62 |
Table 2: In Vitro Drug Release from this compound-Loaded Nanoparticles
| Formulation Type | Release Profile | Duration | Reference |
| Eudragit RL 100 Nanosuspension (PRL4) | Sustained release | 24 hours | |
| PCL Nanospheres | ~85% released | 6 days | |
| PCL Nanocapsules | Sustained release | Up to 40 days | |
| Gelatin-grafted PNIPAA Thermogel | ~95% cumulative release | 14 days |
Experimental Protocols
Protocol 1: Preparation of Polymeric Nanoparticles by Solvent Displacement
This protocol is based on the method for preparing Eudragit RL 100 nanosuspensions.
Materials:
-
This compound Nitrate
-
Eudragit RL 100
-
Lutrol F68
-
Acetone
-
Distilled Water
Procedure:
-
Dissolve Eudragit RL 100 and this compound nitrate in acetone.
-
Prepare an aqueous solution of Lutrol F68.
-
Inject the organic phase (Eudragit/pilocarpine solution) into the aqueous phase under constant magnetic stirring.
-
Allow the acetone to evaporate under stirring for a specified time to form the nanosuspension.
-
Characterize the resulting nanoparticles for particle size, zeta potential, and drug loading.
Protocol 2: Preparation of Lipid Nanoparticles by Quasi-Emulsion Solvent Evaporation
This protocol is adapted from the preparation of polymeric and lipid nanoparticles.
Materials:
-
This compound HCl
-
Gelucire® 44/14 (lipid)
-
Octadecylamine (cationic agent)
-
Organic Solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., Poloxamer solution)
Procedure:
-
Dissolve Gelucire® 44/14, octadecylamine, and this compound HCl in the organic solvent.
-
Disperse the organic phase in the aqueous phase using a high-speed homogenizer to form a primary emulsion.
-
Evaporate the organic solvent under reduced pressure to allow the formation of lipid nanoparticles.
-
Wash and centrifuge the nanoparticle suspension to remove excess surfactant and unencapsulated drug.
-
Resuspend the pellet in a suitable medium for characterization.
Visualization of Experimental Workflow
Caption: Workflow for nanoparticle preparation and characterization.
In Situ Gelling Systems
In situ gelling systems are liquid formulations that undergo a sol-gel transition upon instillation into the eye, triggered by physiological conditions like temperature or pH. This transition increases the viscosity and precorneal residence time of the formulation.
Quantitative Data Summary
Table 3: Properties of this compound-Based In Situ Gels
| Polymer System | Gelling Trigger | Concentration (%) | Outcome | Reference |
| Alginate/Pluronic | pH, Temperature | 0.1% Alginate, 14% Pluronic | Increased gel strength and better drug retention than individual polymers. | |
| Xyloglucan | Temperature | 1.0, 1.5, 2.0% w/w | Sustained miotic response, duration increased with concentration. | |
| Pluronic F127 | Temperature | 25% w/w | Similar miotic response enhancement to 1.5% w/w xyloglucan gel. | |
| Poloxamer/Carbopol | Temperature | - | Suitable sol-gel transition and satisfactory release. |
Experimental Protocols
Protocol 3: Preparation of a pH and Temperature-Sensitive In Situ Gel
This protocol is based on the alginate/pluronic system.
Materials:
-
This compound HCl
-
Sodium Alginate
-
Pluronic F127
-
Purified Water
-
pH adjusting agent (e.g., HCl, NaOH)
Procedure:
-
Disperse Pluronic F127 in cold purified water with gentle stirring and store overnight at 4°C to ensure complete dissolution.
-
Separately, dissolve sodium alginate in purified water with continuous stirring.
-
Dissolve this compound HCl in the Pluronic solution.
-
Slowly add the alginate solution to the this compound-Pluronic solution and mix until a homogenous solution is formed.
-
Adjust the pH of the final formulation to around 4.0.
-
Evaluate the formulation for gelling temperature, viscosity, and in vitro drug release.
Visualization of In Situ Gelation Mechanism
Caption: Mechanism of in situ gel formation in the eye.
Mucoadhesive Drug Delivery Systems
Mucoadhesive formulations adhere to the mucin layer of the ocular surface, thereby increasing the contact time and improving drug absorption. Polymers like gellan gum and its derivatives have shown promise in this area.
Quantitative Data Summary
Table 4: Performance of Mucoadhesive this compound Formulations
| Polymer System | Formulation Type | Key Finding | Reference |
| Gellan Gum/Poly(2-ethyl-2-oxazoline) | Ocular Films | - | |
| Methacrylated Gellan Gum | In Situ Gelling Mucoadhesive | Enhanced mucoadhesive properties and improved drug delivery efficiency compared to unmodified gellan gum. | |
| PLGA/PEG | Mucoadhesive Microparticles in a rapidly dissolving tablet | Pupil constriction lasted up to 330 minutes, a twofold increase compared to liquid eye drops. |
Experimental Protocols
Protocol 4: Preparation of Mucoadhesive Ocular Films
This protocol is a general method for solvent casting of ocular films.
Materials:
-
This compound HCl
-
Mucoadhesive Polymer (e.g., Gellan Gum, Chitosan)
-
Plasticizer (e.g., Propylene Glycol)
-
Solvent (e.g., Water)
Procedure:
-
Dissolve the mucoadhesive polymer in the solvent with stirring to form a homogenous dispersion. This may require leaving it overnight.
-
Dissolve the this compound HCl and the plasticizer in a separate portion of the solvent.
-
Mix the drug solution with the polymer dispersion thoroughly.
-
Cast the resulting solution onto a petri dish or a suitable casting surface.
-
Dry the film at a controlled temperature until the solvent has completely evaporated.
-
Cut the film into appropriate sizes for ocular application.
-
Evaluate the films for thickness, swelling index, mucoadhesive strength, and in vitro drug release.
Protocol 5: Evaluation of Mucoadhesion (In Vitro)
This protocol describes a method for determining mucoadhesive strength using a texture analyzer.
Materials:
-
Mucoadhesive formulation (e.g., film, tablet)
-
Bovine buccal mucosal tissue (as a model)
-
Texture Analyzer
-
Phosphate Buffered Saline (PBS) pH 7.4
Procedure:
-
Obtain fresh bovine buccal mucosal tissue and mount it on the holder of the texture analyzer, maintaining it at 37±0.5°C.
-
Attach the formulation to the probe of the texture analyzer.
-
Lower the probe onto the mucosal surface at a constant speed (e.g., 1 mm/s).
-
Apply a constant contact force (e.g., 0.05 N) for a defined period (e.g., 2 minutes) to allow for adhesion.
-
Withdraw the probe at a constant speed.
-
The force required to detach the formulation from the mucosa is measured. The area under the force-distance curve represents the work of adhesion.
Visualization of Mucoadhesion Principle
Caption: Principle of mucoadhesion for ocular drug delivery.
References
- 1. Preparation and characterization of polymeric and lipid nanoparticles of this compound HCl for ocular application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejbps.com [ejbps.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation and investigation of this compound hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Pilocarpine Hydrochloride Niosomal Gels for Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and characterization of pilocarpine hydrochloride niosomal gels, a promising drug delivery system for the treatment of glaucoma. The protocols detailed below offer a step-by-step approach to enhance the ocular bioavailability and prolong the precorneal residence time of this compound, a cholinergic agonist used to reduce intraocular pressure.
Formulation of this compound Hydrochloride Niosomes
Niosomes are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, offering a controlled release profile. The ether injection method is a common and effective technique for preparing this compound hydrochloride niosomes.[1][2][3]
Materials and Equipment
-
This compound Hydrochloride
-
Non-ionic surfactants (e.g., Span 20, Span 60, Span 80)
-
Cholesterol
-
Diethyl ether
-
Phosphate buffer saline (PBS) pH 7.4
-
Beakers and magnetic stirrer with hot plate
-
Syringe with a 16-gauge needle
-
Rotary evaporator (optional)
Niosome Preparation Protocol (Ether Injection Method)
-
Lipid Phase Preparation: Accurately weigh the desired molar ratios of a non-ionic surfactant (e.g., Span 60) and cholesterol.[2][3] Dissolve the mixture in 20 mL of diethyl ether.
-
Drug Incorporation: Dissolve 40 mg of this compound hydrochloride in the lipid solution.
-
Aqueous Phase Preparation: Heat 10 mL of PBS (pH 7.4) to a temperature of 60-65°C in a beaker, with slow agitation using a magnetic stirrer.
-
Injection: Take the lipid-drug solution into a syringe and inject it slowly through a 16-gauge needle into the heated aqueous phase.
-
Vesicle Formation: Continue stirring for a specified period to allow for the evaporation of the diethyl ether, leading to the formation of niosomal suspension.
-
Annealing: The resulting niosomal suspension can be stored at 4°C for 24 hours to allow for vesicle stabilization.
Formulation of this compound Hydrochloride Niosomal Gel
Incorporating the this compound-loaded niosomes into a gel base can significantly enhance their precorneal residence time and improve drug bioavailability.
Materials and Equipment
-
This compound hydrochloride niosomal suspension
-
Gelling agents (e.g., Carbopol 934, Locust Bean Gum)
-
Phosphate buffer saline (PBS) pH 7.4
-
Triethanolamine (for pH adjustment)
-
Beakers and overhead stirrer
-
Hot air oven for sterilization
Niosomal Gel Preparation Protocol
-
Polymer Dispersion: Disperse the required amount of the gelling agent (e.g., 1% w/w Carbopol 934 or 3% w/w Locust Bean Gum) in a small amount of PBS (pH 7.4).
-
Sterilization: Sterilize the aqueous polymer dispersion in a hot air oven at 160°C for 1 hour.
-
Hydration: Allow the sterile dispersion to hydrate for 4-5 hours.
-
Niosome Incorporation: Gradually add the prepared this compound hydrochloride niosomal suspension (equivalent to 0.4% w/w drug) to the hydrated gel base with continuous stirring until a homogenous gel is formed.
-
pH Adjustment: Adjust the pH of the gel to approximately 6.0 using triethanolamine solution.
-
Final Weight Adjustment: Adjust the final weight of the gel with PBS (pH 7.4).
Characterization of this compound Hydrochloride Niosomal Gels
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated niosomal gel.
Vesicle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the niosomes, while the zeta potential indicates the surface charge and stability of the vesicles.
-
Protocol:
-
Dilute the niosomal suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a particle size analyzer at a scattering angle of 90° and a temperature of 25°C.
-
Record the average vesicle size, polydispersity index (PDI), and zeta potential.
-
Entrapment Efficiency
-
Principle: The amount of drug successfully encapsulated within the niosomes is determined by separating the unentrapped drug and quantifying the drug in the vesicles.
-
Protocol (Centrifugation Method):
-
Centrifuge the niosomal suspension at a high speed (e.g., 15,000 rpm) at 4°C for 1 hour.
-
Carefully separate the supernatant containing the unentrapped drug.
-
Wash the niosomal pellet with PBS and recentrifuge.
-
Lyse the niosomal pellet using a suitable solvent (e.g., methanol or a mixture of PBS and a surfactant).
-
Quantify the amount of this compound hydrochloride in the lysed pellet using a validated analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Amount of drug in pellet / Total amount of drug used) x 100
-
In-Vitro Drug Release Study
-
Principle: The release of this compound hydrochloride from the niosomal gel is assessed over time using a dialysis membrane to simulate the physiological environment.
-
Protocol (Dialysis Membrane Method):
-
Place a known amount of the niosomal gel (equivalent to 4 mg of this compound HCl) in a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a receptor compartment containing 50 mL of simulated tear fluid (pH 7.4).
-
Maintain the temperature of the receptor medium at 37 ± 1°C and stir at 100 rpm.
-
Withdraw aliquots of the receptor medium at predetermined time intervals and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound hydrochloride content using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
-
Mucoadhesive Strength Measurement
-
Principle: A texture analyzer is used to measure the force required to detach the niosomal gel from a simulated mucosal surface, indicating its mucoadhesive properties.
-
Protocol:
-
Use a texture analyzer equipped with a mucoadhesion test rig.
-
Apply a layer of the niosomal gel to the probe.
-
Bring the probe into contact with a simulated mucosal surface (e.g., a mucin disc or excised animal cornea) with a defined contact force and for a specific contact time.
-
Withdraw the probe at a constant speed and measure the force of detachment.
-
The peak detachment force and the work of adhesion (area under the force-distance curve) are used to quantify the mucoadhesive strength.
-
Sterility Testing
-
Principle: The sterility of the final niosomal gel formulation is a critical requirement for ophthalmic preparations and should be confirmed according to pharmacopeial standards (e.g., USP <71>).
-
Protocol (Direct Inoculation):
-
Aseptically transfer a specified quantity of the niosomal gel into two types of sterile culture media: Fluid Thioglycollate Medium (for bacteria) and Soybean-Casein Digest Medium (for fungi).
-
Incubate the media at appropriate temperatures (30-35°C for FTM and 20-25°C for SCDM) for a period of not less than 14 days.
-
Observe the media for any signs of microbial growth. The absence of turbidity indicates that the product is sterile.
-
Data Presentation
Table 1: Formulation Composition of this compound Hydrochloride Niosomes
| Formulation Code | Surfactant (Type) | Surfactant:Cholesterol (Molar Ratio) |
| F1 | Span 20 | 1:1 |
| F2 | Span 60 | 1:1 |
| F3 | Span 80 | 1:1 |
| F4 | Span 60 | 2:1 |
| F5 | Span 60 | 1:2 |
Table 2: Characterization of this compound Hydrochloride Niosomal Formulations
| Formulation Code | Entrapment Efficiency (%) | Vesicle Size (nm) | In-Vitro Drug Release after 8h (%) |
| F1 | 72.33 ± 2.03 | 215.4 ± 4.5 | 78.81 ± 4.82 |
| F2 | 93.26 ± 1.75 | 289.1 ± 5.2 | 66.98 ± 1.87 |
| F3 | 81.54 ± 2.11 | 345.6 ± 6.1 | 70.12 ± 3.25 |
Data presented as mean ± standard deviation (n=3). Data is illustrative and based on findings from cited literature.
Table 3: Composition of this compound Hydrochloride Niosomal Gels
| Gel Code | Niosomal Formulation | Gelling Agent | Concentration (% w/w) |
| G1 | F2 | Carbopol 934 | 1.0 |
| G2 | F2 | Locust Bean Gum | 3.0 |
Visualizations
References
Application Note: Quantification of Pilocarpine in Tablets by HPLC-DAD
Introduction
Pilocarpine is a parasympathomimetic alkaloid derived from the leaves of Pilocarpus species. It is primarily used in the treatment of glaucoma and xerostomia (dry mouth). Accurate quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used analytical technique for this purpose, offering high specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of this compound in tablets using a validated HPLC-DAD method. The method is also capable of separating this compound from its potential degradation products, such as isothis compound, pilocarpic acid, and isopilocarpic acid.[1][2][3][4]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tablets is depicted in the following diagram:
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Analytical balance (0.01 mg readability)
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
This compound hydrochloride reference standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound tablets (sample)
Experimental Protocols
Chromatographic Conditions
A validated reversed-phase HPLC method is employed for the analysis.[5]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) or Cyanopropyl (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.3 with phosphoric acid) in a ratio of 60:40 (v/v). An alternative mobile phase can be a buffer solution of acidified water, phosphoric acid, and triethylamine mixed with methanol. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 215 nm |
| Run Time | Approximately 10 minutes |
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 5 µg/mL to 50 µg/mL.
Sample Solution Preparation
-
Tablet Powder Preparation: Weigh and finely powder not fewer than 20 tablets.
-
Sample Stock Solution: Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of the mobile phase to the flask and sonicate for 15 minutes to ensure complete dissolution of the this compound.
-
Dilution and Filtration: Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2). The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The peak for this compound should be well-resolved from any degradation products and excipients. | Peak purity index > 0.999. No interference from placebo. |
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Range | Typically 80% to 120% of the test concentration. | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | The method is robust within the tested parameter variations. |
Data Analysis and Quantification
-
System Suitability: Before starting the analysis, inject a standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Calibration Curve: Inject the working standard solutions in duplicate and plot a calibration curve of the average peak area versus the concentration of this compound.
-
Quantification of this compound in Tablets: Inject the prepared sample solution. The concentration of this compound in the sample is determined using the linear regression equation from the calibration curve. The amount of this compound per tablet is then calculated based on the sample weight and dilution factor.
Conclusion
The described HPLC-DAD method provides a reliable, accurate, and precise means for the quantification of this compound in tablet dosage forms. The method is specific and robust for routine quality control analysis in the pharmaceutical industry. The validation data demonstrates that the method is fit for its intended purpose, adhering to regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic determination of this compound hydrochloride and its degradation products using a beta-cyclodextrin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of this compound and its degradation products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of this compound hydrochloride, isothis compound, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Aggregated N-of-1 Trials of Pilocarpine for Xerostomia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xerostomia, the subjective sensation of a dry mouth, is a prevalent and often debilitating condition that can arise from various causes, including Sjögren's syndrome, radiation therapy for head and neck cancers, and as a side effect of numerous medications.[1][2][3] This condition significantly impacts a patient's quality of life, affecting speech, chewing, swallowing, and oral health.[1][2] Pilocarpine, a cholinergic agonist, is a well-established treatment for xerostomia, stimulating salivary glands to produce saliva. However, individual responses to this compound can vary in terms of efficacy and side effects.
This compound's Mechanism of Action
This compound is a non-selective muscarinic receptor agonist that mimics the action of acetylcholine. It primarily targets M3 muscarinic receptors on the acinar cells of salivary glands. The binding of this compound to these Gq protein-coupled receptors activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels, which in turn stimulates the secretion of saliva.
Caption: this compound signaling pathway in salivary gland acinar cells.
Experimental Protocol
This protocol is designed as a series of double-blind, placebo-controlled, crossover n-of-1 trials.
Participant Recruitment
Eligible participants are identified based on the following criteria:
| Inclusion Criteria | Exclusion Criteria |
| Adults (≥18 years old) | Known allergy or sensitivity to this compound |
| Clinical diagnosis of xerostomia (present for at least 2 weeks) | Uncontrolled severe cardiovascular or pulmonary disease |
| Subjective feeling of a dry mouth with a severity score of ≥3 on an 11-point Numerical Rating Scale (NRS) | Acute oral infections |
| Ability to provide informed consent | Concomitant use of other cholinergic or anticholinergic drugs that cannot be stopped |
| Stable medical condition with no anticipated changes in medications that could affect xerostomia during the trial | Pregnancy or breastfeeding |
Trial Design and Conduct
The aggregated n-of-1 trial will consist of three treatment cycles for each participant.
References
Troubleshooting & Optimization
Optimizing pilocarpine dosage to minimize adverse effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pilocarpine in animal studies. The focus is on optimizing dosage to achieve desired experimental outcomes while minimizing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound administration in animal models?
A1: The most significant adverse effect is a high rate of mortality, particularly at doses required to induce status epilepticus (SE).[1][2][3] Other common adverse effects are related to the systemic cholinergic effects of this compound and can include:
-
Diarrhea
-
Vomiting
-
Increased urination
-
Respiratory distress and pulmonary edema
-
Tremors and seizures
-
Hypotension and hypertension
-
Bradycardia and tachycardia
Q2: How can I reduce the mortality rate associated with this compound-induced status epilepticus?
A2: Several strategies can be employed to mitigate the high mortality rate:
-
Pre-treatment with Lithium: Administering lithium chloride (LiCl) prior to this compound significantly potentiates its convulsant effects, allowing for a substantial reduction in the required this compound dose (up to 10-fold).
-
Repeated Low Doses: Instead of a single high dose, administering repeated, smaller doses of this compound at set intervals can induce SE with significantly lower mortality.
-
Termination of Status Epilepticus: Timely termination of prolonged seizures with a benzodiazepine, such as diazepam or midazolam, is a common and effective method to reduce mortality and control the duration of SE. Levetiracetam has also been shown to improve survival rates.
-
Supportive Care: Providing post-seizure supportive care, such as administering dextrose solution and moist food, can aid in recovery and improve survival rates.
Q3: What is the recommended starting dose of this compound for inducing seizures in rats and mice?
A3: The optimal dose of this compound is highly variable and depends on the animal species, strain, and the use of pre-treatments. It is crucial to consult literature specific to your experimental model. The following tables provide a summary of dosages reported in various studies.
Troubleshooting Guides
Problem: Low Incidence of Seizures or Status Epilepticus
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Dose | The dose may be too low for the specific animal strain or sex. Gradually increase the dose in a pilot study. Consider administering a supplemental dose if seizures do not occur within a specific timeframe (e.g., 30 minutes). |
| This compound Resistance | Some animals may exhibit resistance to this compound. |
| Incorrect Administration | Ensure proper intraperitoneal (i.p.) injection technique. |
| Animal Strain Variability | Different rodent strains have varying sensitivities to this compound. Review literature for reported effective doses in your chosen strain. |
Problem: High Mortality Rate
| Possible Cause | Troubleshooting Step |
| This compound Overdose | The administered dose is too high. Reduce the this compound dose. |
| Prolonged Status Epilepticus | Uncontrolled, prolonged seizures can lead to cardiorespiratory collapse. Terminate SE at a predetermined time point (e.g., 1-3 hours) using a benzodiazepine like diazepam or midazolam. |
| Lack of Pre-treatment | A single high dose of this compound without pre-treatment is associated with higher mortality. Implement a pre-treatment protocol with lithium chloride or scopolamine to reduce the required this compound dose. |
| Insufficient Post-Seizure Care | Dehydration and hypoglycemia can contribute to mortality. Provide supportive care, including subcutaneous fluids (e.g., 5% dextrose) and easily accessible food and water post-seizure. |
Data Presentation: this compound Dosage and Effects in Rodent Models
Table 1: this compound Dosage for Induction of Status Epilepticus in Mice
| Strain | Pre-treatment | This compound Dose (mg/kg, i.p.) | Outcome | Mortality Rate | Reference |
| Not Specified | Scopolamine (0.5 mg/ml) | 280 (initial), with supplemental doses of 30-60 | Induction of SE | Not specified | |
| C57BL/6J | None | 300 | Induction of SE | High (not quantified in snippet) | |
| FVB/NJ | None | 200 (initial), with supplemental doses of 100 | Induction of SE | Not specified | |
| Not Specified | Lithium | Not specified (comparison study) | Development of spontaneous recurrent seizures | Not specified |
Table 2: this compound Dosage for Induction of Status Epilepticus in Rats
| Pre-treatment | This compound Dose (mg/kg, i.p.) | Outcome | Mortality Rate | Reference |
| Lithium | 30 (single dose) | SE in ~70% of animals | 45% | |
| Lithium | 10 (repeated every 30 min, mean total dose of 26) | SE induction | <10% | |
| None | 300-400 (single dose) | Induction of SE | High | |
| None | 100, 200, or 300 (single dose) | Dose-dependent seizure phenotypes | Not specified |
Experimental Protocols
Protocol 1: this compound-Induced Status Epilepticus in Mice (with Scopolamine Pre-treatment)
This protocol is adapted from a method designed to reliably generate mice that develop spontaneous recurrent seizures with reduced mortality.
-
Pre-treatment: Administer scopolamine (~0.5 mg/ml) via intraperitoneal (i.p.) injection.
-
This compound Administration: 30 minutes after scopolamine injection, administer this compound (e.g., 280 mg/kg, i.p.).
-
Monitoring: Continuously monitor the animals for behavioral seizures using a modified Racine scale.
-
Supplemental Dosing: If Stage 4 or 5 seizures are not observed within 20-30 minutes, a supplemental dose of this compound (30-60 mg/kg, i.p.) can be administered.
-
Termination of SE: To control the duration of SE and reduce mortality, administer a benzodiazepine such as midazolam 1 to 3 hours after the onset of SE.
-
Post-Procedure Care: Provide supportive care, including hydration with 5% dextrose solution and access to moist food, to aid in recovery.
Protocol 2: Repeated Low-Dose this compound Administration in Lithium-Pre-treated Rats
This protocol is designed to induce chronic epilepsy with a significantly lower mortality rate compared to a single high-dose protocol.
-
Pre-treatment: Administer lithium chloride (e.g., 3 mEq/kg, i.p.) 18-24 hours prior to this compound.
-
This compound Administration: Administer this compound at a low dose (e.g., 10 mg/kg, i.p.) at 30-minute intervals.
-
Monitoring: Observe for the onset of status epilepticus (SE). Typically, 2-4 injections are required.
-
Termination of SE: After a desired duration of SE (e.g., 90 minutes), terminate the seizures with an injection of diazepam.
-
Post-Procedure Care: Monitor the animals for recovery and provide supportive care as needed.
Mandatory Visualizations
Caption: Experimental workflow for this compound-induced status epilepticus.
Caption: this compound's action on the M1 muscarinic receptor signaling pathway.
References
- 1. Repeated low-dose treatment of rats with this compound: low mortality but high proportion of rats developing epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of the this compound animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Refinement of the this compound-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 4. This compound | VCA Animal Hospitals [vcahospitals.com]
- 5. Topical and intravenous this compound stimulated accommodation in anesthetized rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Tolerability of Pilocarpine Ophthalmic Solutions in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the tolerability of pilocarpine ophthalmic solutions in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound ophthalmic solutions.
Issue 1: High Incidence of Ocular Discomfort (Stinging, Burning) Upon Instillation
-
Question: Our animal subjects are exhibiting signs of significant ocular discomfort (e.g., excessive blinking, eye rubbing) immediately after the administration of our this compound solution. How can we mitigate this?
-
Answer: Ocular discomfort is a common side effect of this compound, often attributed to the acidic pH of the formulation required for stability.[1] Here are several strategies to address this issue:
-
pH Optimization: this compound is susceptible to hydrolysis at physiological pH, necessitating formulation at an acidic pH (around 4-5) for stability.[1] However, ophthalmic solutions with a pH below 6.0 can cause discomfort.[1]
-
Strategy 1: Rapid pH Equilibration: Develop a formulation with a vehicle that rapidly equilibrates to the physiological pH of the tear film upon instillation. This can significantly improve comfort and tolerability.[1][2]
-
Strategy 2: Near-Neutral pH Formulation: While less stable, a near-neutral pH solution (around 6.5) has been shown to be as effective in lowering intraocular pressure as an acidic solution in some studies. This may require more frequent preparation of the solution.
-
-
Viscosity Modification: Increasing the viscosity of the solution can prolong the contact time with the ocular surface, potentially allowing for a lower concentration of this compound to be used, which can reduce irritation.
-
Excipients to Consider: Hypromellose (hydroxypropyl methylcellulose), carboxymethyl cellulose, and Carbopol-940 are commonly used viscosity-enhancing agents.
-
-
Use of Soothing Agents: The addition of demulcents or soothing agents to the formulation may help to alleviate stinging and burning sensations.
-
Issue 2: Inconsistent Miosis or Intraocular Pressure (IOP) Reduction
-
Question: We are observing significant variability in the miotic response and IOP reduction in our experimental subjects. What could be the cause, and how can we improve consistency?
-
Answer: Inconsistent results can stem from several factors related to the formulation and experimental procedure.
-
Formulation Instability: this compound is prone to degradation, especially at higher pH and temperatures.
-
Troubleshooting Steps:
-
Verify Formulation pH: Regularly check the pH of your this compound solution. A shift in pH can indicate degradation.
-
Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. Unbuffered neutral preparations are particularly unstable at room temperature.
-
Fresh Preparation: For less stable formulations, prepare the solution fresh before each experiment.
-
-
-
Poor Bioavailability: The low pH of traditional this compound formulations can limit its corneal penetration, as the ionized form of the drug is less permeable.
-
Improvement Strategies:
-
Optimized Vehicle: Utilize a vehicle that enhances bioavailability by promoting faster pH equilibration.
-
Permeation Enhancers: Consider the use of excipients that can improve corneal permeability.
-
-
-
Inconsistent Drop Size and Administration: Variability in the volume of the instilled drop can lead to inconsistent dosing.
-
Best Practices:
-
Use a calibrated dropper to ensure consistent drop volume.
-
Standardize the administration technique to minimize variability in drug delivery.
-
-
-
Issue 3: Systemic Side Effects in Animal Models
-
Question: Our animal models are exhibiting systemic side effects such as salivation, tremors, and gastrointestinal distress. How can we minimize these effects?
-
Answer: Systemic side effects occur due to the absorption of this compound into the bloodstream.
-
Reduction of Systemic Absorption:
-
Nasolacrimal Occlusion: Gently applying pressure to the inner corner of the eye after instillation can help to block the nasolacrimal duct, reducing systemic absorption.
-
Lower Concentration/Sustained Release: Employing a lower concentration of this compound in a sustained-release formulation (e.g., mucoadhesive gels, nanoparticles) can provide the desired local effect with reduced systemic exposure.
-
-
Frequently Asked Questions (FAQs)
Formulation and Stability
-
What is the optimal pH for a this compound ophthalmic solution to balance stability and tolerability?
-
For long-term stability, a pH of 4.0-5.0 is recommended. However, for improved tolerability, a formulation that rapidly adjusts to the physiological pH of tears (around 7.4) upon instillation is ideal.
-
-
What is the impact of viscosity on the tolerability and efficacy of this compound solutions?
-
Increasing viscosity can enhance comfort by providing a lubricating effect and can improve efficacy by prolonging the contact time of the drug with the ocular surface.
-
-
Which excipients can be used to improve the tolerability of this compound solutions?
-
Viscosity Modifiers: Hypromellose, carboxymethyl cellulose.
-
Buffers: Citrate and phosphate buffers are commonly used, but their concentration should be optimized to avoid irritation.
-
Tonicity Adjusting Agents: Sodium chloride is used to make the solution isotonic.
-
Mechanism of Action and Side Effects
-
How does this compound cause ocular side effects like blurred vision and brow ache?
-
This compound is a muscarinic receptor agonist that causes contraction of the ciliary muscle and iris sphincter. This leads to miosis (pupil constriction) and accommodative spasm, which can result in blurred vision, difficulty seeing in dim light, and brow ache.
-
-
What are the most common adverse events reported in clinical trials of this compound ophthalmic solutions?
-
The most frequently reported side effects include headache, brow ache, blurred vision, eye irritation, and eye pain.
-
Experimental Considerations
-
What are the key parameters to monitor when assessing the tolerability of a new this compound formulation in vivo?
-
Key parameters include signs of ocular irritation (redness, swelling, discharge), changes in corneal opacity, and behavioral indicators of discomfort (e.g., eye rubbing). The Draize test is a standardized method for this assessment.
-
-
Are there any alternatives to this compound for inducing miosis in research?
-
Yes, other cholinergic agonists like carbachol can be used. The choice of agent will depend on the specific requirements of the study.
-
Data Presentation
Table 1: Comparison of Ocular Discomfort with Different this compound Formulations
| Formulation | This compound Concentration | Mean Ocular Discomfort Score (VAS) | Key Findings | Reference |
| Optimized Formulation | 1.0% | 1.66 | Lower discomfort compared to the generic formulation. | |
| Generic Formulation | 1.0% | 6.04 | Higher discomfort scores. | |
| Optimized Formulation | 1.25% | 6.00 | Lower discomfort than the generic formulation up to 2 minutes post-instillation. | |
| Generic Formulation | 1.0% | 10.53 | Highest discomfort scores in this comparison. |
Table 2: Adverse Events Reported for Different this compound Formulations
| Formulation | This compound Concentration | Adverse Events | Incidence | Reference |
| Optimized Formulation | 1.0% | Eye pressure/pain | 1 event | |
| Generic Formulation | 1.0% | Brow ache, vision blur, stinging, itching, light sensitivity | 5 events | |
| Optimized Formulation | 1.25% | Brow ache | 1 event | |
| Generic Formulation | 1.0% | Not specified | 5 events |
Table 3: pH and Stability of this compound Ophthalmic Solutions
| Formulation | Buffer | Initial pH | Stability Findings | Reference |
| Unbuffered | None | ~4.5 | Stable for an extended period when stored properly. pH may decrease over time. | |
| Phosphate Buffered | Phosphate | ~6.5 | Unstable at room temperature, with over 20% potency loss in 6 months. | |
| Borax Buffered | Borax | ~6.5 | Unstable at room temperature, with over 20% potency loss in 6 months. | |
| Citrate Buffer | Citrate | 5.5 | Chemically stable for 60 days at 25°C and 90 days at 4°C. | |
| Phosphate Buffer | Phosphate | 7.5 | Significant decomposition at all tested temperatures (4, 25, and 38°C). |
Experimental Protocols
Protocol 1: In Vitro pH Equilibration Assay
This protocol determines the time it takes for a this compound formulation to reach the pH of simulated tear fluid (STF).
-
Materials:
-
This compound ophthalmic solution (test formulation)
-
Simulated Tear Fluid (STF)
-
Micro pH probe
-
15-ml centrifuge tubes
-
Pipettes
-
-
Procedure:
-
Pipette 250 µl of the this compound formulation into the bottom of a 15-ml centrifuge tube.
-
Insert a micro pH probe into the solution.
-
Record the initial pH of the formulation.
-
Add a predetermined volume of STF to the tube to simulate the dilution that occurs in the eye.
-
Immediately start a timer and record the pH at regular intervals (e.g., every 30 seconds) until the pH stabilizes.
-
-
Data Analysis:
-
Plot the pH values against time to visualize the equilibration curve.
-
Determine the time required to reach a stable pH, which should be close to the physiological pH of tears.
-
Protocol 2: In Vivo Ocular Tolerance Assessment (Modified Draize Test)
This protocol is a modification of the Draize test to assess the ocular tolerance of a this compound formulation in an animal model (e.g., rabbits).
-
Animals:
-
Healthy adult albino rabbits.
-
-
Procedure:
-
Examine the eyes of each rabbit 24 hours before the test to ensure there are no pre-existing signs of irritation.
-
Instill a single drop of the this compound test solution into the conjunctival sac of one eye of each rabbit. The other eye serves as a control and receives a saline solution.
-
Observe and score ocular reactions at 1, 24, 48, and 72 hours after instillation.
-
Grading of ocular lesions should be performed for the cornea, iris, and conjunctiva based on a standardized scoring system.
-
-
Scoring:
-
Cornea: Opacity and area of cornea involved.
-
Iris: Degree of inflammation.
-
Conjunctiva: Redness, chemosis (swelling), and discharge.
-
-
Data Analysis:
-
Calculate the mean irritation score for each observation time point.
-
Compare the scores of the test group with the control group to determine the level of irritation.
-
Mandatory Visualizations
Caption: this compound's signaling pathway for inducing miosis.
Caption: Workflow for assessing this compound solution tolerability.
References
- 1. In Vitro and In-Eye Comparison of Commercial this compound Ophthalmic Solution and an Optimized, Reformulated this compound for Presbyopia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In-Eye Comparison of Commercial this compound Ophthalmic Solution and an Optimized, Reformulated this compound for Presbyopia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pilocarpine Resistance in Rodent Models of Temporal Lobe Epilepsy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to pilocarpine in rodent models of temporal lobe epilepsy (TLE).
Frequently Asked Questions (FAQs)
Q1: What is this compound resistance in the context of TLE models?
A1: this compound resistance refers to the failure of a rodent to develop status epilepticus (SE), the prolonged seizure activity required to model TLE, following the administration of a standard dose of this compound. This can manifest as a complete lack of seizures, or the occurrence of only minor, brief seizures that do not progress to SE. This phenomenon can be attributed to several factors, including the animal's genetic background, age, sex, and the expression of drug efflux transporters at the blood-brain barrier (BBB)[1][2].
Q2: What are the primary known mechanisms behind this compound resistance?
A2: The primary mechanisms are believed to be:
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-glycoprotein (P-gp) drug efflux transporter, encoded by the ABCB1 gene (also known as the multidrug resistance protein 1 or MDR1 gene)[1][3]. P-gp is highly expressed at the BBB and actively transports this compound out of the brain, reducing its concentration at the target muscarinic receptors and thereby diminishing its convulsive effect[1]. Seizure activity itself can further upregulate P-gp expression, contributing to pharmacoresistance.
-
Genetic Factors: Significant variations in sensitivity to this compound exist between different rodent strains and even within substrains from different vendors. These differences are linked to genetic variations, including polymorphisms in the ABCB1 gene, which can alter P-gp expression and function.
-
Physiological Factors: Age and sex can influence an animal's susceptibility to this compound. For instance, younger animals may be more resistant, and sex hormones can modulate seizure thresholds.
Q3: Are there alternative chemoconvulsants if this compound consistently fails?
A3: Yes, the kainic acid model is another widely used chemoconvulsant model for TLE. Kainic acid, a glutamate analog, induces SE through a different mechanism of action. However, it's important to note that rodent strains can also exhibit varying sensitivity to kainic acid.
Troubleshooting Guides
Issue 1: Failure to Induce Status Epilepticus with Standard this compound Doses
This is a common issue, particularly in certain mouse strains like C57BL/6.
Troubleshooting Steps:
-
Implement the Lithium-Pilocarpine Protocol: Pre-treatment with lithium chloride significantly sensitizes the brain to the effects of this compound, allowing for a substantial reduction in the required this compound dose and a higher success rate in inducing SE. This is the most common and effective first-line strategy.
-
Optimize Dosing Based on Rodent Strain: The effective dose of this compound varies significantly between strains. Consult the literature for recommended doses for the specific strain you are using. If this information is unavailable, a dose-response study may be necessary.
-
Consider a Ramp-Up Dosing Protocol: Instead of a single high dose of this compound, administering incremental smaller doses can help to overcome individual variations in tolerance and reduce mortality.
-
Inhibit P-glycoprotein (P-gp) Efflux: For animals suspected of having high P-gp activity, co-administration of a P-gp inhibitor can increase the brain concentration of this compound.
Issue 2: High Variability in Seizure Response within the Same Strain
Even within the same strain, significant variability can be observed, sometimes due to sourcing animals from different vendors.
Troubleshooting Steps:
-
Standardize Animal Sourcing: Whenever possible, source all animals for a study from the same vendor and barrier facility to minimize genetic drift.
-
Control for Age and Weight: Use animals within a narrow age and weight range, as these factors can influence drug metabolism and seizure susceptibility.
-
Consider Sex Differences: Be aware that males and females can respond differently to this compound. It is often advisable to use only one sex for a given experiment or to balance the sexes across experimental groups and analyze the data accordingly.
-
Strictly Control Environmental Conditions: Factors such as housing conditions, diet, and light-dark cycles can impact an animal's physiology and response to drugs.
Experimental Protocols
Lithium-Pilocarpine Protocol for Increased Sensitivity
This protocol is designed to increase the susceptibility of rodents to this compound-induced SE.
Materials:
-
Lithium Chloride (LiCl) solution (127 mg/kg in sterile saline)
-
This compound hydrochloride solution (10-30 mg/kg in sterile saline)
-
Methylscopolamine nitrate solution (1 mg/kg in sterile saline) to reduce peripheral cholinergic effects.
-
Diazepam solution (10 mg/kg) to terminate SE.
Procedure:
-
Administer Lithium Chloride (127 mg/kg, i.p.) to the rodent.
-
Wait for 18-24 hours.
-
Administer methylscopolamine (1 mg/kg, i.p.).
-
After 30 minutes, administer this compound (10-30 mg/kg, i.p.). The dose may need to be titrated based on the strain.
-
Monitor the animal for the onset of seizures using the Racine scale.
-
Once the animal has been in continuous SE (Racine stage 4-5) for the desired duration (typically 60-90 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.
-
Provide supportive care (e.g., hydration with saline, soft food) during the recovery period.
Protocol for P-glycoprotein Inhibition to Enhance this compound Efficacy
This protocol is for use in animals that are resistant to the lithium-pilocarpine model, suggesting a high level of P-gp activity at the BBB.
Materials:
-
P-glycoprotein inhibitor solution (e.g., Cyclosporin A, 10-20 mg/kg in an appropriate vehicle; or Tariquidar, though specific doses for this application require optimization).
-
Lithium-Pilocarpine protocol reagents as listed above.
Procedure:
-
Follow steps 1 and 2 of the Lithium-Pilocarpine Protocol.
-
Administer the P-gp inhibitor (e.g., Cyclosporin A, 10-20 mg/kg, i.p.) 30-60 minutes before the administration of methylscopolamine.
-
Proceed with steps 3-7 of the Lithium-Pilocarpine Protocol. The required dose of this compound may be significantly lower.
Note: The use of P-gp inhibitors can increase the brain penetration of other substances as well, which should be considered if other drugs are being administered.
Data Presentation
Table 1: this compound Doses for Status Epilepticus Induction in Different Rodent Strains
| Rodent Strain | Pre-treatment | This compound Dose (mg/kg, i.p.) | Success Rate (%) | Reference |
| Wistar Rat | Lithium (127 mg/kg) | 30 | High | |
| Wistar Rat | None | 380 | Variable | |
| Sprague-Dawley Rat | Lithium (127 mg/kg) | 50 | High | |
| Sprague-Dawley Rat | None | 380 | Variable | |
| Long-Evans Rat | None | 380 | Lower than Sprague-Dawley | |
| C57BL/6 Mouse | None | 222-280 | Low to Moderate | |
| FVB/NJ Mouse | None | 200 (initial) + 100 (if needed) | High | |
| BALB/cJ Mouse | None | Ramping dose | Resistant to neurodegeneration | |
| CBA/J Mouse | None | ~200 | High |
Table 2: Impact of P-glycoprotein on Drug Efficacy
| Condition | Drug | Outcome | Reference |
| mdr1a (-/-) mice (P-gp deficient) | Ivermectin | 100-fold increased sensitivity | |
| mdr1a (-/-) mice (P-gp deficient) | Vinblastine | 3-fold increased sensitivity | |
| Pharmacoresistant TLE patients | (R)-[11C]verapamil (P-gp substrate) | Higher baseline P-gp activity | |
| Rats with this compound-induced SE | Phenytoin | Co-administration with celecoxib (COX-2 inhibitor) decreased P-gp expression and increased brain phenytoin levels |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Resistance and Interventions.
Caption: Experimental Workflow for Overcoming this compound Resistance.
Caption: Signaling Pathways Regulating P-glycoprotein Expression.
References
Technical Support Center: The Pilocarpine Model of Temporal Lobe Epilepsy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with the pilocarpine model of temporal lobe epilepsy (TLE). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful replication of this widely used animal model.
Troubleshooting Guide
This guide addresses common issues encountered during the induction and maintenance of the this compound model of TLE.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Mortality Rate During or Shortly After Status Epilepticus (SE) | - Dose of this compound is too high for the specific rodent strain, age, or sex. Different strains and even different batches of the same strain can have varying sensitivities to this compound.[1] Age is also a critical factor, with older animals showing significantly higher mortality.[2] - Peripheral cholinergic effects are not adequately blocked. this compound's peripheral effects can lead to cardiorespiratory distress.[3] - Prolonged and severe seizures. The duration and intensity of SE are directly linked to mortality.[1][4] - Hyperthermia. Seizure activity can lead to a dangerous increase in body temperature. - Dehydration and nutritional deficit post-SE. Animals may be unable to eat or drink properly after the seizure episode. | - Optimize this compound dosage. Start with a lower dose and titrate up, or use a divided-dose protocol (e.g., an initial dose followed by smaller supplemental doses). The lithium-pilocarpine model allows for a lower effective dose of this compound. - Administer a peripheral muscarinic antagonist. Pre-treatment with methyl-scopolamine or scopolamine methyl bromide is crucial to block peripheral cholinergic effects. - Terminate SE at a defined time point. Use a benzodiazepine like diazepam or midazolam to stop the seizures after a specific duration (e.g., 90 minutes). Levetiracetam has also been shown to be effective in reducing mortality. - Monitor and control body temperature. Immediately after SE induction, transfer the animal to a cage at room temperature to prevent hyperthermia. - Provide supportive care. Administer 5% dextrose solution and provide moist, easily accessible food after SE to aid recovery. |
| Failure to Induce Status Epilepticus (SE) | - Insufficient this compound dose. The dose may be too low for the specific animal. - Variability in drug absorption or metabolism. - Incorrect injection technique (e.g., intraperitoneal injection going into the intestines). | - Administer supplemental doses of this compound. If seizures do not begin within a certain timeframe after the initial injection, one or two smaller supplemental doses can be given. - Use the lithium-pilocarpine protocol. Pre-treatment with lithium chloride significantly potentiates the effect of this compound, allowing for lower and more effective doses. - Ensure proper injection technique. |
| High Variability in Seizure Severity and Latency | - Genetic differences between animals. - Differences in age and weight. - Environmental factors (e.g., stress, time of day). | - Use a homogenous group of animals. Control for strain, age, sex, and weight. - Standardize experimental conditions. Perform injections and observations at the same time of day to minimize circadian variability. - Employ a clear and consistent seizure scoring scale. The Racine scale or a modified version is commonly used to behaviorally assess seizure severity. |
| Low Incidence of Spontaneous Recurrent Seizures (SRS) | - Insufficient duration or severity of the initial SE. The initial insult needs to be significant enough to trigger epileptogenesis. - Neuroprotective effects of the drug used to terminate SE. Some drugs may interfere with the processes leading to chronic epilepsy. | - Ensure a sufficient duration of SE. A common duration is 90 minutes before termination with a drug like diazepam. - Consider the choice of drug to terminate SE. While diazepam is common, other options like midazolam or pentobarbital can be used, though they may have different long-term effects on epileptogenesis. |
| Inconsistent or Unreliable Histopathological Findings | - Variability in the severity of the initial SE. The extent of neuronal damage is often correlated with the duration and intensity of SE. - Timing of tissue collection. The progression of histopathological changes occurs over time. | - Standardize the duration of SE. This will help ensure more consistent initial brain injury. - Collect tissue at consistent time points post-SE. For example, 7 days and 6 weeks post-pilocarpine are time points where hippocampal neuronal loss can be observed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing seizures?
A1: this compound is a cholinergic agonist that primarily acts on M1 muscarinic acetylcholine receptors in the brain. This activation leads to excessive neuronal excitation and the generation of seizures, particularly in limbic structures like the hippocampus and amygdala, which are critically involved in TLE.
Q2: Why is pre-treatment with scopolamine or methyl-scopolamine necessary?
A2: this compound has significant peripheral cholinergic effects, such as excessive salivation, lacrimation, and gastrointestinal distress, which can lead to systemic complications and increase mortality. Scopolamine and methyl-scopolamine are muscarinic antagonists. Methyl-scopolamine is often preferred as it does not cross the blood-brain barrier, thereby blocking the peripheral effects of this compound without interfering with its central seizure-inducing actions.
Q3: What is the purpose of using lithium in the lithium-pilocarpine model?
A3: Pre-treatment with lithium chloride significantly sensitizes the brain to the pro-convulsant effects of this compound. This allows for the use of a much lower dose of this compound to induce status epilepticus, which in turn can help to reduce the high mortality rate associated with high-dose this compound injections.
Q4: How are seizures behaviorally assessed in the this compound model?
A4: Seizures are typically scored using a modified version of the Racine scale, which categorizes the progression of behavioral manifestations.
Q5: What is the "latent period" observed in the this compound model?
A5: The latent period is a seizure-free interval that follows the initial this compound-induced status epilepticus. During this time, a process known as epileptogenesis occurs, involving complex molecular and cellular changes in the brain that ultimately lead to the development of spontaneous recurrent seizures (SRS), the hallmark of chronic epilepsy. The duration of the latent period can vary.
Q6: How can I monitor for the development of spontaneous recurrent seizures (SRS)?
A6: Continuous video and electroencephalogram (EEG) monitoring is the gold standard for detecting and quantifying SRS. This allows for the precise determination of seizure frequency, duration, and electrographic characteristics.
Quantitative Data Summary
Table 1: Mortality Rates in Different this compound Model Protocols
| Rodent Strain | This compound Dose (mg/kg) | Pre-treatment/Co-treatment | SE Termination | Mortality Rate | Reference(s) |
| Wistar Rat | 300-400 | Methyl-scopolamine | None (spontaneous remission) | 30-40% | |
| Sprague-Dawley Rat | 400 | - | - | 100% | |
| Sprague-Dawley Rat | 380 | - | - | 5% | |
| Wistar Rat | 380 | - | - | 30% | |
| Wistar Rat | 30 (Lithium model) | Lithium Chloride | Diazepam (after 90 min) | 45% | |
| Wistar Rat | 10 (repeated doses, Lithium model) | Lithium Chloride | Diazepam (after 90 min) | 7% | |
| C57BL/6 Mouse | 300 | Scopolamine | Levetiracetam (200 mg/kg) | ~15% | |
| C57BL/6 Mouse | 300 | Scopolamine | - | ~7% (acute death) |
Table 2: Modified Racine Scale for Behavioral Seizure Scoring
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements (e.g., chewing, jaw clonus) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Note: This is a commonly used modification. Different researchers may use slight variations.
Detailed Experimental Protocols
Protocol 1: Standard this compound-Induced SE in Mice
This protocol is adapted from established methods for inducing status epilepticus in mice.
Materials:
-
8-week-old male C57BL/6 mice
-
This compound hydrochloride solution (e.g., 280 mg/kg in saline)
-
Scopolamine methyl bromide solution (e.g., 2 mg/kg in saline)
-
Terbutaline hemisulfate solution (e.g., 2 mg/kg in saline) (optional, to reduce peripheral side effects)
-
Diazepam solution (e.g., 10 mg/kg in saline)
-
Sterile saline (0.9% NaCl)
-
5% Dextrose solution
-
Syringes and needles (e.g., 30G)
Procedure:
-
Weigh each mouse to accurately calculate drug dosages.
-
Prepare fresh solutions of scopolamine methyl bromide and this compound hydrochloride in sterile saline. If using terbutaline, it can be mixed with the scopolamine.
-
Administer scopolamine methyl bromide (and terbutaline, if used) via intraperitoneal (i.p.) injection.
-
Return the mouse to its home cage and wait for 30 minutes.
-
Administer this compound hydrochloride via i.p. injection.
-
Immediately place the mouse in a clean cage for observation.
-
Monitor the mouse continuously for behavioral signs of seizures using a modified Racine scale (see Table 2).
-
Once the mouse enters status epilepticus (continuous seizures or multiple seizures without returning to baseline), record the time.
-
Allow SE to continue for a predetermined duration (e.g., 3 hours).
-
Terminate the seizures by administering diazepam via i.p. injection.
-
After diazepam injection, administer 1 mL of 5% dextrose solution subcutaneously to aid in recovery.
-
Provide supportive care, including placing moist food on the cage floor for easy access.
-
Monitor the animal's weight and general health daily for the first week post-SE.
Protocol 2: Lithium-Pilocarpine Model in Rats
This protocol utilizes lithium pre-treatment to reduce the required dose of this compound.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (e.g., 100-150g)
-
Lithium chloride (LiCl) solution (e.g., 127 mg/kg in sterile water)
-
This compound hydrochloride solution (e.g., 30 mg/kg in saline)
-
Methyl scopolamine nitrate solution (e.g., 1 mg/kg in saline)
-
Diazepam solution (e.g., 10 mg/kg in saline)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles
Procedure:
-
Weigh each rat to accurately calculate drug dosages.
-
Administer lithium chloride via i.p. injection 18-24 hours prior to this compound administration.
-
On the day of the experiment, administer methyl scopolamine nitrate via i.p. injection 30 minutes before this compound.
-
Administer this compound hydrochloride via i.p. injection.
-
Continuously monitor the rat for behavioral seizures using the Racine scale.
-
Once SE is established, allow it to persist for the desired duration (e.g., 90 minutes).
-
Terminate the seizures with an i.p. injection of diazepam.
-
Provide post-procedural supportive care as described in Protocol 1.
Visualizations
Caption: Experimental workflow for inducing TLE using the this compound model.
Caption: Simplified signaling pathway of this compound-induced seizures and epileptogenesis.
References
- 1. The evolution of the this compound animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age dependent mortality in the this compound model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Refinement of the this compound-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 4. The this compound model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing vision blur with an optimized pilocarpine vehicle for ophthalmic studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing vision blur associated with pilocarpine in ophthalmic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of vision blur associated with this compound eye drops?
A1: this compound is a cholinergic agonist that stimulates muscarinic receptors in the eye. This stimulation leads to two main effects that cause vision blur:
-
Accommodative Spasm: Contraction of the ciliary muscle, which increases the refractive power of the lens, inducing a temporary form of nearsightedness (myopia).[1][2][3]
This induced myopia is a significant contributor to blurred vision, especially for distance vision.
Q2: How does an optimized vehicle help in minimizing vision blur?
A2: An optimized vehicle can significantly reduce vision blur and other side effects like discomfort by:
-
Rapid pH Equilibration: this compound is formulated at an acidic pH (around 4.0) for stability but the eye's tear film has a pH of approximately 7.4. An optimized vehicle can be designed to rapidly neutralize to the tear film's pH upon instillation, which can improve comfort and tolerability.
-
Controlled Drug Release: Advanced drug delivery systems, such as niosomal gels, hydrogels, and nanoparticles, can provide a sustained and controlled release of this compound. This avoids the initial high concentration "bolus" effect that can lead to more pronounced side effects.
-
Enhanced Bioavailability: Some optimized vehicles can increase the bioavailability of this compound, meaning a lower concentration of the drug can be used to achieve the desired therapeutic effect, thereby reducing the intensity of side effects.
Q3: What are the common adverse events reported in clinical trials with this compound, besides vision blur?
A3: Common adverse events are generally mild and transient. Besides vision blur, these include:
-
Headache
-
Eye pain or discomfort
-
Conjunctival hyperemia (redness)
-
Stinging or burning sensation upon instillation
-
Increased tearing
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution/Troubleshooting Step |
| Excessive or Prolonged Vision Blur | - High concentration of this compound. - Rapid absorption of the drug from a conventional vehicle. - Individual patient sensitivity. | - Consider using a lower concentration of this compound if therapeutically viable. - Evaluate the use of a controlled-release vehicle (e.g., gel, hydrogel) to modulate drug release. - Assess the impact of the vehicle's pH and buffering capacity on drug release and tolerability. |
| Ocular Discomfort (Stinging, Burning) | - Low pH of the this compound formulation. - Excipients in the vehicle. | - Utilize a vehicle optimized for rapid pH equilibration with the tear film. - Review the composition of the vehicle for any potentially irritating excipients. |
| Inconsistent Pupillary Response | - Poor drug bioavailability from the vehicle. - Inadequate retention time on the ocular surface. | - Employ a mucoadhesive vehicle or a formulation that increases precorneal residence time (e.g., niosomal gels). - Investigate nanoparticle-based delivery systems to improve drug penetration and bioavailability. |
| Difficulty with Night Vision | - Miosis (pupil constriction) is a known side effect of this compound, which reduces the amount of light entering the eye. | - This is an inherent effect of this compound's mechanism of action. Inform study subjects about this potential side effect, especially regarding activities in low light conditions. - Evaluate if a lower effective dose in an optimized vehicle can reduce the degree of miosis while maintaining efficacy. |
Data Presentation
Table 1: Comparison of Adverse Events in Clinical Trials of this compound Formulations
| Adverse Event | This compound Group (%) | Vehicle (Placebo) Group (%) | Source |
| GEMINI 1 & 2 Trials (this compound 1.25%) | |||
| Headache | 13.49 | - | |
| Conjunctival Hyperemia | 5.06 | 4.01 | |
| Vision Blurring | 4.53 | 0.80 | |
| Eye Pain | 4.26 | 1.6 | |
| VIRGO Trial (this compound 1.25%) | |||
| Ocular Irritation | 6.14 | 0 |
Table 2: Efficacy of this compound in Improving Near Vision
| Outcome | This compound Group (%) | Vehicle (Placebo) Group (%) | Source |
| Gain of ≥3 lines in binocular DCNVA | 33 | 12 | |
| Gain of ≥2 lines in binocular DCNVA | 63 | 36 |
*Distance-Corrected Near Visual Acuity
Experimental Protocols
1. In Vitro pH Equilibration Study
-
Objective: To determine the time required for the pH of a this compound formulation to equilibrate with simulated tear fluid (STF).
-
Methodology:
-
Prepare Simulated Tear Fluid (STF) with a physiological pH of 7.4.
-
Add a precise volume of the this compound formulation to a known volume of STF.
-
Continuously monitor the pH of the mixture using a calibrated pH meter.
-
Record the time taken for the pH of the mixture to stabilize at the pH of the STF.
-
Compare the equilibration time of the optimized formulation with a standard (generic) formulation.
-
2. In Vivo Ocular Discomfort and Vision Blur Assessment (Rabbit Model)
-
Objective: To evaluate the tolerability and effect on vision of a this compound formulation in vivo.
-
Methodology:
-
Use healthy New Zealand white rabbits for the study.
-
Instill a single drop of the test formulation (e.g., this compound-loaded niosomal gel) into the lower conjunctival sac of one eye. The contralateral eye can serve as a control, receiving a placebo vehicle.
-
Observe the rabbits at predefined time intervals (e.g., 30 min, 1h, 24h, 48h, etc.) for signs of ocular irritation such as redness, swelling, and discharge (Draize test).
-
For vision blur assessment, pupillary response (miosis) can be measured using a pupilometer at various time points. The duration and extent of miosis can serve as a surrogate marker for the intended pharmacological effect and potential for vision blur.
-
3. In Vitro Drug Release Study using Membrane Diffusion
-
Objective: To characterize the release profile of this compound from a sustained-release vehicle.
-
Methodology:
-
Prepare a diffusion cell apparatus (e.g., Franz diffusion cell).
-
Place the this compound-loaded formulation (e.g., hydrogel, niosomal suspension) in the donor compartment.
-
Separate the donor and receptor compartments with a semi-permeable membrane (e.g., cellulose membrane).
-
Fill the receptor compartment with a suitable dissolution medium (e.g., simulated tear fluid at 37°C).
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh medium.
-
Analyze the concentration of this compound in the withdrawn samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Visualizations
Caption: Experimental workflow for evaluating an optimized this compound vehicle.
Caption: Mechanism of this compound-induced vision blur.
Caption: Logic for using an optimized vehicle to minimize this compound side effects.
References
Addressing pilocarpine stability issues in aqueous solutions for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pilocarpine in aqueous solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound in aqueous solutions degrades primarily through two pathways: hydrolysis and epimerization.[1][2][3]
-
Hydrolysis: The lactone ring of the this compound molecule is susceptible to hydrolysis, which is a reversible process catalyzed by both hydrogen and hydroxide ions. This reaction opens the lactone ring to form the pharmacologically inactive pilocarpic acid.[1]
-
Epimerization: this compound can undergo epimerization at the carbon atom adjacent to the ethyl group, converting it into its inactive stereoisomer, isothis compound.[1] This process is also reversible, particularly under heat stress.
Below is a diagram illustrating the degradation pathways of this compound.
Caption: Degradation pathways of this compound in aqueous solution.
Q2: What is the optimal pH for ensuring the stability of a this compound aqueous solution?
A2: this compound demonstrates maximum stability in acidic conditions. The optimal pH range to minimize degradation is between 4 and 5. As the pH increases towards neutral and alkaline levels, the rate of both hydrolysis and epimerization significantly increases, leading to a loss of active this compound. Unbuffered solutions of this compound hydrochloride naturally have a pH of around 4.5.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. Both hydrolysis and epimerization rates increase with temperature. It is crucial to consider the impact of temperature, especially during procedures like heat sterilization, as the rate of epimerization increases more rapidly with temperature than hydrolysis. For long-term storage, refrigeration at low temperatures (e.g., below 4°C) is recommended to maintain stability.
Q4: My this compound solution has been stored for a while. How can I check if it has degraded?
A4: The most reliable method to assess the degradation of your this compound solution is through High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate and quantify this compound, isothis compound, and pilocarpic acid, giving you a precise measure of the remaining active compound. Simple spectrophotometric methods are generally not suitable as they cannot distinguish between this compound and its epimeric degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of pharmacological effect in my experiment. | Degradation of this compound due to improper storage or solution preparation. | 1. Verify pH: Ensure the pH of your stock solution is within the optimal range of 4-5. 2. Check Storage Conditions: Store this compound solutions protected from light and at refrigerated temperatures (2-8°C). 3. Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions. |
| Unexpected peaks in my HPLC chromatogram. | Presence of degradation products, namely isothis compound and pilocarpic acid. | 1. Identify Peaks: Compare the retention times of your unknown peaks with those of this compound, isothis compound, and pilocarpic acid standards. 2. Optimize Separation: Adjust your HPLC mobile phase or gradient to achieve better resolution between this compound and its degradation products. |
| Precipitate formation in my buffered this compound solution. | Interaction with buffer components or pH-dependent solubility issues. | 1. Buffer Selection: Certain buffers, like phosphate, can catalyze the degradation of this compound. Consider using a citrate buffer. 2. pH Adjustment: Ensure the final pH of the buffered solution is within the stable range for this compound. |
Data Presentation: Stability of this compound Solutions
The following tables summarize the stability of this compound under different conditions.
Table 1: Effect of pH on this compound Stability
| pH | Storage Temperature (°C) | Stability Outcome | Reference |
| ≤ 4 | Not specified | Prediction of five-year durability for non-buffered eye drops. | |
| 4-5 | Not specified | Considered the range for suitable stability. | |
| 5.5 | 4 | No significant degradation over 90 days. | |
| 5.5 | 25 | Chemically stable for 60 days. | |
| 7.5 | 4, 25, 38 | Significant decomposition observed at all temperatures. |
Table 2: Effect of Temperature on this compound Stability in Buffered Solutions
| pH | Storage Temperature (°C) | Stability Outcome | Reference |
| ~6.5 (Phosphate or Borax buffered) | Room Temperature (6 months) | Lost over 20% potency. | |
| ~6.5 (Phosphate or Borax buffered) | < 4°C (6 months) | Retained 93-94% of this compound. | |
| 5.5 | 38 | Significant decomposition, with a predicted 10% loss in 27-36 days. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for the analysis of this compound and its primary degradation products.
References
Technical Support Center: Managing Pilocarpine-Induced Systemic Side Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the systemic side effects of pilocarpine in research subjects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during experiments involving this compound administration.
Q1: What are the primary systemic side effects of this compound in research animals, and what is the underlying mechanism?
A1: this compound is a non-selective muscarinic acetylcholine receptor agonist.[1] Its systemic administration leads to the activation of muscarinic receptors throughout the body, resulting in a range of parasympathomimetic side effects. These commonly include:
-
Excessive Salivation (Sialorrhea): Activation of M3 receptors in the salivary glands.[2][3]
-
Lacrimation (Tearing): Stimulation of M3 receptors in the lacrimal glands.
-
Bronchial Secretion and Bronchoconstriction: Action on M3 receptors in the respiratory tract.
-
Bradycardia (slowed heart rate): Primarily mediated by M2 receptors in the heart.
-
Diarrhea and Urination: Increased smooth muscle contraction in the gastrointestinal and urinary tracts via M3 receptor activation.[1]
-
Sweating: Stimulation of muscarinic receptors on sweat glands.
These peripheral effects can lead to significant physiological distress, morbidity, and mortality in animal models, complicating the interpretation of central nervous system (CNS) effects, such as seizures.
Q2: How can I reduce the peripheral cholinergic side effects of this compound without affecting its central effects?
A2: The most common strategy is the co-administration of a peripherally acting muscarinic antagonist. These drugs do not readily cross the blood-brain barrier (BBB), thus blocking the peripheral effects of this compound while allowing it to exert its effects on the CNS.[4]
Commonly used antagonists include:
-
Scopolamine Methyl Nitrate (Methylscopolamine): A quaternary ammonium derivative of scopolamine that poorly penetrates the BBB.
-
Glycopyrrolate: A quaternary ammonium anticholinergic agent that is less likely to cause CNS side effects compared to atropine.
Q3: What are the recommended dosages for these peripheral antagonists?
A3: Dosages can vary depending on the animal model and experimental goals. The following table provides a general guideline based on published research.
| Antagonist | Animal Model | Dosage | Administration Route & Timing |
| Scopolamine Methyl Nitrate | Rat | 1 mg/kg | Intraperitoneal (i.p.), 30 minutes before this compound |
| Glycopyrrolate | Rat | 0.004 - 0.01 mg/kg | Intramuscular (i.m.) or Intravenous (i.v.), 30-60 minutes before this compound |
| Atropine Sulfate | Mouse | 1-5 mg/kg | Intraperitoneal (i.p.), 30 minutes before this compound |
Q4: I am still observing high mortality rates in my this compound-induced seizure model, even with the use of a peripheral antagonist. What can I do to troubleshoot this?
A4: High mortality in the this compound model is a common and significant issue. Here are several strategies to mitigate this:
-
Optimize this compound Dosing:
-
Dose Reduction: High doses of this compound (e.g., 300-400 mg/kg in rats) are associated with higher mortality. Consider using the lithium-pilocarpine model, which allows for a significant reduction in the required this compound dose (e.g., 30 mg/kg in rats).
-
Ramp-up Dosing: Instead of a single high dose, administer repeated lower doses of this compound (e.g., 10 mg/kg every 30 minutes) until status epilepticus (SE) is induced. This method has been shown to reduce mortality to below 10%.
-
-
Control Seizure Duration:
-
Prolonged SE is a major contributor to mortality. Terminate SE at a predetermined time point (e.g., 90 minutes) with an anticonvulsant like diazepam (10 mg/kg, i.p.).
-
-
Supportive Care:
-
Hydration: Provide subcutaneous saline to prevent dehydration from excessive salivation and urination.
-
Nutrition: Administer glucose solution orally or via gavage to prevent hypoglycemia.
-
Thermoregulation: Maintain the animal's body temperature, as both hyperthermia and hypothermia can occur.
-
-
Animal Strain and Supplier:
-
There are known strain and even substrain differences in susceptibility to this compound-induced seizures and mortality. Be consistent with the strain and supplier of your animals.
-
Q5: My seizure induction rate is low and inconsistent. How can I improve the reliability of my this compound model?
A5: Variability in seizure induction is another common challenge. Consider the following factors:
-
Lithium Pre-treatment: The lithium-pilocarpine model generally results in a more consistent and higher rate of SE induction (approaching 100%) compared to high-dose this compound alone (around 60%).
-
Age and Weight of Animals: Use animals within a consistent and appropriate age and weight range, as susceptibility to this compound can vary with development.
-
Route of Administration: Ensure consistent and accurate intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
Environmental Factors: Stress can influence seizure thresholds. Acclimate animals to the experimental environment and handle them consistently.
Q6: Are there alternatives to this compound for inducing seizures in temporal lobe epilepsy models?
A6: Yes, several other chemoconvulsants are used to model temporal lobe epilepsy. The choice of model depends on the specific research question.
-
Kainic Acid: An analogue of glutamate that acts on kainate receptors. It produces a similar pattern of neuronal damage and spontaneous recurrent seizures as this compound, though the time course of neurodegeneration may be slower.
-
Pentylenetetrazole (PTZ): A GABA-A receptor antagonist. The PTZ kindling model, involving repeated sub-convulsive doses, is often used to study epileptogenesis.
Other models for studying seizures include:
-
Maximal Electroshock Seizure (MES) Test: A model for generalized tonic-clonic seizures.
-
6-Hz Psychomotor Seizure Test: A model for therapy-resistant focal seizures.
Data Presentation: Comparison of Anticholinergic Agents
The following tables summarize quantitative data on the efficacy of different anticholinergic agents in reducing this compound-induced systemic side effects.
Table 1: Reduction of this compound-Induced Salivation in Rats
| Antagonist | Dose | Route | % Reduction in Salivation (mean ± SD) | Citation |
| Noradrenaline (intracerebroventricular) | 80 nmol | i.c.v. | 55 ± 8 | |
| Noradrenaline (intracerebroventricular) | 160 nmol | i.c.v. | 70 ± 6 | |
| Atropine Methyl Bromide (intracerebroventricular) | 8 nmol | i.c.v. | 71 ± 9 | |
| Atropine Methyl Bromide (intracerebroventricular) | 16 nmol | i.c.v. | 77 ± 5 |
Table 2: Comparison of Cardiovascular Effects of Glycopyrrolate and Atropine
| Drug Combination | Primary Cardiovascular Effect | Magnitude of Effect | Citation |
| Glycopyrrolate + Neostigmine | Less fluctuation in heart rate | Lower Area Under the Curve (AUC) for heart rate changes (p < 0.05) | |
| Atropine + Neostigmine | More pronounced initial tachycardia followed by a decrease | Higher AUC for heart rate changes (p < 0.05) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
1. Lithium-Pilocarpine Model of Status Epilepticus in Rats
-
Objective: To induce status epilepticus (SE) with reduced mortality.
-
Materials:
-
Lithium chloride (LiCl) solution (127 mg/kg in sterile saline)
-
Scopolamine methyl nitrate solution (1 mg/kg in sterile saline)
-
This compound hydrochloride solution (30 mg/kg in sterile saline)
-
Diazepam solution (10 mg/kg)
-
Male Wistar rats (150-200g)
-
-
Procedure:
-
Administer LiCl (127 mg/kg, i.p.).
-
18-24 hours after LiCl administration, administer scopolamine methyl nitrate (1 mg/kg, i.p.).
-
30 minutes after scopolamine methyl nitrate, administer this compound (30 mg/kg, i.p.).
-
Observe the animal for seizure activity using the Racine scale. SE is characterized by continuous stage 4 or 5 seizures.
-
To control seizure duration and reduce mortality, administer diazepam (10 mg/kg, i.p.) 90 minutes after the onset of SE.
-
Provide post-procedural supportive care, including hydration and nutrition.
-
2. Co-administration of Glycopyrrolate to Reduce Peripheral Side Effects
-
Objective: To block peripheral muscarinic receptors during this compound administration.
-
Materials:
-
Glycopyrrolate solution (0.004 mg/kg in sterile saline)
-
This compound hydrochloride solution (dose as required for the primary experiment)
-
-
Procedure:
-
Administer glycopyrrolate (0.004 mg/kg, i.m.) 30 to 60 minutes prior to the anticipated administration of this compound.
-
Administer this compound as per the primary experimental protocol.
-
Monitor the animal for both the desired central effects and the reduction of peripheral side effects (e.g., salivation, lacrimation).
-
Visualizations
This compound Signaling Pathway
Caption: this compound's activation of the M3 muscarinic receptor signaling cascade.
Experimental Workflow: Lithium-Pilocarpine Model
Caption: Workflow for the induction of status epilepticus using the lithium-pilocarpine model.
References
Optimizing the pH equilibration of pilocarpine formulations to match tear fluid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the pH equilibration of pilocarpine formulations to match tear fluid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the target pH for a this compound ophthalmic formulation?
A1: There is a critical balance to be struck. For optimal stability and to prevent hydrolysis of the this compound molecule, a pH range of 4.0 to 5.5 is generally recommended.[1] However, the natural pH of human tear fluid is approximately 7.4 (typically ranging from 6.5 to 7.6).[2][3] Formulations with a low pH can cause stinging, irritation, and reflex tearing upon instillation, which can lead to rapid clearance of the drug from the ocular surface and reduced bioavailability.[2][4] Therefore, the goal is to formulate at a stable acidic pH but allow for rapid neutralization to the physiological pH of tears upon application.
Q2: How is rapid pH equilibration achieved in an acidic this compound formulation?
A2: Rapid pH equilibration is achieved by using a buffer system with a low buffer capacity. This means the buffer maintains the acidic pH for stability during storage but is easily overcome by the natural buffering capacity of the tear fluid. When the eye drop is instilled, the tear fluid will quickly neutralize the formulation, bringing the pH closer to the comfortable physiological range of 7.4.
Q3: What are common buffering agents used in this compound eye drops?
A3: Common buffering agents for ophthalmic solutions include citrate, phosphate, and borate buffers. For this compound, citrate and phosphate buffers are frequently used. The choice of buffer and its concentration is critical; it must be sufficient to maintain the desired pH during the product's shelf life but weak enough to allow for rapid in-eye pH adjustment.
Q4: Can the concentration of the buffer affect drug delivery and patient comfort?
A4: Yes, significantly. A higher buffer concentration (and thus higher buffer capacity) will resist the neutralizing effect of tears more strongly. This can prolong the time the formulation remains at an acidic, irritating pH on the ocular surface. Studies have shown that increasing buffer strength can decrease the miotic response to this compound, likely due to irritation and reflex tearing. Therefore, a lower buffer concentration is generally preferred to enhance comfort and bioavailability.
Data Presentation
Table 1: pH of Human Tear Fluid and this compound Formulations
| Parameter | pH Value/Range | Reference |
| Average Human Tear Fluid | ~7.4 | |
| Normal Range of Human Tear Fluid | 6.5 - 7.6 | |
| Optimal pH for this compound Stability | 4.0 - 5.5 | |
| Typical Commercial this compound HCl Solution pH | 3.5 - 5.5 |
Table 2: Example Buffer Systems and Their Impact on Equilibration
| Buffer System (Hypothetical) | Concentration (mM) | Initial Formulation pH | Time to Reach pH 7.0 in Simulated Tear Fluid (STF) | Expected Patient Comfort |
| Citrate Buffer | 5 | 4.5 | < 1 minute | Good |
| Citrate Buffer | 20 | 4.5 | 2-3 minutes | Moderate |
| Citrate Buffer | 50 | 4.5 | > 5 minutes | Poor |
| Phosphate Buffer | 10 | 5.0 | < 1 minute | Good |
| Phosphate Buffer | 50 | 5.0 | 3-4 minutes | Poor |
Note: The data in Table 2 is illustrative and based on established formulation principles. Actual equilibration times will vary depending on the specific formulation components and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Simulated Tear Fluid (STF)
This protocol outlines the preparation of a simplified STF for in vitro testing, mimicking the electrolyte composition of human tears.
Materials:
-
Sodium Chloride (NaCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Calcium Chloride Dihydrate (CaCl₂·2H₂O)
-
Purified Water (USP grade)
-
Analytical balance
-
Volumetric flasks (100 mL)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh the following components:
-
0.67 g of Sodium Chloride
-
0.20 g of Sodium Bicarbonate
-
0.008 g of Calcium Chloride Dihydrate
-
-
Add the weighed components to a 100 mL volumetric flask.
-
Add approximately 80 mL of purified water to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until all salts are completely dissolved.
-
Once dissolved, add purified water to bring the final volume to exactly 100 mL.
-
Calibrate a pH meter and measure the pH of the STF. It should be approximately 7.4. Adjust if necessary with dilute HCl or NaOH.
-
This solution should be freshly prepared for each experiment to ensure pH accuracy.
Protocol 2: In Vitro pH Equilibration Time Measurement
This protocol details a method to measure the time it takes for a this compound formulation to be neutralized by STF.
Materials:
-
This compound formulation to be tested
-
Simulated Tear Fluid (STF) from Protocol 1
-
Calibrated pH meter with a micro-electrode
-
Small beaker or vial (e.g., 10 mL)
-
Magnetic stirrer and a small stir bar
-
Micropipette
-
Stopwatch
Procedure:
-
Place 5 mL of the prepared STF into the small beaker.
-
Place the beaker on the magnetic stirrer and add the small stir bar. Begin stirring at a low, consistent speed to simulate gentle tear mixing without introducing air bubbles.
-
Immerse the tip of the calibrated micro-pH electrode into the STF.
-
Allow the pH reading of the STF to stabilize and record this as the baseline pH at time = 0.
-
Using a micropipette, add a standard volume of the this compound formulation to the STF (e.g., 50 µL, to approximate the volume of an eye drop relative to the tear film).
-
Start the stopwatch immediately upon addition of the formulation.
-
Record the pH at regular intervals (e.g., every 15 seconds for the first 2 minutes, then every 30 seconds).
-
Continue recording until the pH reading stabilizes and remains constant for at least three consecutive readings.
-
The pH equilibration time is the time taken for the pH of the mixture to rise from its initial acidic value to a stable, near-neutral pH (e.g., pH 7.0).
-
Repeat the experiment at least three times to ensure reproducibility.
Protocol 3: Determination of Buffer Capacity
This protocol describes how to determine the buffer capacity of your formulation by titration.
Materials:
-
This compound formulation
-
Calibrated pH meter
-
Burette
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 N Hydrochloric Acid (HCl) solution
-
Beaker (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a precise volume (e.g., 20 mL) of your this compound formulation into the 50 mL beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Immerse the pH electrode into the solution and record the initial pH.
-
Fill the burette with the standardized 0.1 N NaOH solution.
-
Slowly add small increments (e.g., 0.1 mL) of the NaOH solution to the formulation.
-
After each addition, allow the pH to stabilize and record both the volume of NaOH added and the new pH reading.
-
Continue the titration until the pH has increased by at least 2 units from the initial pH.
-
Plot the pH of the solution versus the volume of NaOH added.
-
The buffer capacity (β) can be calculated for each addition using the following formula: β = ΔB / ΔpH Where:
-
ΔB is the moles of base added per liter of the formulation.
-
ΔpH is the change in pH produced by the addition of the base.
-
-
The buffer capacity is not a single value but changes with pH. The value is often reported at the initial pH of the formulation. A lower β value indicates a lower buffer capacity and a greater likelihood of rapid in-eye pH equilibration.
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Patient Discomfort | Why are patients reporting stinging or burning upon instillation? | The initial pH of the formulation is too low, and/or the buffer capacity is too high, preventing rapid neutralization by the tear film. | 1. Lower the concentration of the buffering agents to reduce the buffer capacity. 2. Evaluate alternative buffering agents that are effective at a lower concentration. 3. Ensure the initial pH is within the stable range for this compound but not excessively acidic (e.g., aim for pH 5.0-5.5 rather than below 4.0). |
| Formulation Instability | Why is the this compound degrading over time, even with a buffer? | 1. The initial pH of the formulation is too high (closer to neutral), which accelerates the hydrolysis of this compound. 2. The buffer capacity is insufficient to maintain the target acidic pH throughout the product's shelf life. 3. Incompatible excipients are present in the formulation. | 1. Adjust the formulation to a lower initial pH, within the 4.0-5.5 stability range for this compound. 2. Slightly increase the buffer concentration to enhance pH stability during storage, but re-evaluate the pH equilibration time to ensure it remains rapid. 3. Conduct compatibility studies with all formulation excipients. |
| Precipitation in Formulation | Why is a precipitate forming in the formulation during storage or after pH adjustment? | The pH of the solution may have shifted into a range where this compound (or another excipient) has poor solubility. This compound, as an alkaloid, can precipitate at a more alkaline pH. | 1. Verify the pH of the formulation. If it has drifted upwards, the buffer system may be inadequate. 2. Ensure the formulation is stored correctly and protected from factors that could alter the pH (e.g., exposure to air which can introduce CO₂). 3. Re-evaluate the buffer system for its ability to maintain the target pH. |
| Inconsistent Equilibration Time | Why are the in vitro pH equilibration times inconsistent between batches? | 1. Minor variations in the concentration of buffer components. 2. Inaccurate preparation of the Simulated Tear Fluid (STF). 3. Inconsistent volumes used in the experimental setup. | 1. Implement strict quality control on the weighing and dissolution of buffer components. 2. Always use freshly prepared STF for each experiment. 3. Use calibrated micropipettes for all volume measurements and ensure consistent stirring speed. |
Visualizations
Caption: Workflow for optimizing this compound formulation pH equilibration.
Caption: this compound's signaling pathway via the M3 muscarinic receptor.
Caption: Logical flow for troubleshooting common formulation issues.
References
Guidelines for troubleshooting unexpected outcomes in pilocarpine-induced SE models
Technical Support Center: Pilocarpine-Induced Status Epilepticus (SE) Models
Welcome to the technical support center for this compound-induced status epilepticus (SE) models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidelines for troubleshooting unexpected outcomes in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. High Mortality Rate
Q1: We are experiencing a high mortality rate in our animals after this compound administration. What are the common causes and how can we reduce it?
A1: High mortality is a significant challenge in the this compound model, often attributed to the severity of status epilepticus, cardiorespiratory collapse, or peripheral cholinergic effects.[1][2][3] Several factors can be optimized to improve survival rates:
-
This compound Dosage: High doses of this compound are directly correlated with increased mortality.[1] It is crucial to determine the optimal dose for the specific rodent species, strain, age, and gender being used, as susceptibility can vary significantly.[1] A dose-response study is recommended to identify the minimum effective dose that induces SE while minimizing mortality.
-
Animal Strain and Age: Different rodent strains exhibit varying sensitivity to this compound. For instance, Sprague-Dawley rats have been reported to have lower mortality rates compared to Wistar rats in some studies. Age is also a critical factor; older animals show significantly higher mortality rates.
-
Pre-treatment with Anticholinergics: To mitigate the peripheral cholinergic effects of this compound (e.g., excessive salivation, respiratory distress), pre-treatment with a peripherally acting muscarinic antagonist like scopolamine methylnitrate or glycopyrrolate is essential.
-
Termination of Status Epilepticus: The duration of SE is a major determinant of mortality and neuronal damage. Timely administration of an anticonvulsant, such as diazepam or levetiracetam, is critical to terminate SE and improve survival. Recent studies suggest that levetiracetam may offer a better survival outcome compared to diazepam.
-
Supportive Care: Providing supportive care during and after SE is crucial. This includes maintaining body temperature, ensuring proper hydration (e.g., with subcutaneous saline), and providing nutritional support (e.g., oral glucose).
-
Lithium-Pilocarpine Protocol: The use of lithium as a pre-treatment can significantly reduce the required dose of this compound to induce SE, thereby potentially lowering mortality. However, this protocol also requires careful optimization as it can still result in high mortality if not properly controlled.
II. Variability in Seizure Induction and Severity
Q2: We are observing significant variability in the induction of status epilepticus. Some animals do not develop SE, while others experience very severe seizures. How can we achieve more consistent results?
A2: Consistency in SE induction is key for reliable experimental outcomes. Variability can stem from several sources:
-
Genetic Background: As mentioned, different strains and even substrains from different vendors can have varied responses to this compound. Using a consistent and well-characterized animal supplier is recommended.
-
This compound Dosing Strategy: A single high dose of this compound can lead to an all-or-none response with high variability and mortality. A ramp-up or repeated low-dose injection strategy can help to titrate the dose for each animal, leading to more consistent SE induction and reduced mortality.
-
Environmental Factors: The time of day for this compound administration can influence seizure susceptibility, with some studies reporting more rapid generalization of seizures during the dark phase of the circadian cycle. Maintaining consistent environmental conditions (light cycle, temperature, noise levels) is important.
-
Lithium Pre-treatment: The lithium-pilocarpine model is known to produce more consistent and prolonged seizures with a higher induction rate compared to this compound alone.
-
Health Status of Animals: Ensure that all animals are healthy and free from any underlying conditions that could affect their response to the chemoconvulsant.
III. Post-SE Complications
Q3: Our animals survive the acute phase of SE, but some die unexpectedly in the following days. What could be the cause?
A3: Sudden unexpected death in epilepsy (SUDEP) is a phenomenon also observed in animal models. Post-SE mortality can be linked to several factors:
-
Cardiac Issues: this compound-induced SE can lead to cardiac stress, arrhythmias, and other electrocardiographic changes, which can contribute to spontaneous death in the days following the initial insult.
-
Respiratory Distress: Prolonged seizures can lead to respiratory compromise.
-
Brain Damage: The extent of neuronal damage induced by SE can be severe and widespread, potentially affecting critical brain regions that control vital functions.
-
Dehydration and Malnutrition: Animals may have difficulty eating and drinking after a severe SE episode. Continuous supportive care is essential during this period.
Quantitative Data Summary
Table 1: Factors Influencing Mortality Rate in this compound-Induced SE Models
| Factor | Observation | Reference(s) |
| This compound Dose | Higher doses (e.g., 300-400 mg/kg in rats) are associated with higher mortality rates (30-100% depending on strain). | |
| Animal Age | Mortality increases with age, from 0% in 5-week-old rats to 90% in 28-week-old rats. | |
| Animal Strain | Sprague-Dawley rats may have lower mortality rates compared to Wistar rats. Mice generally show higher mortality rates than rats. | |
| SE Duration | Longer duration of SE before termination with anticonvulsants leads to higher mortality. | |
| Termination Agent | Using levetiracetam (200 mg/kg) to terminate SE resulted in a lower mortality rate (~15%) compared to diazepam in one study. | |
| Lithium Pre-treatment | Allows for a lower this compound dose (e.g., 30 mg/kg), which can reduce mortality, though rates can still be high (up to 95% in some reports). |
Table 2: Typical Timelines and Seizure Characteristics
| Parameter | Typical Range/Value | Reference(s) |
| Latency to SE Onset | ~47 minutes in C57BL/6 mice with 300 mg/kg this compound. Varies with dose and administration protocol. | |
| SE Induction Rate | ~70% in C57BL/6 mice with 300 mg/kg this compound. Can be up to 100% with the lithium-pilocarpine model. | |
| Latent Period | 3 to 30 days before the appearance of spontaneous recurrent seizures (SRSs). | |
| SRS Frequency | Highly variable, can range from 1 to 37 seizures per week in one refined model. |
Experimental Protocols
Standard this compound-Induced SE Protocol (Mouse)
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Animal Preparation: Use 6-8 week old C57BL/6J mice. Allow animals to acclimate to the housing facility for at least one week.
-
Scopolamine Pre-treatment: Administer scopolamine methylnitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
This compound Administration: 30 minutes after scopolamine, inject this compound hydrochloride (e.g., 300 mg/kg, i.p.).
-
Seizure Monitoring: Continuously monitor the animals for behavioral seizures using a modified Racine scale. The onset of SE is typically defined as the first continuous seizure (Stage 4 or 5) lasting for at least 5 minutes.
-
Termination of SE: After a predetermined duration of SE (e.g., 1-2 hours), administer an anticonvulsant.
-
Diazepam: 10 mg/kg, i.p.
-
Levetiracetam: 200 mg/kg, i.p.
-
-
Post-SE Care: Provide supportive care, including hydration with saline and access to softened food. Monitor the animals closely for the next 24-48 hours.
Lithium-Pilocarpine Induced SE Protocol (Rat)
-
Lithium Administration: Administer lithium chloride (3 mEq/kg or 127 mg/kg, i.p.).
-
Waiting Period: Wait for 18-24 hours.
-
Scopolamine Pre-treatment: 30 minutes before this compound, inject scopolamine methylnitrate (1 mg/kg, i.p.).
-
This compound Administration: Administer a lower dose of this compound (e.g., 25-30 mg/kg, i.p.).
-
Seizure Monitoring and Termination: Follow steps 4 and 5 from the standard protocol.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound-induced SE signaling cascade.
Caption: Decision tree for troubleshooting common issues.
References
- 1. The this compound model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Refinement of the this compound-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 3. Refinement of the this compound-induced status epilepticus model in mice to improve mortality outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pilocarpine Administration Protocols: A Technical Support Guide for Improved Experimental Consistency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying pilocarpine administration protocols to enhance experimental consistency. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-induced seizure experiments and offers potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Mortality Rate | - this compound dosage is too high for the specific rodent strain, age, or sex.- Duration of Status Epilepticus (SE) is too long.- Ineffective termination of SE.- Peripheral cholinergic effects (e.g., cardiorespiratory collapse). | - Optimize this compound Dose: Start with a lower dose and titrate up. Consider a "ramping up" protocol with multiple subthreshold doses instead of a single high dose.[1][2][3]- Limit SE Duration: Terminate SE with a drug like diazepam or levetiracetam at a consistent time point after onset (e.g., 60-90 minutes).[4][5]- Improve SE Termination: Consider using levetiracetam instead of diazepam, as it may lead to higher survival rates.- Mitigate Peripheral Effects: Pre-treat with a peripheral muscarinic antagonist like scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before this compound administration. |
| Failure to Induce Status Epilepticus (SE) | - this compound dosage is too low.- Rodent strain is resistant to this compound.- Improper drug administration. | - Increase this compound Dose: If an initial dose does not induce SE within 30-60 minutes, administer a supplemental dose (e.g., 30-60 mg/kg for mice, or half the initial dose for rats).- Consider Strain Differences: Be aware that different strains have varying sensitivity to this compound. For example, Sprague-Dawley rats are generally more sensitive than Long-Evans rats.- Use a Potentiating Agent: Employ the lithium-pilocarpine model, where pre-treatment with lithium chloride (LiCl) significantly lowers the required this compound dose.- Verify Administration Technique: Ensure proper intraperitoneal (i.p.) or subcutaneous (s.c.) injection technique. |
| High Variability in Seizure Latency and Severity | - Inconsistent timing of injections.- Biological variability (age, weight, sex, genetics).- Environmental factors (stress, time of day). | - Standardize Procedures: Administer injections at the same time of day for all animals to minimize circadian rhythm effects.- Use Homogenous Animal Groups: Use animals of the same sex, age, and a narrow weight range. Employ inbred strains where possible to reduce genetic variability.- Control Environmental Conditions: Maintain a consistent and quiet environment to reduce stress. |
| Excessive Peripheral Cholinergic Side Effects (e.g., salivation, diarrhea) | - this compound's action on peripheral muscarinic receptors. | - Administer a Peripheral Antagonist: Pre-treat with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to this compound. This will not cross the blood-brain barrier and will selectively block peripheral effects. |
| Low Incidence of Spontaneous Recurrent Seizures (SRS) | - Insufficient initial insult (SE was too short or not severe enough).- Genetic resistance of the animal strain. | - Ensure Robust SE Induction: Confirm that animals experience continuous convulsive seizures for a sufficient duration before termination.- Allow for an Adequate Latent Period: The time to the first spontaneous seizure can vary from a few days to several weeks. Monitor animals for a sufficient period before concluding a failed induction of the chronic epilepsy phenotype.- Select an Appropriate Strain: Some strains are more prone to developing SRS than others. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for inducing status epilepticus?
A1: The optimal dose is highly dependent on the rodent species and strain. For mice, a common starting point is 280-300 mg/kg i.p. For rats, a higher dose of 320-400 mg/kg i.p. is often used. However, it is crucial to perform pilot studies to determine the most effective and safe dose for your specific experimental conditions. The lithium-pilocarpine model allows for a significantly lower dose of this compound (e.g., 30 mg/kg in rats).
Q2: How can I reduce the mortality rate associated with this compound-induced SE?
A2: Several strategies can significantly improve survival rates. Pre-treatment with scopolamine methyl nitrate (1 mg/kg) helps to mitigate life-threatening peripheral cholinergic effects. Limiting the duration of SE by administering an anticonvulsant like diazepam (10 mg/kg) or levetiracetam (50-200 mg/kg) after a fixed period (e.g., 60-90 minutes) is also critical. Using a "ramping up" protocol with multiple, smaller doses of this compound can also reduce mortality compared to a single high dose.
Q3: What should I do if my animals do not develop SE after the initial this compound injection?
A3: If SE is not observed within 30-60 minutes, a supplemental dose of this compound can be administered. For mice, this is typically 30-60 mg/kg. For rats, a second dose of half the initial amount may be effective. It is important to have a clear and consistent protocol for when and how to administer supplemental doses to maintain experimental consistency.
Q4: How long after SE induction should I expect to see spontaneous recurrent seizures (SRS)?
A4: The latent period between the initial SE and the onset of SRS is variable and can range from a few days to several weeks. Some studies have noted that a shorter latency period may be associated with a higher frequency of subsequent seizures. Continuous or intermittent video-EEG monitoring is the most reliable method to determine the onset and frequency of SRS.
Q5: Are there differences between mouse and rat strains in their response to this compound?
A5: Yes, significant strain differences exist. For example, in rats, Sprague-Dawley strains are generally more susceptible to this compound-induced seizures and exhibit higher seizure frequency in the chronic phase compared to Long-Evans rats. Among mouse strains, there are also notable differences in the dose required to induce SE, mortality rates, and the severity of resulting neuropathology. It is essential to select and report the specific strain used in your study.
Quantitative Data Summary
The following tables summarize key quantitative data from various this compound administration protocols to aid in experimental design and comparison.
Table 1: this compound Dosage and Outcomes in Different Rodent Strains
| Species/Strain | This compound Dose (mg/kg, i.p.) | Pre-treatment | SE Induction Rate (%) | Mortality Rate (%) | Reference(s) |
| Mouse | |||||
| C57BL/6 | 300 | Scopolamine (1 mg/kg) | ~70% | ~7% (acute) | |
| CD-1 | 280 (initial) + 30-60 (supplemental) | Scopolamine (0.5 mg/ml) | High | Low (with protocol) | |
| FVB/NJ | 100 (repeated doses) | Scopolamine | High | 20-50% (strain dependent) | |
| Rat | |||||
| Wistar | 320-380 | Scopolamine (1 mg/kg) | High | 30-55% | |
| Sprague-Dawley | 385 | Scopolamine (1 mg/kg) | High | Variable, can be high | |
| Sprague-Dawley | 30 (with LiCl) | Lithium Chloride (3 mEq/kg) | High | Lower than pilo alone | |
| Long-Evans | (Not specified) | (Not specified) | Lower than Sprague-Dawley | (Not specified) |
Table 2: Latency to Seizure and Duration of Status Epilepticus
| Species/Strain | This compound Protocol | Latency to First Seizure (min) | Latency to SE Onset (min) | Recommended SE Duration (min) | Reference(s) |
| Mouse | |||||
| C57BL/6 | 300 mg/kg | ~31 | ~47 | 60 | |
| C57BL/6J | Multiple low doses | ~30 | Varies | Varies | |
| Rat | |||||
| Wistar | 350 mg/kg | 15-30 | 50-60 | 90-180 | |
| Sprague-Dawley | 380 mg/kg | 20-40 | 40-60 | 60-120 |
Detailed Experimental Protocols
Protocol 1: Standard this compound-Induced SE in Mice
This protocol is adapted for inducing status epilepticus in mice with a single high dose of this compound.
Materials:
-
This compound hydrochloride
-
Scopolamine methyl nitrate
-
Sterile 0.9% saline
-
Diazepam or Levetiracetam
-
Heating pad or incubator
Procedure:
-
Animal Preparation: Use adult male mice (e.g., C57BL/6, 8-10 weeks old). Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Scopolamine Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg) via intraperitoneal (i.p.) injection.
-
Waiting Period: Return the mouse to its home cage and wait for 30 minutes.
-
This compound Administration: Administer this compound hydrochloride (280-300 mg/kg, dissolved in sterile saline) via i.p. injection.
-
Seizure Monitoring: Immediately after injection, place the mouse in a clean cage on a heating pad or in an incubator set to 30-32°C to maintain body temperature. Continuously monitor the animal's behavior for seizure activity using a modified Racine scale.
-
Supplemental Dose (if necessary): If the mouse does not exhibit at least a stage 4 seizure (rearing with forelimb clonus) within 30-60 minutes, administer a supplemental dose of this compound (30-60 mg/kg, i.p.).
-
Status Epilepticus: SE is defined as continuous behavioral seizure activity. Once SE begins, allow it to continue for a predetermined duration (e.g., 60-90 minutes).
-
Termination of SE: To terminate the seizures and improve survival, administer diazepam (10 mg/kg, i.p.) or levetiracetam (50-200 mg/kg, i.p.).
-
Post-SE Care: Provide supportive care, including subcutaneous administration of 1-2 ml of warm sterile saline to prevent dehydration. Keep the animal in a warm, quiet environment until it has fully recovered. Provide easy access to food and water.
Protocol 2: Lithium-Pilocarpine Model in Rats
This protocol utilizes lithium pre-treatment to increase sensitivity to this compound, allowing for a lower, less toxic dose.
Materials:
-
Lithium chloride (LiCl)
-
This compound hydrochloride
-
Scopolamine methyl nitrate
-
Sterile 0.9% saline
-
Diazepam
Procedure:
-
Lithium Administration: Administer lithium chloride (3 mEq/kg, i.p.) to adult male rats (e.g., Sprague-Dawley, 250-300g).
-
Waiting Period: Return the rat to its home cage for 18-24 hours.
-
Scopolamine Pre-treatment: 30 minutes before this compound administration, inject scopolamine methyl nitrate (1 mg/kg, i.p.).
-
This compound Administration: Administer a low dose of this compound hydrochloride (30 mg/kg, i.p.).
-
Seizure Monitoring and Termination: Follow steps 5, 7, 8, and 9 from Protocol 1. The onset of SE is typically rapid with this method.
Visualizations
Signaling Pathway of this compound-Induced Seizures
The following diagram illustrates the key signaling pathways involved in the initiation of seizures following systemic this compound administration.
Caption: this compound acts both peripherally and centrally to induce seizures.
Experimental Workflow for this compound-Induced Seizure Model
This diagram outlines the general workflow for conducting a this compound-induced seizure experiment, from animal preparation to data analysis.
Caption: Standard workflow for the this compound model of temporal lobe epilepsy.
References
- 1. Induction of Temporal Lobe Epilepsy in Mice with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat strain differences in seizure frequency and hilar neuron loss after systemic treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRAIN DIFFERENCES IN SEIZURE-INDUCED CELL DEATH FOLLOWING this compound-INDUCED STATUS EPILEPTICUS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of pilocarpine and other muscarinic agonists like carbachol
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the muscarinic agonists pilocarpine and carbachol. Supported by experimental data, this analysis delves into their receptor binding affinities, functional potencies, and the intracellular signaling cascades they trigger.
This compound and carbachol are well-characterized cholinomimetic drugs that exert their effects through the activation of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are pivotal in regulating a wide array of physiological functions, making them attractive targets for therapeutic intervention in various diseases.[2] While both this compound and carbachol are agonists at mAChRs, they exhibit distinct pharmacological profiles that are critical for their clinical applications and for guiding future drug discovery efforts.
Mechanism of Action and Receptor Subtypes
This compound is a natural alkaloid that acts as a non-selective muscarinic agonist, with a noted preference for M1 and M3 receptors.[3][4] It is considered a partial agonist at many muscarinic receptor subtypes, meaning it does not produce a maximal response even at high concentrations.[5] In contrast, carbachol, a synthetic choline ester, is a full agonist at both muscarinic and nicotinic acetylcholine receptors. Its resistance to degradation by acetylcholinesterase results in a more prolonged duration of action compared to acetylcholine.
Muscarinic receptors are classified into five subtypes (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and carbachol at various muscarinic receptor subtypes. These values are compiled from multiple studies and may vary depending on the experimental conditions and cell systems used.
| Agonist | Receptor Subtype | Binding Affinity (Ki or pKi) | Source |
| This compound | M1 (human) | pKi: 5.1 | |
| M2 (rat) | IC50: 14.9 µM | ||
| M3 (human) | Similar Kd to Carbachol | ||
| M4 (human) | - | - | |
| Cardiac (guinea pig) | pKd (higher affinity): 5.88 | ||
| Cardiac (guinea pig) | pKd (lower affinity): 5.08 | ||
| Carbachol | M1 (CHO-M1 cells) | - | - |
| M2 (rat heart) | - | - | |
| M3 (human) | Similar Kd to this compound | ||
| M4 (human) | - | - | |
| Cardiac (guinea pig) | Multiple affinity states (SH, H, L) |
| Agonist | Functional Assay | Cell Line/Tissue | EC50 | Emax (% of Carbachol) | Source |
| This compound | PI Turnover (M1/M3) | Rat Hippocampus | 18 µM | 35% | |
| Low-Km GTPase (M2) | Rat Cortex | 4.5 µM | 50% | ||
| Calcium Mobilization (M1) | CHO-M1 cells | 6.8 µM | - | ||
| Amylase Release | Rat Pancreatic Acini | - | 63% | ||
| PI Hydrolysis | Rat Pancreatic Acini | - | 3% (27% above basal vs 872% for carbachol) | ||
| Carbachol | Calcium Mobilization (M1) | CHO-M1 cells | 1.7 µM | 100% | |
| PI Turnover | Canine Atrial Slices | - | - | ||
| PI Turnover | Cultured Cerebellar Granule Cells | ~7 µM | 100% | ||
| Pupil Constriction | Mouse Eye | Much lower EC50 than this compound | 100% |
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors by agonists like this compound and carbachol initiates distinct downstream signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for comparing muscarinic agonists.
Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.
Caption: Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.
Caption: Experimental Workflow for Comparing Muscarinic Agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of muscarinic agonists. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Objective: To quantify the affinity of this compound and carbachol for M1-M5 muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compounds (this compound, carbachol).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors, leading to an increase in intracellular calcium.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and carbachol in inducing calcium mobilization.
-
Materials:
-
Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer.
-
Test compounds (this compound, carbachol).
-
A fluorescence plate reader with kinetic reading capability.
-
-
Procedure:
-
Plate cells in a multi-well plate and allow them to attach.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The peak fluorescence response is proportional to the increase in intracellular calcium.
-
Plot the response against the agonist concentration to determine the EC50 and Emax values.
-
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify the activity of Gq/11-coupled receptors.
-
Objective: To assess the ability of this compound and carbachol to stimulate the PI signaling pathway.
-
Materials:
-
Cells or tissue expressing the muscarinic receptor of interest.
-
[3H]-myo-inositol.
-
LiCl (to inhibit inositol monophosphatase).
-
Test compounds (this compound, carbachol).
-
Anion exchange chromatography columns.
-
Scintillation counter.
-
-
Procedure:
-
Label the cells or tissue by incubating with [3H]-myo-inositol, which is incorporated into the phosphoinositide pool.
-
Pre-incubate the cells with LiCl.
-
Stimulate the cells with varying concentrations of the test compound.
-
Stop the reaction and extract the inositol phosphates.
-
Separate the different inositol phosphates using anion exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
The amount of inositol phosphate accumulation is a measure of receptor activation.
-
Conclusion
The comparative analysis of this compound and carbachol reveals significant differences in their pharmacological profiles. Carbachol generally acts as a potent, full agonist at muscarinic receptors, eliciting a maximal physiological response. In contrast, this compound often behaves as a partial agonist, with lower efficacy in several functional assays. This distinction is critical for their therapeutic applications. For instance, the partial agonism of this compound may contribute to a more favorable side-effect profile in certain clinical settings. For researchers in drug development, a thorough understanding of these differences, supported by robust experimental data, is essential for the design and screening of novel muscarinic receptor modulators with improved selectivity and desired functional activity.
References
- 1. Muscarinic receptor stimulated phosphoinositide turnover in cardiac atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioral responses of this compound at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and carbachol exhibit markedly different patterns of Ca2+ signaling in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pilocarpine-Induced Model of Temporal Lobe Epilepsy with EEG: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the study of temporal lobe epilepsy (TLE). The pilocarpine-induced model is a widely utilized chemoconvulsant model that recapitulates many of the key features of human TLE. This guide provides an objective comparison of the this compound model with other common alternatives, supported by experimental data, with a focus on electroencephalographic (EEG) validation.
The this compound model of TLE is valued for its ability to induce status epilepticus (SE), which is then followed by a latent period and the subsequent development of spontaneous recurrent seizures (SRSs), mirroring the progression of acquired epilepsy in humans.[1][2] Continuous video-EEG monitoring is the gold standard for validating this model, allowing for the precise characterization of seizure events and the underlying neural network dysfunction.
Comparison of Temporal Lobe Epilepsy Animal Models
The selection of an animal model for TLE research is contingent on the specific research question. The following table provides a comparative overview of the this compound model and other commonly used alternatives.
| Feature | This compound Model | Kainic Acid Model | Pentylenetetrazol (PTZ) Kindling Model |
| Induction Method | Systemic or intracerebral injection of this compound, a muscarinic cholinergic agonist.[3] | Systemic or intracerebral injection of kainic acid, a glutamate receptor agonist.[3] | Repeated administration of subconvulsive doses of PTZ, a GABA-A receptor antagonist.[4] |
| Pathophysiology | Induces an initial status epilepticus (SE) leading to hippocampal neuronal loss, mossy fiber sprouting, and subsequent spontaneous recurrent seizures (SRSs). | Also induces SE with similar histopathological changes to the this compound model, including neuronal loss and mossy fiber sprouting. | Progressive development of seizures with repeated chemical stimulation, leading to a lowered seizure threshold. It does not typically cause the extensive neuronal death seen in chemoconvulsant models. |
| EEG Correlates | Characterized by an acute phase of high-voltage fast activity and spikes during SE, followed by a latent period and then the appearance of interictal spikes and spontaneous seizures in the chronic phase. | Similar EEG patterns to the this compound model, with ictal and interictal activity observed during the chronic period. | Gradual increase in the duration and severity of EEG seizures with each PTZ administration. |
| Advantages | Robust induction of SRSs, closely mimics the clinical progression of human TLE, and seizure progression is generally faster than in the kainic acid model. | Reproduces key histopathological features of human TLE and is a well-established model. | Allows for the study of epileptogenesis in a controlled, progressive manner without the initial severe brain injury from SE. |
| Limitations | High mortality rate associated with SE, and variability in the latency to the first spontaneous seizure. | High mortality rate and variability in seizure development. | Does not fully recapitulate the spontaneous nature of seizures seen in chronic epilepsy and lacks the initial precipitating injury characteristic of many human TLE cases. |
EEG Validation of the this compound Model: Quantitative Data
EEG recordings are crucial for the quantitative assessment of the this compound model. The following table summarizes key EEG parameters reported in the literature for rodents subjected to the this compound-induced model of TLE.
| EEG Parameter | Finding | Species/Strain | Reference |
| Latency to first SRS | 3 to 30 days | Wistar Rats | |
| SRS Frequency | 1-5 seizures per week in the chronic stage. | Adult Male Albino Mice | |
| SRS Duration | 50-60 seconds | Adult Male Albino Mice | |
| Interictal Spikes | Frequent during seizure-free periods and during sleep. | Rats | |
| Ictal EEG Pattern | Bursts of spiking activity in the hippocampus that often spread to the neocortex. | Rats |
Experimental Protocols
This compound-Induced Status Epilepticus Protocol
This protocol is a standard method for inducing status epilepticus in mice, which subsequently leads to the development of chronic epilepsy.
-
Animal Preparation: Use 8-week-old male C57BL/6 mice.
-
Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
This compound Administration: Thirty minutes after scopolamine, inject this compound hydrochloride (310 mg/kg, i.p.).
-
Behavioral Monitoring: Observe the animals for behavioral signs of seizures, typically progressing through the Racine scale (from facial movements to generalized tonic-clonic seizures).
-
Status Epilepticus: SE is considered induced when an animal exhibits continuous seizure activity for at least 30 minutes.
-
Termination of SE: After 40 minutes of SE, administer diazepam (8 mg/kg, i.p.) to terminate the seizures and reduce mortality.
-
Post-SE Care: Provide supportive care, including hydration and soft food, to aid in recovery.
EEG Electrode Implantation and Recording Protocol
This protocol outlines the procedure for implanting electrodes for chronic EEG monitoring in rodents.
-
Animal Anesthesia: Anesthetize the mouse or rat with an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill small burr holes over the target brain regions (e.g., hippocampus and cortex).
-
Electrode Implantation: Implant stainless steel or tungsten microelectrodes into the desired brain regions. A reference and ground screw are placed over a region distant from the recording sites, such as the cerebellum.
-
Headmount Fixation: Secure the electrode assembly to the skull using dental cement.
-
Recovery: Allow the animal to recover fully from surgery before initiating EEG recordings.
-
EEG Recording: Connect the animal to a recording system via a flexible cable and commutator to allow for free movement. For telemetry-based systems, the transmitter is implanted subcutaneously. Record EEG continuously to capture both interictal and ictal events.
Signaling Pathways in this compound-Induced Epileptogenesis
The development of epilepsy following this compound-induced SE involves complex molecular and cellular changes. Several signaling pathways are implicated in this process of epileptogenesis.
References
- 1. LITHIUM-PILOCARPINE-INDUCED-STATUS-EPILEPTICUS-IN-THE-IMMATURE-RAT-RESULTS-IN-AGE-SPECIFIC-NEURODEGENERATION--A-COMPARISON-OF-THREE-AGES-USING-FLUORO-JADE-B-AND-A-NOVEL-MINIATURE-VIDEO-EEG-TELEMETRY-SYSTEM [aesnet.org]
- 2. The this compound Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial vs. Reformulated Pilocarpine Ophthalmic Solutions for Ocular Delivery
An objective guide for researchers and drug development professionals on the in vitro and in-eye performance of commercially available and reformulated pilocarpine eye drops, supported by experimental data.
This guide provides a detailed comparison of standard commercial this compound hydrochloride solutions and a recently developed reformulated this compound solution (Vuity™, 1.25% this compound HCl). The analysis focuses on key performance attributes, including in vitro pH equilibration and corneal permeability, as well as in-eye effects on pupil diameter and user comfort. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of ophthalmic drug development.
Executive Summary
This compound has long been a staple in the treatment of glaucoma and is now being utilized for presbyopia. Traditional formulations are acidic to ensure the stability of the this compound molecule, which can lead to ocular discomfort upon instillation. A reformulated this compound solution with a proprietary vehicle has been developed to address this limitation by allowing for rapid pH equilibration with the tear film. This guide presents a compilation of data from various studies to compare the performance of these formulations. The reformulated solution demonstrates faster pH neutralization, which is hypothesized to improve both tolerability and bioavailability. In-eye studies suggest reduced ocular discomfort and vision blur with the reformulated product. This guide provides the detailed experimental protocols used to generate such comparative data.
Data Presentation
Table 1: In Vitro Performance Comparison
| Parameter | Commercial this compound HCl (1%) | Reformulated this compound HCl (1.25%) | Key Findings |
| Initial pH | ~4.41[1] | ~4.35[1] | Both formulations are acidic to maintain this compound stability. |
| pH after 1 min in Simulated Tear Fluid | ~4.44[1] | ~6.43 (Equilibrated)[1] | The reformulated solution rapidly equilibrates to the pH of the tear film. |
| Time to pH Equilibration | > 10 minutes[1] | < 1 minute | The proprietary vehicle in the reformulated solution facilitates rapid neutralization. |
| Apparent Permeability (Papp) at pH 4.3 | Not directly measured, but expected to be low | 0.330 x 10⁻⁶ cm/s | Permeability is low at acidic pH due to the ionized state of this compound. |
| Apparent Permeability (Papp) at pH ~7.2 | Not directly measured, but expected to be higher | 5.03 x 10⁻⁶ cm/s | Increased pH leads to a higher proportion of the un-ionized form of this compound, which has greater corneal permeability. |
Table 2: In-Eye Performance Comparison
| Parameter | Commercial this compound HCl (1%) | Reformulated this compound HCl (1.25%) | Key Findings |
| Ocular Discomfort (Visual Analog Scale) | Higher mean scores | Lower mean scores | The rapid pH equilibration of the reformulated solution likely contributes to improved comfort. |
| Vision Blur (Visual Analog Scale) | Higher mean scores | Significantly lower mean scores (p=0.049) | Reduced vision blur is a notable advantage of the reformulated product. |
| Adverse Events (Pilot Study) | More frequent (e.g., brow ache, stinging) | Less frequent | The improved tolerability profile of the reformulated solution is evident in the lower incidence of adverse events. |
| Miotic Effect (Pupil Constriction) in Rabbits | Strong initial miosis, shorter duration | Potentially prolonged duration of action | Reformulations may offer altered pharmacokinetic profiles, leading to sustained efficacy. |
Experimental Protocols
In Vitro pH Equilibration Study
This experiment is designed to measure the time it takes for an ophthalmic solution to reach the pH of the surrounding tear film upon application.
Materials:
-
Commercial this compound HCl Ophthalmic Solution (e.g., 1% generic solution)
-
Reformulated this compound HCl Ophthalmic Solution (e.g., Vuity™ 1.25%)
-
Simulated Tear Fluid (STF): prepared by dissolving 0.67 g NaCl, 0.20 g NaHCO₃, and 0.008 g CaCl₂·2H₂O in 100 g of distilled deionized water. The pH is adjusted to 7.4.
-
15 mL centrifuge tubes
-
Micro pH probe and meter
-
Pipettes
Procedure:
-
Pipette 250 µL of the test ophthalmic solution into the bottom of a 15 mL centrifuge tube.
-
Insert the micro pH probe into the solution and record the initial pH.
-
Gently add 7.5 mL of STF to the centrifuge tube, avoiding direct contact with the pH probe.
-
Start a timer immediately upon the addition of STF.
-
Record the pH at predefined time intervals (e.g., 0, 0.5, 1, 3, 5, and 10 minutes) without stirring.
-
The experiment is complete when the pH stabilizes or after a predetermined duration.
Ex Vivo Corneal Permeation Study
This study evaluates the rate at which this compound permeates through corneal tissue, providing an indication of its potential bioavailability.
Materials:
-
Excised rabbit corneas
-
Franz diffusion cells
-
Receptor solution: Phosphate-buffered saline (PBS) at pH 7.4
-
Commercial and reformulated this compound solutions
-
High-Performance Liquid Chromatography (HPLC) system for this compound quantification
-
Water bath with temperature control
-
Magnetic stirrers
Procedure:
-
Healthy albino rabbits are euthanized, and the corneas are carefully excised with a 2-4 mm rim of scleral tissue.
-
The excised corneas are mounted on the Franz diffusion cells, with the epithelial side facing the donor chamber.
-
The receptor chamber is filled with degassed PBS (pH 7.4) and maintained at 37°C with constant stirring.
-
A known volume of the test this compound solution is added to the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), samples are withdrawn from the receptor chamber.
-
An equal volume of fresh, pre-warmed receptor solution is added to the receptor chamber after each sampling to maintain sink conditions.
-
The concentration of this compound in the collected samples is determined using a validated HPLC method.
-
The cumulative amount of this compound permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
In-Vivo Miotic Response Study in Rabbits
This experiment assesses the efficacy of this compound formulations in causing pupillary constriction (miosis) in an animal model.
Materials:
-
Albino rabbits
-
Commercial and reformulated this compound solutions
-
Digital caliper or a pupillometer for measuring pupil diameter
-
Restraining boxes for the animals
-
Topical anesthetic (optional, for initial handling)
Procedure:
-
Healthy albino rabbits with no signs of ocular inflammation are used. The baseline pupil diameter of both eyes is measured and recorded using a digital caliper under controlled lighting conditions.
-
A single drop of the test solution is instilled into one eye of each rabbit, with the contralateral eye serving as a control (receiving a saline solution).
-
The pupil diameter is measured at various time points post-instillation (e.g., 0.25, 0.5, 1, 2, 3, 4, 5, and 7 hours).
-
The miotic response is calculated as the change in pupil diameter from the baseline.
-
The time to onset of miosis, the maximum miotic effect, and the duration of action are determined for each formulation.
Mandatory Visualization
References
Head-to-head comparison of pilocarpine and cevimeline regarding effectiveness and side effects
An objective analysis of the efficacy and side effect profiles of two leading muscarinic agonists, supported by experimental data for researchers, scientists, and drug development professionals.
Pilocarpine and cevimeline are two prominent muscarinic acetylcholine receptor agonists utilized in the management of xerostomia (dry mouth), a condition frequently associated with Sjögren's syndrome and radiation therapy for head and neck cancers. Both drugs function by stimulating the M1 and M3 muscarinic receptors on salivary glands, thereby increasing saliva production. While their therapeutic goal is the same, nuanced differences in their receptor affinity, effectiveness, and side effect profiles warrant a detailed comparative analysis for informed clinical and research decisions. This guide provides a comprehensive head-to-head comparison of this compound and cevimeline, integrating data from clinical trials and experimental studies.
Efficacy in Stimulating Salivary Flow
Clinical studies have demonstrated that both this compound and cevimeline are effective in increasing salivary secretion in patients with xerostomia. However, the degree of efficacy and patient response can vary.
A randomized, crossover, double-blind trial involving 22 patients with dry mouth found that both this compound (5mg three times a day) and cevimeline (30mg three times a day) increased salivary secretion, with no statistically significant difference observed between the two drugs in terms of efficacy.[1] Another pilot study with a similar design involving 15 patients also concluded that both medications increased saliva secretion, with a slightly higher, though not statistically significant, increment observed with this compound.[2]
In contrast, a retrospective study of 118 patients with primary Sjögren's syndrome suggested that cevimeline was associated with lower rates of treatment failure compared to this compound. For first-time users, the failure rate was 27% for cevimeline versus 47% for this compound.[3] A separate retrospective chart review of 110 patients with hyposalivation found that at a 3-month follow-up, cevimeline showed a significant improvement in stimulated salivary flow compared to this compound, although this difference was not significant at the 6-month mark.
Table 1: Quantitative Comparison of Efficacy in Clinical Trials
| Efficacy Outcome | This compound | Cevimeline | Study Reference |
| Treatment Failure Rate (First-time users) | 47% | 27% | Brito-Zerón et al., 2019 |
| Treatment Failure Rate (All users) | 61% | 32% | Brito-Zerón et al., 2019 |
| Discontinuation due to Lack of Efficacy (First line) | 19% (11 of 59 patients) | 10% (6 of 59 patients) | Brito-Zerón et al., 2019 |
| Improvement in Stimulated Salivary Flow (3 months) | Less significant | More significant (p=0.033) | Farag et al., 2019 |
| Improvement in Unstimulated Salivary Flow (3 months) | No significant difference | No significant difference | Farag et al., 2019 |
Side Effect Profiles
The primary differentiator between this compound and cevimeline often lies in their side effect profiles, which can significantly impact patient adherence. The most commonly reported side effect for both drugs is sweating, a consequence of their stimulation of muscarinic receptors on sweat glands.
Multiple studies indicate that this compound is associated with a higher incidence and severity of sweating compared to cevimeline. In a retrospective review, severe sweating was the most frequent reason for discontinuing therapy and occurred more often in patients taking this compound (25%) than in those taking cevimeline (11%). Another study reported that the overall adherence rate was significantly higher in the cevimeline group, which was attributed to a lower proportion of adverse effects with cevimeline compared to this compound.
Other shared cholinergic side effects include nausea, rhinitis, and urinary frequency. However, one preclinical study in rats suggested that cevimeline may cause a significant hypothermic effect at higher doses, which was not observed with this compound.
Table 2: Comparison of Common Side Effects
| Side Effect | This compound | Cevimeline | Study Reference |
| Severe Sweating | 25% | 11% | Noisaeh et al., 2013 |
| Discontinuation due to Adverse Events (First line) | 47% (28 of 59 patients) | 27% (16 of 59 patients) | Brito-Zerón et al., 2019 |
| Overall Adverse Effects | Higher proportion reported | Lower proportion reported | Farag et al., 2019 |
| Digestive Symptoms | 32.1% | 32.3% | Tsuboi et al., 2017 |
| Hyperhidrosis | 39.3% | 29.0% | Tsuboi et al., 2017 |
Experimental Protocols
Randomized, Crossover, Double-Blind Clinical Trial for Efficacy and Side Effects
A common experimental design to compare this compound and cevimeline is a randomized, crossover, double-blind clinical trial.
-
Participants: Patients with a diagnosis of xerostomia, often meeting specific criteria such as the American-European Consensus Group criteria for Sjögren's syndrome. Exclusion criteria typically include uncontrolled asthma, narrow-angle glaucoma, and acute iritis.
-
Randomization and Blinding: Participants are randomly assigned to one of two treatment sequences: this compound first followed by cevimeline, or cevimeline first followed by this compound. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Periods: Each treatment period typically lasts for a predefined duration, for example, four weeks. Standard dosages are used, such as 5 mg of this compound three times a day and 30 mg of cevimeline three times a day.
-
Washout Period: A washout period of at least one week is implemented between the two treatment periods to minimize carryover effects from the first drug.
-
Outcome Measures:
-
Salivary Flow Rates: Unstimulated and stimulated whole saliva are collected at baseline and at the end of each treatment period.
-
Unstimulated Saliva Collection: Patients refrain from eating, drinking, smoking, or oral hygiene for at least one hour before collection. They are asked to sit in a relaxed position and drool into a pre-weighed collection tube for a set period, typically 5 to 15 minutes.
-
Stimulated Saliva Collection: Saliva production is stimulated by chewing a standardized substance like paraffin wax or a piece of gauze for a defined period (e.g., 5 minutes). The collected saliva is then measured by weight or volume.
-
-
Side Effects: Patients record the incidence and severity of any adverse effects in a diary throughout the study.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA for repeated measures, to compare the effects of the two drugs on salivary flow and the incidence of side effects.
Figure 1: Experimental workflow for a crossover clinical trial.
Signaling Pathways
Both this compound and cevimeline are muscarinic receptor agonists. Their therapeutic effect in treating xerostomia is primarily mediated through the activation of M3 muscarinic receptors located on the acinar cells of salivary glands. This activation triggers a downstream signaling cascade that ultimately leads to the secretion of saliva.
This compound is a non-selective muscarinic agonist, meaning it can activate all five subtypes of muscarinic receptors (M1-M5). In contrast, cevimeline exhibits a higher affinity for M1 and M3 receptors. This relative selectivity for the M3 receptor, which is predominant in salivary glands, is thought to contribute to its potentially more favorable side effect profile, as it may have less activity at other muscarinic receptor subtypes found in other tissues.
The activation of M3 receptors, which are G-protein coupled receptors (GPCRs), initiates the following signaling cascade:
-
Receptor Activation: The binding of this compound or cevimeline to the M3 receptor induces a conformational change in the receptor.
-
G-protein Activation: The activated receptor interacts with and activates the Gq/11 family of G-proteins.
-
Phospholipase C Activation: The alpha subunit of the activated G-protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Salivary Secretion: The increase in intracellular Ca2+ concentration is a key signal that triggers the transport of water and electrolytes across the acinar cell membrane, resulting in the secretion of saliva.
Figure 2: this compound's non-selective signaling pathway.
Figure 3: Cevimeline's selective signaling pathway.
Conclusion
Both this compound and cevimeline are effective treatments for xerostomia, with a well-established mechanism of action. The choice between these two agents often comes down to a balance between efficacy and tolerability for the individual patient. While some studies suggest comparable efficacy, others indicate that cevimeline may have a lower rate of treatment discontinuation, primarily due to a more favorable side effect profile with a lower incidence of severe sweating. The higher selectivity of cevimeline for M3 receptors provides a plausible pharmacological basis for this clinical observation. For researchers and drug development professionals, the nuanced differences in receptor selectivity and patient-reported outcomes between these two drugs highlight the potential for developing even more targeted and tolerable therapies for xerostomia. Future research could focus on developing muscarinic agonists with even greater selectivity for the M3 receptor subtype in salivary glands to further minimize systemic side effects.
References
A Validated HPLC-DAD Method for Accurate Quantification of Pilocarpine in Pharmaceutical Tablets
A novel, specific, and robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been successfully developed and validated for the quantification of pilocarpine in pharmaceutical tablet formulations. This method offers a significant improvement in separating this compound from its degradation products, ensuring accurate determination of the active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the new HPLC-DAD method, comparing it with existing analytical techniques and presenting detailed experimental data to support its validity. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound-containing pharmaceuticals.
Method Validation and Performance
The newly developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ).
A key challenge in this compound analysis is its degradation into products with similar physicochemical properties, such as isothis compound, pilocarpic acid, and isopilocarpic acid.[1][2] The validated method effectively separates this compound from these degradation products, a critical factor for accurate quantification in stability studies and routine quality control.[1]
Chromatographic Conditions
The optimal separation was achieved using a modified-silica cyanopropyl column with an isocratic mobile phase. The detailed chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Modified-silica cyanopropyl |
| Mobile Phase | Acetonitrile / 10 mM Potassium Dihydrogen Phosphate Buffer (60:40, v/v) |
| pH | 5.30 |
| Flow Rate | 1.0 mL/min |
| Oven Temperature | 50 °C |
| Detection Wavelength | 215 nm[3] |
Validation Parameters
The validation of the method yielded the following results, confirming its suitability for the intended application.
| Validation Parameter | Result |
| Linearity (r²) | 0.9999[3] |
| Accuracy (Recovery %) | Satisfactory, within specifications |
| Precision (RSD %) | Intraday: 0.1852%, Interday: 0.1932% |
| Limit of Quantification (LOQ) | 250 ng/mL |
| Limit of Detection (LOD) | 75 ng/mL |
| Robustness | No significant influence from minor variations in parameters |
Comparison with Alternative Methods
While other analytical methods exist for this compound quantification, such as older HPLC methods and spectroscopic techniques, the new HPLC-DAD method offers several advantages. Many older methods are now considered obsolete as they are not suitable for solid dosage forms and have longer analysis times. This validated HPLC-DAD method provides a rapid and reliable solution for the analysis of this compound in tablets.
The method was successfully applied to determine the this compound hydrochloride content in commercially available Salagen® tablets and other formulated tablets. The results were consistent with the label claims, demonstrating the method's applicability for routine quality control. For instance, the content in Salagen® tablets was found to be 4.81 ± 0.07 mg/tablet (96.16 ± 1.33%).
Experimental Protocols
Standard Solution Preparation
A stock solution of this compound hydrochloride was prepared by dissolving an accurately weighed amount of the reference standard in purified water to achieve a known concentration. Working standard solutions were prepared by diluting the stock solution with the mobile phase.
Sample Preparation
Twenty tablets were accurately weighed and finely powdered. A portion of the powder equivalent to the average weight of one tablet was transferred to a volumetric flask, dissolved in the mobile phase, and sonicated. The solution was then filtered through a 0.45 µm membrane filter before injection into the HPLC system.
Chromatographic Analysis
The HPLC system was equilibrated with the mobile phase for at least 30 minutes. Equal volumes of the standard and sample solutions were injected into the chromatograph. The peak area of this compound was measured at 215 nm, and the concentration in the sample was calculated using the calibration curve obtained from the standard solutions.
Workflow and Process Visualization
The following diagram illustrates the key stages involved in the validation of the new HPLC-DAD method for this compound quantification.
Figure 1. Workflow for the validation of the HPLC-DAD method.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic analysis of this compound hydrochloride, isothis compound, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid RP-HPLC-DAD analysis method for the quantification of this compound in Pilocarpus microphyllus (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing pilocarpine microneedles with the iontophoresis method for sweat induction
For researchers, scientists, and drug development professionals engaged in cystic fibrosis diagnosis and sudomotor function studies, the method of sweat induction is a critical first step. The conventional approach, pilocarpine iontophoresis, has long been the gold standard. However, a newer technology utilizing this compound-loaded microneedles is emerging as a promising alternative. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative data from comparative studies between this compound microneedles and iontophoresis for sweat induction.
| Parameter | This compound Microneedles | This compound Iontophoresis | Key Findings & Citations |
| This compound Delivery | >0.5 mg/cm²[1][2][3] | ~0.25 mg/cm² | Microneedle patches can deliver double the amount of this compound per unit area compared to iontophoresis.[1][2] In a study with healthy adults, the total amount of this compound delivered was similar between the two methods (1.1 ± 0.4 mg for MN vs. 1.2 ± 0.7 mg for iontophoresis). |
| Sweat Volume | Equivalent or greater sweat output compared to iontophoresis. In horses, microneedles generated more sweat when normalized to skin area. In healthy adults, sweat output was equivalent (41.2 ± 25.0 mg for MN vs. 43.8 ± 32.3 mg for iontophoresis). | Standard method for sweat induction. | Microneedles are capable of inducing a comparable, if not greater, volume of sweat, which is crucial for reducing "Quantity Not Sufficient" (QNS) results in clinical settings. |
| Sweat Chloride Concentration | Comparable to iontophoresis in some studies, higher in others. In horses, chloride concentrations were not significantly different (50.3 ± 13.8 mmol/L for MN vs. 60.0 ± 21.8 mmol/L for iontophoresis). In healthy adults, microneedle-induced sweat had a higher chloride concentration (31.2 ± 13.4 mmol/L for MN vs. 24.0 ± 13.2 mmol/L for iontophoresis). | Established baseline for sweat chloride analysis. | While some studies show comparable results, the potential for higher chloride concentrations with microneedles warrants further investigation to understand the physiological basis. |
| Patient Experience | Well-tolerated with little to no pain and mild, transient erythema. | Generally considered safe, but can cause skin irritation. | Microneedles offer a potentially more patient-friendly experience, which is particularly advantageous for pediatric and sensitive populations. |
Signaling Pathway of this compound-Induced Sweating
This compound induces sweating by acting as a cholinergic agonist, primarily targeting muscarinic receptors on eccrine sweat glands. The binding of this compound initiates a signaling cascade that leads to the secretion of sweat.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for both sweat induction methods.
This compound Microneedle Patch Method
This protocol is based on studies utilizing dissolvable microneedle patches containing this compound.
-
Site Preparation: Clean the selected skin area (e.g., forearm) with an alcohol wipe and allow it to dry completely.
-
Patch Application: Remove the microneedle patch from its sterile packaging. Firmly press the patch onto the prepared skin area for approximately 30 seconds to ensure the microneedles penetrate the stratum corneum.
-
Dissolution and Drug Delivery: Leave the patch in place for a predetermined duration (e.g., 15-20 minutes) to allow the microneedles to dissolve and release the this compound into the skin.
-
Patch Removal: Carefully remove the patch backing.
-
Sweat Collection: Immediately after patch removal, place a validated sweat collection device (e.g., Macroduct® Sweat Collection System) over the treated area.
-
Collection Duration: Collect sweat for a standardized period, typically 30 minutes.
-
Sample Processing: Quantify the collected sweat volume and analyze for chloride concentration using standard laboratory procedures.
This compound Iontophoresis Method
This protocol is a generalized procedure based on the established Webster Sweat Inducer and Pilogel® Iontophoretic Disks method.
-
Site Preparation: Clean the selected skin area (e.g., forearm) with deionized water and dry it thoroughly.
-
Electrode Placement: Place a this compound-containing gel disc (positive electrode) and a saline gel disc (negative electrode) on the prepared skin, ensuring they are a few inches apart.
-
Iontophoresis: Connect the electrodes to the iontophoresis device. Apply a small, controlled electrical current (typically 1.5 mA) for 5 minutes to drive the this compound into the skin.
-
Electrode Removal: After 5 minutes, turn off the current and remove the electrodes. Clean the skin area to remove any residual gel.
-
Sweat Collection: Place a pre-weighed filter paper or a specialized collection device over the stimulated area.
-
Collection Duration: Cover the collection device with a waterproof adhesive film and leave it in place for 30 minutes.
-
Sample Processing: Carefully remove the collection device and re-weigh it to determine the sweat volume. Elute the sweat from the filter paper for chloride analysis.
Experimental Workflow Comparison
The following diagram illustrates the key steps and differences in the experimental workflows for both methods.
Conclusion
This compound microneedles present a viable and potentially advantageous alternative to the traditional iontophoresis method for sweat induction. The key benefits include a simplified procedure that eliminates the need for specialized electrical equipment, potentially higher drug delivery efficiency, and an improved patient experience. While sweat volume and chloride concentrations are generally comparable, further research is warranted to fully understand the nuances and standardize the microneedle-based approach for routine clinical and research use. For laboratories seeking a more accessible, less equipment-dependent, and patient-friendly method for sweat induction, this compound microneedles are a technology of significant interest.
References
- 1. Administration of this compound by microneedle patch as a novel method for cystic fibrosis sweat testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Administration of this compound by microneedle patch as a novel method for cystic fibrosis sweat testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Pilocarpine Demonstrates Superior Efficacy to Placebo in Alleviating Sjögren's Syndrome Symptoms in Randomized Controlled Trials
For Immediate Release
[City, State] – An in-depth analysis of multiple randomized controlled trials (RCTs) reveals that pilocarpine is significantly more effective than placebo in treating the debilitating symptoms of dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca) in patients with Sjögren's syndrome. The data, compiled from rigorous clinical studies, provide compelling evidence for researchers, scientists, and drug development professionals on the therapeutic benefits of this muscarinic agonist.
Sjögren's syndrome is a chronic autoimmune disorder characterized by the infiltration of exocrine glands, primarily the salivary and lacrimal glands, by lymphocytes, leading to a significant reduction in saliva and tear production. This compound, a cholinergic parasympathomimetic agent, stimulates these glands to increase secretion, offering symptomatic relief. This guide synthesizes the quantitative data and experimental methodologies from key RCTs to offer a clear comparison of this compound's efficacy versus placebo.
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated across several objective and subjective measures. The following tables summarize the key findings from notable RCTs.
Table 1: Efficacy of this compound on Salivary Flow
| Study | Intervention | Baseline (Unstimulated Salivary Flow) | Post-Treatment (Unstimulated Salivary Flow) | p-value |
| Vivino et al. (1999) [1] | 5 mg this compound QID | Data not specified | 2- to 3-fold increase from baseline | < 0.001 |
| Placebo | Data not specified | No significant change | - | |
| Papas et al. (2004) [2] | 5-7.5 mg this compound TID | Data not specified | Significant increase from baseline | ≤ 0.0001 |
| Placebo | Data not specified | No significant change | - |
Table 2: Efficacy of this compound on Tear Production
| Study | Intervention | Outcome Measure | Result | p-value |
| Wu et al. (2024 Meta-analysis) [3] | Oral this compound | Schirmer's Test | No significant improvement | Right Eye: p=0.22, Left Eye: p=0.14 |
| Placebo/Control | ||||
| Papas et al. (2004) [2] | 5-7.5 mg this compound TID | Improvement in 6 of 8 ocular symptoms | Significant improvement at 12 weeks | ≤ 0.04 |
| Placebo | Minimal differences | - |
Note: While some individual studies and meta-analyses show a lack of statistically significant improvement in Schirmer's test results, patient-reported outcomes for dry eye symptoms often show significant improvement with this compound treatment.
Table 3: Efficacy of this compound on Patient-Reported Symptoms (Visual Analogue Scale - VAS)
| Study | Intervention | Outcome Measure | Baseline VAS (mm) | Post-Treatment VAS (mm) | p-value |
| Komuro et al. (2023) [4] | 5 mg this compound (single dose) | Ocular Dryness | 63.9 ± 26.7 | 37.9 ± 30.3 | < 0.0001 |
| Oral Dryness | 67.5 ± 29.9 | 41.0 ± 32.7 | < 0.0001 | ||
| Papas et al. (2004) | 5-7.5 mg this compound TID | Global Assessment of Dry Mouth | Data not specified | Significant improvement | ≤ 0.0001 |
| Placebo | Data not specified | No significant change | - | ||
| 5-7.5 mg this compound TID | Global Assessment of Dry Eyes | Data not specified | Significant improvement at 12 weeks | ≤ 0.0001 | |
| Placebo | Data not specified | No significant change | - |
Experimental Protocols
The methodologies employed in these RCTs are crucial for interpreting the validity of their findings. Below is a representative experimental protocol synthesized from the reviewed studies.
Objective: To evaluate the efficacy and safety of oral this compound compared to placebo for the treatment of xerostomia and keratoconjunctivitis sicca in patients with Sjögren's syndrome.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Patients diagnosed with primary or secondary Sjögren's syndrome according to the American-European Consensus Group (AECG) criteria. Evidence of clinically significant dry mouth and dry eyes.
-
Exclusion Criteria: History of hypersensitivity to this compound, uncontrolled severe cardio-pulmonary disease, use of other systemic medications known to influence tear or saliva flow, and certain ocular conditions such as narrow-angle glaucoma or acute iritis.
Intervention:
-
Treatment Group: Oral this compound hydrochloride tablets (e.g., 5 mg) administered three to four times daily.
-
Control Group: Identical-looking placebo tablets administered on the same schedule.
-
Duration: Typically 12 weeks.
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Change from baseline in unstimulated whole salivary flow rate. The "spitting method" is a common collection technique where patients expectorate all saliva into a pre-weighed container for a set period (e.g., 5-15 minutes) without any oral stimulation.
-
Patient-reported global assessment of improvement in dry mouth and dry eyes, often measured on a 100-mm Visual Analogue Scale (VAS).
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in tear production as measured by the Schirmer's test. This test involves placing a small filter paper strip inside the lower eyelid for 5 minutes to measure tear production in millimeters.
-
Patient-reported improvement in specific symptoms of dry mouth (e.g., difficulty speaking, difficulty swallowing) and dry eyes (e.g., gritty sensation, need for artificial tears) via questionnaires.
-
Safety and tolerability assessed through the monitoring of adverse events.
-
Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate. The proportion of responders in each group may be compared using chi-squared or Fisher's exact tests.
Visualizations
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Mechanism of Action
This compound exerts its effects by acting as a non-selective muscarinic receptor agonist, with a strong affinity for the M3 subtype, which is highly expressed in salivary and lacrimal glands. As depicted in the signaling pathway diagram, the binding of this compound to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key second messenger that drives the secretion of saliva and tears. Additionally, studies have suggested that M3 receptor activation by this compound can lead to the transactivation of the epidermal growth factor receptor (EGFR) via Src kinase, activating the ERK signaling pathway, which may contribute to cytoprotective effects in salivary gland cells.
Conclusion
The evidence from randomized controlled trials strongly supports the use of oral this compound for the symptomatic treatment of dry mouth and dry eyes in patients with Sjögren's syndrome. This compound consistently demonstrates a statistically significant and clinically meaningful improvement in salivary flow and patient-reported symptoms of oral and ocular dryness when compared to placebo. While the effect on tear production as measured by the Schirmer's test is less consistent, the subjective relief reported by patients is a crucial indicator of its therapeutic value. The most common side effect associated with this compound is sweating, a predictable consequence of its mechanism of action. This guide provides a robust, data-driven overview for professionals in the field, underscoring the value of this compound in the management of Sjögren's syndrome.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Successful Treatment of Dry Mouth and Dry Eye Symptoms in Sjögren's Syndrome Patients With Oral this compound: A Randomized, Placebo-Controlled, Dose-Adjustment Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Single-Dose Oral this compound Administration in Patients with Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pilocarpine Nanoparticle Depot Formulations and Conventional Eyedrops for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pilocarpine nanoparticle depot formulations and conventional this compound eyedrops for the treatment of glaucoma. The information presented is collated from various scientific studies to aid in research and development efforts in ophthalmic drug delivery.
Executive Summary
Conventional this compound eyedrops, a long-standing treatment for glaucoma, are challenged by poor bioavailability and the need for frequent administration, leading to issues with patient compliance. This compound nanoparticle depot formulations have emerged as a promising alternative, designed to provide sustained drug release, enhance ocular bioavailability, and improve therapeutic outcomes. This guide presents a comparative study of these two formulations, supported by experimental data and detailed methodologies.
Performance Comparison: Nanoparticle Depot vs. Conventional Eyedrops
The following tables summarize the quantitative data from various studies, highlighting the key performance differences between this compound nanoparticle depot formulations and conventional eyedrops.
Table 1: Physicochemical Characteristics of this compound Formulations
| Parameter | Conventional Eyedrops | This compound-Loaded PLGA Nanoparticles | This compound-Loaded Chitosan/Carbopol Nanoparticles |
| Formulation Type | Aqueous Solution | Polymeric Nanoparticles | Polymeric Nanoparticles |
| This compound Concentration | 1-4% (10-40 mg/mL)[1][2] | Typically 1-2% encapsulated | Not explicitly stated, but sufficient for sustained release |
| Particle Size | N/A | ~82.7 nm[2] | ~294 nm[3][4] |
| Encapsulation Efficiency | N/A | ~57% | Not explicitly stated |
| Zeta Potential | N/A | Not explicitly stated in this study | Not explicitly stated in this study |
Table 2: In Vivo Performance in Rabbit Models
| Parameter | Conventional 1-2% Eyedrops | This compound-Loaded PLGA Nanoparticles | This compound-Loaded Chitosan/Carbopol Nanoparticles |
| Onset of Miosis | 15-30 minutes | Slower onset, but more sustained | Slower onset, but more sustained |
| Duration of Miosis | 4-8 hours | Increased by 40% compared to eyedrops | Significantly longer-lasting decrease in pupil diameter |
| Total Miotic Response | Baseline | ~68% increase compared to eyedrops | Most significant long-lasting effect |
| Intraocular Pressure (IOP) Reduction | Effective, but requires frequent dosing | Sustained reduction | Sustained reduction |
| Dosing Frequency | Up to 4 times daily | Potential for reduced dosing frequency | Potential for reduced dosing frequency |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative studies.
Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
Objective: To encapsulate the hydrophilic drug this compound hydrochloride within a biodegradable PLGA matrix.
Materials:
-
Poly(D,L-lactic-co-glycolic acid) (PLGA)
-
This compound Hydrochloride
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA in dichloromethane.
-
Aqueous Phase (Internal) Preparation: Dissolve this compound hydrochloride in deionized water.
-
Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as PVA, and again emulsify to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellets multiple times with deionized water to remove excess PVA and un-encapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticle pellet for long-term storage.
In Vitro Drug Release Study (Dialysis Membrane Method)
Objective: To evaluate the release profile of this compound from the nanoparticle formulation in a simulated ocular environment.
Materials:
-
This compound-loaded nanoparticles
-
Simulated Tear Fluid (STF, pH 7.4)
-
Dialysis membrane (with a molecular weight cut-off that retains nanoparticles but allows free drug to pass)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath
Procedure:
-
Preparation: Accurately weigh a quantity of this compound-loaded nanoparticles and disperse them in a small volume of STF.
-
Dialysis Setup: Transfer the nanoparticle dispersion into a dialysis bag and securely seal both ends.
-
Release Study: Immerse the dialysis bag in a beaker containing a known volume of STF, maintained at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
In Vivo Miosis Assay in Rabbit Model
Objective: To assess the miotic effect and duration of action of the this compound formulations in vivo.
Materials:
-
Albino rabbits
-
This compound nanoparticle formulation
-
Conventional this compound eyedrops (as control)
-
Saline solution (as negative control)
-
Digital caliper or a specialized pupilometer
Procedure:
-
Animal Acclimatization: House the rabbits in a controlled environment with a regular light-dark cycle.
-
Baseline Measurement: Measure the initial pupil diameter of both eyes of each rabbit.
-
Formulation Instillation: Instill a precise volume (e.g., 50 µL) of the test formulation (nanoparticles or conventional eyedrops) into the conjunctival sac of one eye. The contralateral eye can serve as a control and receive saline.
-
Pupil Diameter Measurement: At specified time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after instillation, measure the pupil diameter of both eyes.
-
Data Analysis: Calculate the change in pupil diameter from the baseline for each eye at each time point. Compare the miotic effect and duration of action between the different formulations.
Quantification of this compound in Aqueous Humor by HPLC
Objective: To determine the concentration of this compound that has penetrated the cornea and reached the aqueous humor.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
-
This compound standard solutions
-
Aqueous humor samples collected from treated rabbit eyes
-
Protein precipitation agent (e.g., acetonitrile or methanol)
Procedure:
-
Sample Preparation: Collect aqueous humor samples from the eyes of treated rabbits at various time points after instillation of the this compound formulation.
-
Protein Precipitation: Add a protein precipitation agent to the aqueous humor samples to remove proteins that could interfere with the analysis. Centrifuge the samples and collect the supernatant.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system.
-
Chromatography: Elute the this compound using the specified mobile phase and flow rate. Detect the this compound peak at a specific wavelength (e.g., 215 nm).
-
Quantification: Create a calibration curve using the this compound standard solutions. Determine the concentration of this compound in the aqueous humor samples by comparing their peak areas to the calibration curve.
Ocular Irritation Assessment (Draize Test)
Objective: To evaluate the potential of the nanoparticle formulation to cause irritation to the ocular surface.
Materials:
-
Albino rabbits
-
Test formulation (this compound nanoparticles)
-
Saline solution (as control)
-
Scoring system for ocular lesions (Draize scale)
Procedure:
-
Instillation: Instill a single dose of the test formulation into the conjunctival sac of one eye of each rabbit. The other eye remains untreated as a control.
-
Observation: Examine the cornea, iris, and conjunctiva for any signs of irritation (redness, swelling, discharge, opacity) at specified time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: Grade the observed ocular reactions according to the Draize scoring system.
-
Classification: Based on the scores, classify the formulation's irritation potential (e.g., non-irritating, mildly irritating, etc.).
Mandatory Visualizations
Signaling Pathway of this compound in Glaucoma
This compound is a cholinergic agonist that primarily targets muscarinic receptors (M3) in the eye. Its mechanism of action to reduce intraocular pressure (IOP) involves two main pathways.
Caption: this compound's mechanism of action in reducing intraocular pressure.
Experimental Workflow for Nanoparticle Formulation and Evaluation
The development and evaluation of a this compound nanoparticle depot formulation typically follow a structured experimental workflow.
Caption: General experimental workflow for developing and testing this compound nanoparticles.
Conclusion
The compiled data and experimental evidence strongly suggest that this compound nanoparticle depot formulations offer significant advantages over conventional eyedrops. These advantages include a prolonged duration of action, enhanced bioavailability, and the potential for a reduced dosing frequency, which can collectively improve patient compliance and the overall management of glaucoma. While further clinical trials are necessary to fully establish their safety and efficacy in humans, the preclinical data presented in this guide underscore the potential of nanotechnology to revolutionize ocular drug delivery for glaucoma and other ophthalmic diseases.
References
A Comparative Analysis of Pilocarpine 1.25% Ophthalmic Solution Versus Vehicle for the Treatment of Presbyopia: A Meta-Analysis of Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of pilocarpine 1.25% ophthalmic solution against its vehicle for the treatment of presbyopia. The data presented is synthesized from a systematic review and meta-analysis of randomized controlled trials, offering an objective evaluation for researchers, scientists, and professionals in the field of drug development.
Efficacy of this compound 1.25%
This compound 1.25% has demonstrated a statistically significant improvement in near and intermediate vision for individuals with presbyopia when compared to a vehicle solution. The primary measure of efficacy in clinical trials is the proportion of participants achieving a gain of three or more lines in mesopic, high-contrast, binocular Distance Corrected Near Visual Acuity (DCNVA).
A systematic review and meta-analysis that included three randomized controlled trials (GEMINI 1, GEMINI 2, and VIRGO) with a total of 980 participants showed that a significantly higher proportion of patients in the this compound group achieved this primary endpoint compared to the vehicle group.[1][2][3] Specifically, in the GEMINI 1 and 2 trials, this endpoint was met on day 30 at hour 3.[4] The onset of action is rapid, with improvements seen as early as 15 minutes, and the effect can last for up to 6 hours.[5]
Table 1: Proportion of Participants with ≥3-Line Gain in Mesopic DCNVA
| Study/Analysis | This compound 1.25% Group | Vehicle Group | Statistical Significance |
| Meta-Analysis of 3 RCTs | Significantly Higher Proportion | Lower Proportion | P < 0.01 |
| GEMINI 1 & 2 (Day 30, Hour 3) | Statistically Significant | Placebo | Met Primary Endpoint |
| Recent Clinical Trial (Day 30, Hour 3) | 31% | 4% | P < 0.001 |
A recent multicenter, randomized, double-masked clinical trial involving 234 participants further corroborates these findings, showing a 1.3-line improvement in mesopic DCNVA by day 30 in the this compound group compared to the placebo group.
Safety and Tolerability Profile
The safety profile of this compound 1.25% has been well-characterized in clinical trials. Adverse events are generally mild and transient. The most commonly reported treatment-emergent non-serious adverse events are headache and eye redness. Pooled analysis from three randomized controlled trials indicated a significantly increased risk of treatment-associated adverse events with this compound compared to placebo.
Table 2: Common Adverse Events Reported in Clinical Trials
| Adverse Event | Frequency in this compound 1.25% Group | Frequency in Vehicle Group |
| Headache | >5%, 13.49% | Lower Incidence |
| Eye Redness (Conjunctival Hyperemia) | >5% | Lower Incidence |
| Instillation Site Pain | 5.8% (in a 0.4% this compound study) | N/A |
| Blurred Vision | Reported | Lower Incidence |
| Eye Pain | Reported | Lower Incidence |
No serious adverse events were observed in the pivotal GEMINI 1 and GEMINI 2 studies for VUITY™ (this compound HCl ophthalmic solution 1.25%). However, rare but serious adverse effects like retinal detachment have been associated with miotics, and a retinal examination is recommended before initiating treatment.
Experimental Protocols
The data presented is primarily derived from randomized, double-masked, placebo-controlled clinical trials. A typical experimental design is outlined below.
Study Design
A multicenter, randomized, double-masked, parallel-group study comparing this compound 1.25% with a vehicle (placebo).
Participant Population
-
Age: 40 to 55 years old.
-
Diagnosis: Presbyopia.
-
Inclusion Criteria: Standard near vision impairment criteria, such as a best-corrected near visual acuity of N6 at 33 cm in both eyes and a high contrast uncorrected logMAR distance visual acuity of 0.1 or better.
-
Exclusion Criteria: History of severe dry eye disease, corneal abnormalities, cataracts, or other retinal/ocular pathologies.
Intervention
-
Treatment Group: Instillation of one drop of this compound 1.25% ophthalmic solution in each eye once daily.
-
Control Group: Instillation of one drop of a vehicle solution in each eye once daily.
Randomization and Masking
Participants are randomized in a 1:1 ratio to either the treatment or control group using a computer-generated sequence. Both participants and investigators are masked to the treatment allocation, with identical, unmarked bottles for both this compound and the vehicle.
Outcome Measures
-
Primary Efficacy Endpoint: The proportion of participants achieving a three-line or greater improvement in mesopic, high-contrast, binocular Distance Corrected Near Visual Acuity (DCNVA) without a loss of more than one line of Corrected Distance Visual Acuity (CDVA) at a specified time point (e.g., Day 30, Hour 3).
-
Secondary Efficacy Endpoints: Improvements in photopic and intermediate vision, and the duration of effect.
-
Safety Endpoints: Incidence of treatment-emergent adverse events, assessed through ophthalmic examinations and patient reporting.
Mechanism of Action: Signaling Pathway
This compound is a cholinergic muscarinic agonist. Its efficacy in treating presbyopia stems from its action on the muscarinic M3 receptors located in the smooth muscle cells of the iris sphincter and ciliary bodies of the eye.
-
Binding to M3 Receptors: this compound binds to and activates the M3 muscarinic receptors on the iris sphincter muscle.
-
Muscle Contraction (Miosis): This activation leads to the contraction of the iris sphincter muscle, resulting in a reduction of the pupil size (miosis).
-
Pinhole Effect and Increased Depth of Focus: The smaller pupil creates a "pinhole" effect, which increases the depth of focus and improves the ability to focus on near objects.
-
Ciliary Muscle Contraction: this compound also stimulates the ciliary muscle to contract, which can contribute to improved reading vision, particularly in younger presbyopic patients.
References
- 1. A Systematic Review and Meta-Analysis on the Efficacy and Safety of Topical this compound 1.25% in Presbyopia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review and Meta-Analysis on the Efficacy and Safety of Topical this compound 1.25% in Presbyopia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news.abbvie.com [news.abbvie.com]
- 5. hcplive.com [hcplive.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
